Product packaging for Z-D-Leu-OH.DCHA(Cat. No.:CAS No. 7662-58-0)

Z-D-Leu-OH.DCHA

Cat. No.: B1417902
CAS No.: 7662-58-0
M. Wt: 446.6 g/mol
InChI Key: FOULZFSGIVQTHX-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-D-Leu-OH.DCHA is a useful research compound. Its molecular formula is C26H42N2O4 and its molecular weight is 446.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H42N2O4 B1417902 Z-D-Leu-OH.DCHA CAS No. 7662-58-0

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.C12H23N/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOULZFSGIVQTHX-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of peptide synthesis and drug development, the purity and stability of starting materials are paramount. N-protected amino acids, such as N-Carbobenzoxy-D-leucine (Z-D-Leu-OH), are fundamental building blocks. However, they are often oils or amorphous solids that are challenging to purify and handle. This technical guide elucidates the critical role of dicyclohexylamine (DCHA) in resolving these challenges through the formation of the crystalline salt, Z-D-Leu-OH.DCHA. The formation of this salt provides a robust method for the purification of the N-protected amino acid, ensuring high purity and facilitating easier handling and storage. This guide provides a comprehensive overview of the underlying chemistry, quantitative data, detailed experimental protocols, and logical workflows associated with the use of DCHA in this context.

The Core Function of DCHA: A Resolving and Purifying Agent

Z-D-Leu-OH is an N-protected derivative of the D-isomer of leucine, where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. While the Z-group is crucial for controlling reactivity during peptide synthesis, its presence can render the amino acid derivative as a non-crystalline oil, making purification by standard crystallization techniques difficult.

Dicyclohexylamine (DCHA) is a strong organic base that readily reacts with the carboxylic acid moiety of Z-D-Leu-OH in an acid-base reaction to form the dicyclohexylammonium salt, this compound.[1] The primary and pivotal role of DCHA is to act as a resolving agent . The resultant salt is typically a stable, crystalline solid with a well-defined melting point.[2] This crystalline nature is highly advantageous for several reasons:

  • Enhanced Purification: The formation of a crystalline salt allows for the effective removal of impurities through recrystallization. Many byproducts and unreacted materials from the synthesis of Z-D-Leu-OH will remain in the mother liquor, leading to a significant increase in the purity of the desired compound.

  • Improved Handling and Stability: Crystalline solids are generally easier to handle, weigh, and store compared to oils or amorphous powders.[3] The DCHA salt of Z-D-Leu-OH is a stable entity, which is beneficial for its shelf-life and consistency in subsequent reactions.[3]

  • Chiral Resolution: In some cases, DCHA can be used in the separation of racemic mixtures of amino acids, as the diastereomeric salts formed may have different solubilities, allowing for their separation.[3]

Quantitative Data

The physicochemical properties of this compound and its components are summarized below. It is important to note that some reported values are for the corresponding L-isomer, Z-L-Leu-OH.DCHA, which shares similar chemical properties but differs in its optical rotation.

Compound/ComplexMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Rotation [α]D (c=concentration, solvent)Purity (%)
Z-D-Leu-OHC₁₄H₁₉NO₄265.30LiquidNot applicableVariable
Dicyclohexylamine (DCHA)C₁₂H₂₃N181.32-2Not applicable>99
This compound C₂₆H₄₂N₂O₄ 446.63 152.0 - 156.0 +7.0 to +8.0° (c=3, MeOH) >98.0
Z-L-Leu-OH.DCHAC₂₆H₄₂N₂O₄446.63143 - 146-8.5 to -10.5° (c=1, MeOH)>99.0

Experimental Protocols

The following sections detail the methodologies for the formation of the this compound salt and the subsequent recovery of the pure, free-acid form of Z-D-Leu-OH.

Synthesis of this compound (General Procedure)

This protocol describes a general method for the formation of the dicyclohexylammonium salt of an N-protected amino acid, adapted for Z-D-Leu-OH.

Objective: To convert oily or impure Z-D-Leu-OH into its crystalline DCHA salt to facilitate purification.

Materials:

  • Z-D-Leu-OH (crude oil or solid)

  • Dicyclohexylamine (DCHA)

  • Diethyl ether (anhydrous)

  • Hexane (anhydrous)

Procedure:

  • Dissolve the crude Z-D-Leu-OH in a minimal amount of anhydrous diethyl ether.

  • Slowly add one molar equivalent of dicyclohexylamine (DCHA) to the solution with stirring.

  • The dicyclohexylammonium salt will typically precipitate out of the solution upon addition of DCHA. If precipitation is slow, the solution can be cooled in an ice bath to promote crystallization.

  • To further enhance precipitation, a co-solvent such as hexane can be slowly added until the solution becomes turbid.

  • Allow the mixture to stand at a reduced temperature (e.g., 4 °C) for a sufficient period to ensure complete crystallization.

  • Collect the crystalline precipitate by vacuum filtration.

  • Wash the collected solid with cold diethyl ether or a mixture of diethyl ether and hexane to remove any soluble impurities.

  • Dry the purified this compound salt under vacuum to a constant weight.

Recovery of Free Z-D-Leu-OH from its DCHA Salt

This protocol outlines the procedure to liberate the pure N-protected amino acid from its DCHA salt, making it ready for use in peptide synthesis.

Objective: To recover the purified Z-D-Leu-OH from its crystalline DCHA salt.

Materials:

  • This compound

  • Ethyl acetate

  • 10% aqueous potassium bisulfate (KHSO₄) or 10% phosphoric acid

  • Water (deionized)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend the this compound salt in ethyl acetate.

  • Add an excess of a 10% aqueous solution of potassium bisulfate (KHSO₄) or phosphoric acid to the suspension. Note: Hydrochloric acid should be avoided as it can form a sparingly soluble dicyclohexylammonium chloride salt.[3]

  • Stir the biphasic mixture vigorously until all the solid has dissolved and two clear phases are present. The pH of the aqueous layer should be acidic (pH 2-3).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with additional portions of ethyl acetate to ensure complete recovery of the product.

  • Combine all the organic extracts.

  • Wash the combined organic layer with water until the aqueous washings are neutral (pH ~7).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the purified Z-D-Leu-OH, which is typically obtained as a clear oil or a solid.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical relationships in the synthesis and utility of this compound.

G cluster_synthesis Synthesis of Z-D-Leu-OH cluster_purification Purification via DCHA Salt Formation cluster_application Application in Peptide Synthesis D-Leucine D-Leucine Z-D-Leu-OH (crude) Z-D-Leu-OH (crude) D-Leucine->Z-D-Leu-OH (crude)  Benzyloxy-  carbonylation This compound (crystalline) This compound (crystalline) Z-D-Leu-OH (crude)->this compound (crystalline)  + DCHA  (in Ether) Z-D-Leu-OH (pure) Z-D-Leu-OH (pure) This compound (crystalline)->Z-D-Leu-OH (pure)  Acidification &  Extraction Peptide Synthesis Peptide Synthesis Z-D-Leu-OH (pure)->Peptide Synthesis

Figure 1. A logical workflow illustrating the synthesis of crude Z-D-Leu-OH, its purification through the formation of the DCHA salt, and its subsequent use in peptide synthesis.

G Z-D-Leu-OH Z-D-Leu-OH This compound This compound Z-D-Leu-OH->this compound Carboxylic Acid DCHA DCHA DCHA->this compound Amine Base Purification Purification This compound->Purification Enables Handling & Stability Handling & Stability This compound->Handling & Stability Improves

Figure 2. A relationship diagram showing the interaction between Z-D-Leu-OH and DCHA to form the salt, which in turn enables purification and improves handling and stability.

Conclusion

The use of dicyclohexylamine (DCHA) to form the dicyclohexylammonium salt of Z-D-Leu-OH is a simple yet elegant and highly effective strategy in synthetic chemistry. It addresses the common challenges associated with the purification and handling of N-protected amino acids that are not readily crystalline. By converting the often-oily Z-D-Leu-OH into a stable, crystalline solid, DCHA plays a crucial role as a resolving agent, facilitating the production of high-purity building blocks essential for the successful synthesis of peptides and other pharmaceutical compounds. The protocols and data presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development and peptide chemistry.

References

An In-depth Technical Guide to Z-D-Leu-OH.DCHA: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of N-α-Benzyloxycarbonyl-D-leucine dicyclohexylammonium salt (Z-D-Leu-OH.DCHA). This reagent is a crucial building block in synthetic peptide chemistry, offering advantages in purity, stability, and handling.

Core Chemical Properties

This compound is a white to almost white crystalline powder.[1] Its dicyclohexylammonium (DCHA) salt form enhances its crystallinity and stability, making it easier to handle and purify compared to the free acid form, which can be an oil.[2]

PropertyValueSource(s)
Molecular Formula C₂₆H₄₂N₂O₄[1][3]
Molecular Weight 446.62 g/mol [1]
Appearance White to almost white powder or crystal[1]
Melting Point 152-156 °C[1]
CAS Number 7662-58-0[1]

Chemical Structure and Components

This compound is an ionic salt composed of two main components: the N-α-benzyloxycarbonyl-D-leucine anion and the dicyclohexylammonium cation.

N-α-Benzyloxycarbonyl (Z or Cbz) Group: This is an amine protecting group. The benzyloxycarbonyl group is introduced to protect the alpha-amino group of D-leucine during peptide bond formation, preventing unwanted side reactions. It is known for suppressing racemization at the adjacent chiral center.[1]

D-Leucine: This is a non-proteinogenic stereoisomer of the essential amino acid leucine. The "D" configuration is significant in the design of peptide-based therapeutics as it can confer resistance to enzymatic degradation, thereby increasing the peptide's in vivo half-life.

Dicyclohexylamine (DCHA): This organic base forms a salt with the carboxylic acid group of Z-D-Leucine. The formation of the DCHA salt is a common strategy to convert oily or difficult-to-crystallize N-protected amino acids into stable, crystalline solids that are easier to purify by recrystallization.[2]

Experimental Protocols

While specific, detailed protocols can vary between laboratories, the following sections outline the general methodologies for the synthesis, purification, and analysis of this compound and its use in peptide synthesis.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from D-leucine.

G cluster_step1 Step 1: N-α-Protection cluster_step2 Step 2: Salt Formation cluster_step3 Step 3: Purification start D-Leucine reagent1 Benzyl Chloroformate (Z-Cl) in Aqueous Base (e.g., NaOH) start->reagent1 Schotten-Baumann Reaction product1 Z-D-Leu-OH (often as an oil) reagent1->product1 reagent2 Dicyclohexylamine (DCHA) in an Organic Solvent (e.g., Ether or Ethyl Acetate) product1->reagent2 Acid-Base Reaction product2 Crystalline this compound reagent2->product2 purification Recrystallization product2->purification final_product Pure this compound purification->final_product

1. N-α-Protection of D-Leucine:

  • D-leucine is dissolved in an aqueous basic solution, such as sodium hydroxide.

  • The solution is cooled in an ice bath.

  • Benzyl chloroformate (Z-Cl) is added portion-wise with vigorous stirring. The pH is maintained in the alkaline range by the concurrent addition of a base.

  • After the reaction is complete, the mixture is typically acidified to precipitate the Z-D-Leu-OH. If it separates as an oil, it is extracted with an organic solvent.

2. Dicyclohexylammonium Salt Formation:

  • The crude Z-D-Leu-OH is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • A stoichiometric amount of dicyclohexylamine (DCHA) is added to the solution.

  • The this compound salt precipitates from the solution.

  • The precipitate is collected by filtration, washed with a cold solvent, and dried.

3. Purification by Recrystallization:

  • The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Analytical Methods

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic peaks for the urethane C=O stretch, the carboxylate anion, the N-H bonds of the ammonium salt, and the aromatic and aliphatic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound.

  • ¹H NMR: Would show signals corresponding to the protons of the benzyl group, the D-leucine side chain, the α-proton of the amino acid, and the protons of the two cyclohexyl rings of DCHA.

  • ¹³C NMR: Would show distinct signals for the carbonyl carbons of the Z-group and the carboxylate, the aromatic carbons, and the aliphatic carbons of both the leucine and dicyclohexylamine moieties.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for assessing the purity of this compound. A typical method would involve a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA).

Application in Peptide Synthesis

This compound is primarily used as a building block in solution-phase and solid-phase peptide synthesis. The D-configuration of leucine is of particular interest in the development of therapeutic peptides.

G Start This compound Step1 Liberation of the Free Acid: Acidification (e.g., with citric acid) and extraction Start->Step1 Step2 Activation of the Carboxylic Acid: Reaction with a coupling agent (e.g., DCC, HOBt) Step1->Step2 Step3 Peptide Bond Formation: Reaction with the N-terminus of another amino acid or peptide Step2->Step3 Step4 Deprotection of the Z-group: Catalytic Hydrogenolysis (H₂/Pd-C) or treatment with HBr/acetic acid Step3->Step4 End Elongated Peptide Step4->End

Biological Significance of D-Leucine Incorporation

The incorporation of D-amino acids, such as D-leucine, into peptides can have significant biological implications:

  • Enhanced Enzymatic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer in vivo half-life, a desirable property for peptide-based drugs.

  • Modified Biological Activity: The change in stereochemistry can alter the peptide's conformation and its interaction with biological targets, potentially leading to modified or novel biological activities. This can include altered receptor binding affinity or selectivity.

  • Improved Bioavailability: Increased stability can contribute to improved oral bioavailability of peptide therapeutics.

References

Harnessing Chirality: A Technical Guide to the Advantages of D-Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-amino acids, the non-natural stereoisomers of the canonical L-amino acids, represents a powerful strategy in modern peptide drug design and development. This strategic substitution overcomes many of the inherent limitations of native L-peptides, significantly enhancing their therapeutic potential. This guide provides an in-depth exploration of the core advantages, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Advantages of D-Amino Acid Incorporation

The unique stereochemistry of D-amino acids imparts several highly desirable properties to synthetic peptides, primarily revolving around stability, activity, and structural diversity.

Increased Proteolytic Stability

The most significant advantage of using D-amino acids is the profound increase in resistance to enzymatic degradation.[1] Endogenous proteases, which are stereospecific for L-amino acid peptide bonds, are generally unable to recognize and cleave the bonds involving D-amino acid residues.[2][3] This enzymatic resistance directly translates to a longer biological half-life, a critical factor for therapeutic efficacy.[4][5]

  • Mechanism: Proteases have highly specific active sites evolved to accommodate the L-configuration of natural amino acids. The mirror-image orientation of a D-amino acid creates steric hindrance, preventing the peptide from fitting into the enzyme's active site for hydrolysis.[4]

  • Impact: This stability enhancement allows the peptide to circulate in the body for longer periods, increasing its opportunity to reach and interact with its intended target.[4]

Proteolytic_Degradation_Comparison Fig. 1: Proteolytic Degradation Pathway Comparison cluster_L L-Peptide Pathway cluster_D D-Peptide Pathway L_Peptide L-Peptide in Circulation Protease Protease (e.g., Trypsin) L_Peptide->Protease Recognized & Cleaved Degraded Inactive Fragments (Rapid Clearance) Protease->Degraded D_Peptide D-Amino Acid Peptide in Circulation Protease2 Protease (e.g., Trypsin) D_Peptide->Protease2 Not Recognized (Steric Hindrance) Stable Stable, Active Peptide (Prolonged Half-Life) Protease2->Stable No Cleavage

Fig. 1: Proteolytic Degradation Pathway Comparison
Improved Pharmacokinetic Profiles

Enhanced stability directly contributes to superior pharmacokinetic (PK) properties. Peptides containing D-amino acids often exhibit longer plasma half-lives, higher bioavailability, and reduced clearance rates compared to their L-enantiomers.[2][6][7]

Modulation of Biological Activity and Receptor Selectivity

Substituting an L-amino acid with its D-enantiomer can alter the peptide's three-dimensional structure. This can lead to:

  • Enhanced Receptor Binding: The new conformation may fit more precisely into the target receptor's binding pocket, increasing affinity and potency.

  • Improved Selectivity: The modified structure might reduce binding to off-target receptors, thereby minimizing side effects.[8]

  • Novel Activity: In some cases, the D-amino acid-containing peptide can exhibit entirely new biological functions not seen in the original L-peptide.[4]

Induction of Novel Secondary Structures

D-amino acids are powerful tools for influencing peptide secondary structure. While they can be disruptive to α-helices, they are known to promote the formation of specific turn structures, such as β-turns and β-hairpins. This conformational control is invaluable for designing peptidomimetics that mimic the structure of a native protein's active site.[7]

Quantitative Data Presentation

The following tables summarize comparative data for select peptides, illustrating the tangible benefits of D-amino acid incorporation.

Table 1: Pharmacokinetic and Stability Comparison

Peptide / AnalogKey Modification(s)Half-Life (t½)Stability NotesReference(s)
Somatostatin Native L-peptide~2-3 minutesRapidly cleared[5]
Pasireotide Cyclized peptide with D-Trp~12 hoursN-to-C terminal cyclization and D-amino acid substitution[9]
Vasopressin Native L-peptide~10-35 minutesSusceptible to proteolysis[10]
Desmopressin (DDAVP) Deamination of Cys¹, L-Arg⁸ to D-Arg⁸~2.0 - 2.2 hoursResistant to aminopeptidases[10]
RD2 Peptide All D-amino acids> 2 days (in plasma)Designed for Alzheimer's; highly resistant to proteolysis[6]
PK20 Hybrid Peptide Contains non-natural L-Tle204.4 hours (in 1M HCl)Tle provides stability[11]
[Ile⁹]PK20 Analog L-Tle replaced with L-Ile117.7 hours (in 1M HCl)Isomeric substitution reduces stability[11]

Table 2: Receptor Activity and Binding Affinity Comparison

Peptide / AnalogTarget ReceptorMetricValueNotesReference(s)
L-GLP-2 GLP-2 ReceptorEC₅₀40.4 nMNative L-peptide agonist[8][12]
d-GLP-2 GLP-2 ReceptorEC₅₀1417 nMAll D-amino acid version shows reduced potency[8][12]
d-GLP-2 E33A hydrazide GLP-2 ReceptorEC₅₀226 nMOptimized D-peptide analog, still less potent than L-form but highly stable[8][12]
H1GA(D45C) Anticalin Aβ PeptideK_D1.2 ± 0.8 nMEngineered protein binding to Alzheimer's biomarker[13]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of D-amino acid-containing peptides.

Protocol: Solid-Phase Peptide Synthesis (SPPS) with D-Amino Acids

This protocol outlines the standard Fmoc-based SPPS workflow for incorporating a D-amino acid.

SPPS_Workflow Fig. 2: Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow Start Start: C-terminal L-amino acid anchored to resin Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Exposes free amine Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling Add Fmoc-D-Amino Acid + Activator (e.g., HATU/DIPEA) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for next amino acid Wash2->Repeat If sequence is not complete Cleavage Final Step: Cleavage & Deprotection (e.g., TFA cocktail) Wash2->Cleavage If sequence is complete

Fig. 2: Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

Methodology:

  • Resin Preparation: Start with a solid support resin (e.g., Wang, Rink Amide) pre-loaded with the C-terminal Fmoc-protected L-amino acid. Swell the resin in a suitable solvent like Dimethylformamide (DMF).[14]

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus by treating the resin with a 20% solution of piperidine in DMF for 5-10 minutes. This exposes the free amine group.[14]

  • Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove excess piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next amino acid in the sequence (e.g., an Fmoc-protected D-amino acid) and a coupling activator (e.g., HATU, HBTU) in DMF.

    • Add an activation base, such as N,N-Diisopropylethylamine (DIPEA).

    • Add this activated amino acid solution to the reaction vessel containing the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes to form the new peptide bond.[15]

  • Washing: Wash the resin again with DMF and DCM to remove unreacted reagents.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).[14]

  • Purification: Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol: In Vitro Serum Stability Assay

This assay determines the half-life of a peptide in a biologically relevant medium.

Methodology:

  • Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., PBS).

  • Incubation: Mix a precise amount of the peptide stock solution with fresh human or animal serum (e.g., to a final concentration of 1 mg/mL in 50% serum). Incubate the mixture in a water bath at 37°C.[16]

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.

  • Reaction Quenching & Protein Precipitation: Immediately stop enzymatic degradation by adding a quenching agent, such as 7% Trifluoroacetic acid (TFA) or acetonitrile. This will also precipitate the larger serum proteins.[16]

  • Centrifugation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm for 20 min) to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant, which contains the remaining peptide, by RP-HPLC.

  • Quantification: Determine the concentration of the intact peptide by integrating the area of the corresponding peak in the HPLC chromatogram. The peak area at t=0 is considered 100%. Plot the percentage of remaining peptide against time to calculate the degradation rate and half-life.[17]

Protocol: ELISA-Based Receptor Binding Assay

This protocol can determine the binding affinity (e.g., K_D) of a peptide to its target receptor.

Receptor_Signaling Fig. 3: Peptide-Receptor Interaction & Signaling Peptide D-Amino Acid Peptide (Ligand) Binding Binding Event (High Affinity) Peptide->Binding Receptor Cell Surface Receptor (e.g., GPCR) Receptor->Binding Transduction Signal Transduction (e.g., cAMP, Ca²⁺) Binding->Transduction Conformational Change Response Cellular Response (e.g., Gene Expression, Enzyme Activation) Transduction->Response

References

Navigating Peptide Synthesis: A Technical Guide to Z-D-Leu-OH.DCHA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Z-D-Leu-OH.DCHA, a critical building block in modern peptide synthesis. We will delve into its chemical properties, supplier information, and detailed experimental protocols for its application. This guide is intended to equip researchers with the necessary knowledge to effectively utilize this reagent in their drug discovery and development endeavors.

Introduction to this compound

This compound is the dicyclohexylammonium (DCHA) salt of N-benzyloxycarbonyl-D-leucine. This compound is a cornerstone in solution-phase peptide synthesis (SPPS), offering a stable and readily handleable form of the D-amino acid leucine. The "Z" group, or benzyloxycarbonyl (Cbz), serves as a protecting group for the amine terminus, while the DCHA salt protects the carboxylic acid terminus. This dual protection prevents unwanted side reactions during peptide coupling. The D-enantiomer of leucine is of particular interest in drug development as its incorporation into peptides can enhance resistance to enzymatic degradation, thereby improving pharmacokinetic profiles.

Chemical Properties:

PropertyValue
Molecular Formula C26H42N2O4
Molecular Weight 446.62 g/mol
CAS Number 53363-87-4
Appearance White to off-white solid
Storage 4°C, protect from light. For long-term storage, -20°C is recommended. Stock solutions should be stored at -80°C (up to 6 months) or -20°C (up to 1 month).

Sourcing Research-Grade this compound

A multitude of chemical suppliers provide this compound for research purposes. It is crucial to source high-purity material to ensure the success and reproducibility of synthetic efforts. When selecting a supplier, consider factors such as purity specifications, availability of certificates of analysis, and technical support. All suppliers listed below explicitly state that their products are for research use only and not for human consumption.

Prominent Suppliers:

  • MedchemExpress

  • CP Lab Safety

  • GlpBio

  • TargetMol

  • ChemPep

  • Benchchem

The Role of Protecting Groups: Z (Cbz) and DCHA

The strategic use of protecting groups is fundamental to successful peptide synthesis. In this compound, both the amine and carboxylic acid functionalities are masked to direct the chemical reactivity during peptide bond formation.

Workflow for Utilizing Protected Amino Acids:

Caption: General workflow for using this compound in peptide synthesis.

The Z (Benzyloxycarbonyl) Protecting Group

The Z-group is a classic urethane-type protecting group for amines. It is stable under a variety of reaction conditions but can be selectively removed, most commonly by catalytic hydrogenation. This orthogonality allows for the deprotection of the N-terminus without affecting other protecting groups on the peptide chain.

The Dicyclohexylammonium (DCHA) Salt

The formation of a DCHA salt serves multiple purposes. It often improves the crystallinity and handling of the protected amino acid, which may otherwise be an oil.[1] Furthermore, the salt form can enhance stability during storage. Before the amino acid can be used in a coupling reaction, the DCHA must be removed to liberate the free carboxylic acid.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key steps in utilizing this compound in solution-phase peptide synthesis.

Liberation of the Free Carboxylic Acid from the DCHA Salt

This protocol is adapted from standard procedures for the conversion of DCHA salts to their corresponding free acids.[1]

Materials:

  • This compound

  • Ethyl acetate (or other suitable organic solvent like tert-butyl methyl ether)

  • 10% Phosphoric acid solution

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Suspend one part of this compound in 5-10 volume parts of ethyl acetate.

  • While stirring, add 10% phosphoric acid until the solid completely dissolves and two clear liquid phases are observed.

  • Check the pH of the lower aqueous phase to ensure it is between 2 and 3.

  • Separate the two phases using a separatory funnel.

  • Wash the organic phase once with two volume parts of 10% phosphoric acid.

  • Extract the organic phase three times with two volume parts of deionized water. The pH of the final aqueous wash should be ≥4.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Evaporate the solvent in vacuo to yield the free acid, Z-D-Leu-OH, which is often obtained as an oil.

Note: Hydrochloric acid should be avoided as it can form a sparingly soluble dicyclohexylammonium chloride salt.[1]

Peptide Coupling

The following is a general protocol for peptide bond formation using a carbodiimide coupling agent.

Materials:

  • Z-D-Leu-OH (prepared as in 4.1)

  • C-terminally protected amino acid or peptide (e.g., H-Gly-OMe)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Procedure:

  • Dissolve Z-D-Leu-OH and HOBt (1.1 equivalents) in anhydrous DCM.

  • Add the C-terminally protected amino acid or peptide (1.0 equivalent) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting protected peptide by column chromatography or recrystallization.

N-Terminal Z-Group Deprotection

Catalytic transfer hydrogenation is a common and effective method for removing the Z-group.

Materials:

  • Z-protected peptide

  • Palladium on carbon (Pd/C, 10% w/w)

  • Ammonium formate or hydrogen gas

  • Methanol or ethanol

Procedure:

  • Dissolve the Z-protected peptide in methanol.

  • Carefully add Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • If using ammonium formate (catalytic transfer hydrogenation), add it to the reaction mixture (typically 3-5 equivalents).

  • If using hydrogen gas, purge the reaction vessel with hydrogen and maintain a positive pressure (e.g., with a balloon).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with methanol.

  • Concentrate the filtrate in vacuo to obtain the deprotected peptide.

Application in the Synthesis of Bioactive Peptides

The incorporation of D-leucine into peptide sequences can significantly impact their biological activity and stability. For example, in a study on the antimicrobial peptide Brevinin-1OS, substitution with D-leucine at a key position maintained potent antibacterial and anticancer activity while reducing hemolytic activity, a common side effect of antimicrobial peptides. This highlights the utility of this compound in designing peptides with improved therapeutic indices.

Example Quantitative Data from a Hypothetical Peptide Synthesis:

StepProductStarting Mass (g)Final Mass (g)Yield (%)Purity (HPLC)
1Z-D-Leu-OH4.472.60~98>99%
2Z-D-Leu-Gly-OMe2.653.0591>95%
3H-D-Leu-Gly-OMe3.001.8597>98%

Signaling Pathways and D-Leucine

While L-leucine is well-known for its role in activating the mTOR signaling pathway, which is crucial for muscle protein synthesis, the specific effects of peptides containing D-leucine on cellular signaling are an active area of research. The altered stereochemistry of D-amino acids can lead to novel interactions with receptors and enzymes, potentially modulating signaling pathways in unique ways. The resistance of D-amino acid-containing peptides to proteolysis allows for more sustained interactions with their biological targets.

mTOR Signaling Pathway Overview:

mTOR_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 p70S6K mTORC1->S6K1 phosphorylates eIF4E eIF4E-BP1 mTORC1->eIF4E phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E->Protein_Synthesis inhibits (when active)

Caption: Simplified overview of the L-Leucine-mediated mTOR signaling pathway.

The inclusion of D-leucine in peptide drugs offers a promising strategy for enhancing their therapeutic potential by improving their stability and modulating their biological activity. This compound is a key enabling reagent in this endeavor, providing a stable and versatile building block for the synthesis of novel peptide-based therapeutics. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable reagent into their synthetic workflows.

References

The Carboxybenzyl (Z) Group: A Technical Guide to its Function in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to successful peptide synthesis. Among the arsenal of protective groups available to chemists, the carboxybenzyl (Z or Cbz) group holds a significant place, particularly in solution-phase peptide synthesis. This technical guide provides an in-depth exploration of the Z-protecting group, its core functions, quantitative data on its application, detailed experimental protocols, and a comparative analysis with other common protecting groups.

Core Function and Advantages of the Z-Protecting Group

The primary function of the Z-group is to temporarily block the α-amino group of an amino acid. This protection prevents the highly nucleophilic amine from participating in unwanted side reactions during peptide bond formation. By directing the coupling reaction to the desired carboxyl and amino termini, the Z-group ensures the controlled, stepwise assembly of the peptide chain.

Key advantages of the Z-protecting group include:

  • Ease of Introduction: The Z-group is readily introduced by reacting the amino acid with benzyl chloroformate under basic conditions.

  • Crystallinity of Derivatives: Z-protected amino acids are often crystalline solids, which facilitates their purification and handling.[1]

  • Racemization Resistance: The urethane-type linkage of the Z-group helps to suppress racemization at the α-carbon during coupling reactions.[1]

  • Stability: The Z-group is stable under a range of conditions, including moderately acidic and basic environments, making it compatible with various synthetic steps.

Quantitative Data

The efficiency of protection and deprotection steps is critical in peptide synthesis. The following tables summarize quantitative data related to the Z-protecting group.

Protection Reaction Reagents Solvent Temperature Time Yield Reference
Z-protection of an amineBenzyl chloroformate (Cbz-Cl), NaHCO₃THF/H₂O (2:1)0 °C20 h90%[2]
Deprotection Method Reagents/Catalyst Solvent Temperature Time Yield Reference
Catalytic HydrogenolysisH₂, Palladium on Carbon (Pd/C)MethanolRoom Temp.Not SpecifiedHigh[2]
Transfer HydrogenolysisZinc dust, Ammonium formateMethanolRoom Temp.2-3 min (Microwave)85-95%[1]
AcidolysisHBr in Acetic Acid (33%)Acetic AcidRoom Temp.60-90 minQuantitative[3]

Experimental Protocols

Detailed methodologies for the introduction and removal of the Z-protecting group are provided below.

Protocol for Z-Group Protection of an Amino Acid

This protocol describes the N-benzyloxycarbonylation of an amino acid using benzyl chloroformate.

Materials:

  • Amino acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Dissolve the amino acid (1.0 equivalent) in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.0 equivalents) to the solution.

  • Slowly add benzyl chloroformate (1.5 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 20 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Z-protected amino acid.[2]

Protocol for Z-Group Deprotection via Catalytic Hydrogenolysis

This protocol details the removal of the Z-group using catalytic hydrogenation.

Materials:

  • Z-protected peptide

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Celite

Procedure:

  • Dissolve the Z-protected peptide in methanol.

  • Add 10% palladium on carbon to the solution.

  • Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Protocol for Z-Group Deprotection via HBr in Acetic Acid

This protocol describes the acidolytic cleavage of the Z-group.

Materials:

  • Z-protected peptide

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Dry ether

Procedure:

  • Treat the Z-protected peptide with a solution of 33% HBr in acetic acid.

  • Stir the reaction mixture at room temperature for 60 to 90 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, precipitate the deprotected peptide by adding dry ether.

  • Isolate the product by filtration or centrifugation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key logical relationships and workflows in the application of the Z-protecting group.

Z_Protection_Workflow cluster_protection Z-Group Protection cluster_coupling Peptide Coupling cluster_deprotection Z-Group Deprotection Amino_Acid Amino Acid (Free Amine) Reagents_P Cbz-Cl, Base (e.g., NaHCO3) Amino_Acid->Reagents_P Reaction Z_Protected_AA Z-Protected Amino Acid Reagents_P->Z_Protected_AA Forms Purification_P Purification (e.g., Crystallization, Chromatography) Z_Protected_AA->Purification_P Yields Z_Protected_AA_c Z-Protected Amino Acid Coupling_Reagent Coupling Reagent (e.g., DCC) Z_Protected_AA_c->Coupling_Reagent Free_AA C-terminus Protected Amino Acid Free_AA->Coupling_Reagent Reacts with Z_Protected_Peptide Z-Protected Peptide Coupling_Reagent->Z_Protected_Peptide Z_Protected_Peptide_d Z-Protected Peptide Deprotection_Reagent Deprotection Reagent (e.g., H2/Pd-C or HBr/AcOH) Z_Protected_Peptide_d->Deprotection_Reagent Cleavage Deprotected_Peptide Deprotected Peptide (Free Amine) Deprotection_Reagent->Deprotected_Peptide

Workflow for Z-group protection, peptide coupling, and deprotection.

Deprotection_Pathways cluster_hydrogenolysis Catalytic Hydrogenolysis cluster_acidolysis Acidolysis Z_Protected_Peptide Z-Protected Peptide H2_PdC H2, Pd/C Z_Protected_Peptide->H2_PdC Mild, Neutral Conditions HBr_AcOH HBr in Acetic Acid Z_Protected_Peptide->HBr_AcOH Strong Acidic Conditions Products_H Deprotected Peptide + Toluene + CO2 H2_PdC->Products_H Products_A Deprotected Peptide + Benzyl Bromide + CO2 HBr_AcOH->Products_A

Primary deprotection pathways for the Z-group.

Orthogonality and Comparison with Other Protecting Groups

An ideal protecting group strategy employs orthogonal sets, where one group can be removed without affecting others. The Z-group is a key component of such strategies.

  • Z vs. Boc (tert-Butoxycarbonyl): The Z-group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove the Boc group. This orthogonality is fundamental in Boc-based solid-phase peptide synthesis (SPPS), where the Z-group can be used for side-chain protection (e.g., of lysine).[4]

  • Z vs. Fmoc (9-Fluorenylmethyloxycarbonyl): The Z-group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal. This allows for the use of Z-protected amino acids in Fmoc-based synthesis strategies, particularly for side-chain protection.

  • Z vs. Benzyl Esters (Bzl): Both Z and benzyl ester protecting groups are susceptible to catalytic hydrogenolysis. This lack of orthogonality means they are often removed simultaneously in a final deprotection step.

Protecting Group Abbreviation Cleavage Conditions Stability Primary Application
CarboxybenzylZ, CbzH₂/Pd, HBr/AcOH, Na/liquid NH₃Stable to mild acid and baseSolution-phase Nα-protection, side-chain protection in Boc-SPPS
tert-ButoxycarbonylBocStrong acid (e.g., TFA)Stable to base and hydrogenolysisNα-protection in Boc-SPPS
9-Fluorenyl- methoxycarbonylFmocBase (e.g., piperidine)Stable to acid and hydrogenolysisNα-protection in Fmoc-SPPS

Application in Peptide Synthesis: The Case of Oxytocin

The synthesis of the nonapeptide hormone oxytocin has historically served as a benchmark for new methods in peptide chemistry. Early syntheses of oxytocin utilized the Z-group for Nα-protection. In such a strategy, Z-protected amino acids are sequentially coupled in solution. The final protected peptide is then deprotected and cyclized, often using sodium in liquid ammonia, to form the characteristic disulfide bridge.[5] The Z-group's stability and resistance to racemization were crucial for the successful assembly of the linear precursor to this biologically active peptide.

Conclusion

The carboxybenzyl (Z) protecting group remains a valuable tool in the peptide chemist's toolbox. Its robust nature, ease of introduction, and well-defined deprotection methods have solidified its role, particularly in solution-phase synthesis and as an orthogonal side-chain protecting group in solid-phase strategies. A thorough understanding of its chemical properties, as outlined in this guide, is essential for researchers and professionals engaged in the design and development of synthetic peptides for therapeutic and research applications.

References

Z-D-Leu-OH.DCHA CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, applications, and handling of Z-D-Leu-OH.DCHA (N-Carbobenzoxy-D-leucine dicyclohexylammonium salt), a key reagent in synthetic peptide chemistry.

Core Compound Data

This compound is a protected amino acid derivative used as a building block in the synthesis of peptides. The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the amine functionality of D-leucine, preventing unwanted side reactions during peptide coupling. The dicyclohexylammonium (DCHA) salt form enhances the compound's crystallinity and improves its stability and handling characteristics.

PropertyValueCitations
CAS Number 7662-58-0[1]
Molecular Weight 446.6 g/mol [1]
Molecular Formula C₂₆H₄₂N₂O₄[1]
Synonyms N-Carbobenzoxy-D-leucine Dicyclohexylammonium Salt, Z-D-Leu-OH DCHA, Cbz-D-Leu-OH DCHA[1]
Appearance White to off-white solid[2]

Applications in Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[2] The Z-protecting group is favored for its stability under a range of conditions and can be removed via catalytic hydrogenation, making it a valuable tool in multi-step synthetic processes.[3] The incorporation of D-amino acids, such as D-leucine, into peptide sequences can enhance their bioactivity and resistance to enzymatic degradation.

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating a Z-protected amino acid, such as this compound, into a peptide sequence using manual SPPS with a resin support.

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Merrifield resin) with the N-terminal amino acid of the desired peptide sequence attached

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., Dicyclohexylcarbodiimide - DCC)

  • Deprotection reagent for the N-terminal protecting group of the resin-bound peptide (e.g., Trifluoroacetic acid - TFA for Boc-protected amines)

  • Washing solvents (e.g., DCM, DMF, Methanol)

Procedure:

  • Resin Swelling: Swell the resin in an appropriate solvent, such as DCM or DMF, for 30-60 minutes in a reaction vessel.

  • N-terminal Deprotection: Remove the N-terminal protecting group (e.g., Boc) from the resin-bound peptide by treating it with a solution of TFA in DCM. Wash the resin thoroughly with DCM and DMF to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resulting ammonium salt on the resin by washing with a solution of DIEA in DCM or DMF. This generates a free amine at the N-terminus of the growing peptide chain, ready for coupling.

  • Activation of this compound: In a separate vial, dissolve this compound and a coupling reagent (e.g., DCC) in an appropriate solvent like DCM or DMF. Allow the activation to proceed for a few minutes.

  • Coupling: Add the activated Z-D-Leu-OH solution to the reaction vessel containing the neutralized resin. Gently agitate the mixture for 1-2 hours to allow the coupling reaction to go to completion.

  • Washing: After the coupling reaction, wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Z-group Removal: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the Z-protecting group, along with other side-chain protecting groups, is removed. The Z-group is typically cleaved by catalytic hydrogenation (H₂/Pd).[3]

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages in the solid-phase peptide synthesis cycle involving the coupling of this compound.

SPPS_Workflow Resin Resin-Bound Peptide (N-terminal Protected) Deprotection N-terminal Deprotection (e.g., TFA) Resin->Deprotection Washing1 Washing & Neutralization (e.g., DIEA) Deprotection->Washing1 FreeAmine Resin-Bound Peptide (Free N-terminus) Washing1->FreeAmine Coupling Coupling FreeAmine->Coupling ZDLeu This compound Activation Activation (e.g., DCC) ZDLeu->Activation ActivatedZDLeu Activated Z-D-Leu Activation->ActivatedZDLeu ActivatedZDLeu->Coupling NewPeptide Resin-Bound Peptide (Extended by Z-D-Leu) Coupling->NewPeptide Washing2 Final Washing NewPeptide->Washing2 NextCycle Ready for Next Cycle Washing2->NextCycle NextCycle->Deprotection Repeat Cycle

Caption: Workflow for the incorporation of this compound in SPPS.

References

The Stereochemical Nuances of Z-D-Leu-OH.DCHA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of Z-D-Leu-OH.DCHA, a protected D-amino acid derivative crucial in peptide synthesis and drug discovery. This document details the experimental protocols for its stereochemical analysis, summarizes key quantitative data, and explores its relevance in biological systems.

Chemical Identity and Stereochemistry

This compound is the dicyclohexylammonium (DCHA) salt of N-benzyloxycarbonyl-D-leucine. The "Z" designation refers to the benzyloxycarbonyl (formerly carbobenzoxy) protecting group on the amine of the amino acid. "D-Leu" specifies the D-enantiomer of leucine, which has an (R)-configuration at the α-carbon according to the Cahn-Ingold-Prelog priority rules. The DCHA salt formation is often employed to improve the crystallinity and handling of the protected amino acid.

The IUPAC name for the active component is (2R)-2-[(benzyloxy)carbonyl]amino-4-methylpentanoic acid. The DCHA salt has the molecular formula C₂₆H₄₂N₂O₄ and a molecular weight of approximately 446.6 g/mol .[1]

Quantitative Stereochemical Data

The stereochemical integrity of Z-D-Leu-OH is critical for its application in synthesizing peptides with specific biological activities. The following table summarizes key quantitative data related to its stereochemistry.

PropertyValueMethodReference
Molecular Weight 446.6 g/mol Mass Spectrometry[1]
Specific Optical Rotation of N-Cbz-D-Leucine ([α]D²⁰) +17 ± 2.5° (c=2, EtOH)Polarimetry[2]
Enantiomeric Purity >99%Chiral HPLC[3]

Experimental Protocols for Stereochemical Analysis

Determination of Optical Rotation

Objective: To measure the specific rotation of N-Cbz-D-leucine to confirm its enantiomeric identity.

Methodology:

  • Sample Preparation: Accurately weigh approximately 200 mg of N-Cbz-D-leucine (obtained by converting the DCHA salt to the free acid) and dissolve it in 10 mL of absolute ethanol in a volumetric flask.

  • Instrumentation: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).

  • Measurement:

    • Rinse the polarimeter cell with absolute ethanol and fill it with the solvent to measure the blank.

    • Empty the cell and fill it with the prepared sample solution.

    • Record the observed rotation at 20°C.

  • Calculation: Calculate the specific rotation using the formula: [α]D²⁰ = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Objective: To determine the enantiomeric purity of N-Cbz-D-leucine by separating it from its L-enantiomer.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: CHIRAL-HSA (Human Serum Albumin) column.[3]

  • Mobile Phase: 10 mM Ammonium acetate (with 2 mM octanoic acid, pH 7.0) / 2-propanol (85/15 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a standard solution of racemic N-Cbz-DL-leucine to determine the retention times of both enantiomers.

    • Prepare a sample solution of N-Cbz-D-leucine.

    • Inject the racemic standard and the sample solution into the HPLC system.

    • Identify the peaks corresponding to the D- and L-enantiomers in the chromatograms.

    • Calculate the enantiomeric excess (% ee) of the N-Cbz-D-leucine sample by integrating the peak areas.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in SPPS for introducing D-leucine residues into peptide chains. The incorporation of D-amino acids can enhance the peptide's resistance to enzymatic degradation, prolonging its biological half-life.

Experimental Workflow for SPPS using Z-D-Leu-OH

The following diagram illustrates a typical workflow for incorporating Z-D-Leu-OH into a growing peptide chain during Fmoc-based SPPS.

SPPS_Workflow start Start with Fmoc-protected amino acid on resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling to resin-bound peptide wash1->coupling activation Activation of Z-D-Leu-OH (HBTU/HOBt or HATU in DMF/DIPEA) activation->coupling wash2 Wash (DMF) coupling->wash2 next_cycle Repeat for next amino acid wash2->next_cycle

Fmoc-based Solid-Phase Peptide Synthesis Cycle for Z-D-Leu-OH Incorporation.
Detailed Protocol for a Single Coupling Cycle

  • Deprotection: The resin-bound peptide with the N-terminal Fmoc protecting group is treated with a 20% solution of piperidine in dimethylformamide (DMF) to expose the free amine.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc group.

  • Activation: In a separate vessel, Z-D-Leu-OH (after conversion from its DCHA salt) is pre-activated using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF.

  • Coupling: The activated Z-D-Leu-OH solution is added to the resin, and the mixture is agitated to facilitate the formation of the peptide bond.

  • Washing: The resin is washed again with DMF to remove unreacted amino acid and coupling reagents. This cycle is repeated for each subsequent amino acid in the peptide sequence.

Biological Significance and Hypothetical Signaling Pathway

D-amino acids, including D-leucine, are increasingly recognized for their roles in various biological processes, particularly in bacteria where they are involved in cell wall remodeling and signaling.[4][5][6] For instance, certain D-amino acids can act as chemorepellents in bacteria like Vibrio cholerae, influencing their motility in response to environmental stress.[4]

The following diagram illustrates a hypothetical signaling pathway in a bacterium where extracellular D-leucine could act as a signaling molecule.

D_Leucine_Signaling D_Leu Extracellular Z-D-Leu derivative Receptor Membrane Receptor (e.g., MCP) D_Leu->Receptor Binding CheW CheW (Adaptor Protein) Receptor->CheW CheA CheA (Histidine Kinase) Receptor->CheA Activation CheW->CheA CheY CheY (Response Regulator) CheA->CheY Phosphorylation Flagellar_Motor Flagellar Motor CheY->Flagellar_Motor Interaction Response Change in Motility (e.g., Tumbling) Flagellar_Motor->Response

Hypothetical D-Leucine Signaling Pathway in Bacteria.

In this proposed pathway, a Z-D-leucine derivative, after potential extracellular processing, binds to a methyl-accepting chemotaxis protein (MCP) receptor. This binding event modulates the activity of the histidine kinase CheA, which in turn controls the phosphorylation state of the response regulator CheY. Phosphorylated CheY can then interact with the flagellar motor to induce a change in the bacterium's swimming behavior, such as increased tumbling, leading to a chemorepulsive response.

Conclusion

The stereochemistry of this compound is a fundamental aspect that dictates its utility in the synthesis of stereochemically defined peptides. The experimental protocols outlined in this guide provide a framework for the robust analysis of its enantiomeric purity. Furthermore, the exploration of its potential role in biological signaling pathways highlights the growing importance of D-amino acids in chemical biology and drug development. A thorough understanding of the stereochemical properties of such building blocks is paramount for the design and synthesis of next-generation peptide-based therapeutics.

References

The Strategic Advantage of Dicyclohexylammonium Salts in Enhancing Amino Acid Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realms of peptide synthesis and drug development, the stability of amino acid precursors is paramount. Many N-protected amino acids, crucial building blocks for these processes, are inherently unstable, oily, or non-crystalline in their free acid form. This instability can lead to degradation, difficulty in handling and purification, and undesirable side reactions during synthesis. The formation of dicyclohexylammonium (DCHA) salts of these amino acids presents a robust solution to these challenges, significantly enhancing their stability and utility. This technical guide provides an in-depth exploration of the benefits of DCHA salt formation, detailed experimental protocols, and a clear visualization of the underlying principles and workflows.

The Core Principle: How Dicyclohexylammonium Salts Confer Stability

The stabilizing effect of dicyclohexylammonium salts stems from two primary mechanisms: the formation of a stable ionic adduct and the moderation of the carboxylate group's nucleophilicity. When an N-protected amino acid reacts with dicyclohexylamine, the basic amine deprotonates the acidic carboxylic acid group of the amino acid. This acid-base reaction results in the formation of a dicyclohexylammonium cation and a carboxylate anion, which together form a stable, often crystalline, salt.

This salt formation is particularly advantageous for N-protected amino acids that are oils or amorphous solids as free acids, as it facilitates their purification through crystallization and simplifies their handling and storage.[1] Furthermore, the bulky dicyclohexylammonium cation effectively shields the carboxylate anion, reducing its nucleophilicity. This is crucial during subsequent reactions, such as the introduction of the N-protecting group (e.g., Fmoc), where the unprotected carboxylate could otherwise act as a nucleophile, leading to the formation of dipeptide impurities.[1] By forming the DCHA salt, this side reaction is significantly suppressed, leading to higher purity of the final N-protected amino acid.

Data Presentation: The Impact of DCHA Salt Formation on Amino Acid Stability

The following table summarizes the qualitative stability advantages of using dicyclohexylammonium salts for N-protected amino acids.

PropertyN-Protected Amino Acid (Free Acid)N-Protected Amino Acid (DCHA Salt)Rationale
Physical State Often oily or amorphousTypically a crystalline solidFacilitates purification by crystallization and improves handling.[1]
Hygroscopicity Can be hygroscopicGenerally non-hygroscopicReduces water absorption, preventing potential degradation and simplifying weighing and handling.
Storage Stability May degrade over timeStable for long-term storageThe stable ionic lattice of the salt form reduces susceptibility to chemical degradation.[1]
Purity Can be difficult to purifyHigh purity achievable through crystallizationAllows for the removal of impurities generated during the synthesis of the N-protected amino acid.
Side Reactions Prone to side reactions (e.g., dipeptide formation) during N-protectionSuppresses side reactionsThe DCHA cation moderates the nucleophilicity of the carboxylate, preventing it from attacking reactive intermediates.[1]

To aid researchers in quantifying these benefits for their specific applications, the following table provides a template for conducting and recording stability studies.

ParameterTest ConditionsN-Protected Amino Acid (Free Acid)N-Protected Amino Acid (DCHA Salt)
Appearance Initial, 1, 3, 6, 12 months at 25°C/60% RH
Purity (HPLC, %) Initial, 1, 3, 6, 12 months at 25°C/60% RH
Degradation Products (HPLC, %) Initial, 1, 3, 6, 12 months at 25°C/60% RH
Hygroscopicity (% weight gain) 24 hours at 25°C/80% RH
Solubility (mg/mL) Specify solvent and temperature
Melting Point (°C)

Experimental Protocols

Formation of N-Fmoc-Amino Acid Dicyclohexylammonium Salt

This protocol describes a general procedure for the formation of the DCHA salt of an N-Fmoc protected amino acid.

Materials:

  • N-Fmoc-amino acid

  • Dicyclohexylamine (DCHA)

  • Acetone

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the N-Fmoc-amino acid in a minimal amount of acetone at room temperature.

  • In a separate flask, prepare a solution of dicyclohexylamine in acetone (1 equivalent).

  • Slowly add the dicyclohexylamine solution to the stirring N-Fmoc-amino acid solution.

  • A white precipitate of the dicyclohexylammonium salt should form upon addition.

  • Continue stirring the mixture at room temperature for 1-2 hours to ensure complete salt formation.

  • Collect the crystalline product by filtration.

  • Wash the collected crystals with a small amount of cold acetone to remove any unreacted starting materials.

  • Dry the purified N-Fmoc-amino acid DCHA salt under vacuum.

Liberation of the N-Protected Amino Acid from its Dicyclohexylammonium Salt

This protocol outlines the procedure to convert the stable DCHA salt back to the free acid form for use in peptide synthesis.

Materials:

  • N-protected amino acid DCHA salt

  • Ethyl acetate (or other suitable organic solvent like diethyl ether)

  • 10% aqueous solution of KHSO₄ (potassium bisulfate) or a similar weak acid

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Suspend the N-protected amino acid DCHA salt in ethyl acetate.

  • Transfer the suspension to a separatory funnel.

  • Add an equal volume of 10% aqueous KHSO₄ solution to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes. The solid DCHA salt should dissolve as the dicyclohexylamine is protonated and moves into the aqueous phase, leaving the N-protected amino acid in the organic phase.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Wash the organic layer with two additional portions of 10% aqueous KHSO₄ solution.

  • Wash the organic layer with water until the aqueous wash is neutral (pH ~7).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the sodium sulfate.

  • Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the N-protected amino acid as a free acid.

Mandatory Visualization

experimental_workflow_dcha_salt_formation cluster_start Starting Materials cluster_process Process cluster_end Product start_aa N-Fmoc-Amino Acid dissolve Dissolve N-Fmoc-AA in Acetone start_aa->dissolve start_dcha Dicyclohexylamine mix Mix with DCHA in Acetone start_dcha->mix start_solvent Acetone start_solvent->dissolve dissolve->mix stir Stir for 1-2 hours mix->stir filter Filter Precipitate stir->filter wash Wash with Cold Acetone filter->wash dry Dry under Vacuum wash->dry end_product N-Fmoc-Amino Acid DCHA Salt dry->end_product

Caption: Workflow for the formation of an N-Fmoc-amino acid DCHA salt.

experimental_workflow_dcha_salt_liberation cluster_start Starting Material cluster_process Process cluster_end Product start_salt N-Protected AA DCHA Salt suspend Suspend in Ethyl Acetate start_salt->suspend extract Extract with 10% KHSO4 (aq) suspend->extract wash_water Wash with Water extract->wash_water dry_org Dry Organic Layer (Na2SO4) wash_water->dry_org evaporate Evaporate Solvent dry_org->evaporate end_product N-Protected Amino Acid (Free Acid) evaporate->end_product

Caption: Workflow for the liberation of an N-protected amino acid from its DCHA salt.

logical_relationship_dcha_protection cluster_without_dcha Without DCHA Salt Formation cluster_with_dcha With DCHA Salt Formation free_acid N-Protected Amino Acid (Free Acid) nucleophilic_coo Nucleophilic Carboxylate free_acid->nucleophilic_coo side_reaction Side Reaction nucleophilic_coo->side_reaction fmoc_reagent Fmoc Reagent fmoc_reagent->side_reaction dipeptide Dipeptide Impurity side_reaction->dipeptide dcha_salt N-Protected Amino Acid (DCHA Salt) moderated_coo Moderated Nucleophilicity of Carboxylate dcha_salt->moderated_coo no_side_reaction Desired Reaction moderated_coo->no_side_reaction fmoc_reagent2 Fmoc Reagent fmoc_reagent2->no_side_reaction pure_product Pure N-Fmoc Amino Acid no_side_reaction->pure_product

References

A Technical Guide to Protease-Resistant Peptide Design Using Z-D-Leu-OH.DCHA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of N-α-Carbobenzoxy-D-leucine dicyclohexylammonium salt (Z-D-Leu-OH.DCHA) in the design and synthesis of protease-resistant peptides. The incorporation of D-amino acids is a well-established strategy to enhance the in vivo stability and therapeutic potential of peptide-based drugs by mitigating their degradation by endogenous proteases. This guide provides a comprehensive overview of the underlying principles, practical methodologies, and expected outcomes when utilizing this compound in peptide drug development.

Introduction: The Challenge of Protease Susceptibility in Peptide Therapeutics

Peptide-based therapeutics offer high specificity and potency but are often limited by their short in vivo half-lives due to rapid degradation by proteases. Proteases, enzymes that catalyze the breakdown of proteins and peptides, recognize and cleave peptide bonds between L-amino acids, the natural building blocks of proteins. The introduction of non-natural amino acids, particularly D-amino acids, which are the stereoisomers (mirror images) of L-amino acids, renders the peptide backbone unrecognizable to most proteases, thereby significantly increasing its resistance to proteolytic degradation.

This compound is a commercially available, protected form of the D-amino acid Leucine. The N-terminal Z (Carbobenzoxy) group and the dicyclohexylammonium (DCHA) salt provide stability and facilitate its use in standard solid-phase peptide synthesis (SPPS) protocols.

The Role of D-Leucine in Conferring Protease Resistance

The substitution of an L-Leucine residue with a D-Leucine residue at a known or predicted protease cleavage site can sterically hinder the enzyme's active site, preventing peptide bond hydrolysis. This strategy has been shown to be highly effective against a broad range of proteases, including those found in the gastrointestinal tract and blood serum.

Quantitative Impact of D-Amino Acid Substitution on Peptide Stability

The following tables summarize representative quantitative data on the enhanced stability of peptides upon incorporation of D-amino acids. While specific data for peptides synthesized directly with this compound is limited in publicly available literature, the data for D-Leucine and other D-amino acid substitutions provide a strong indication of the expected improvements.

Table 1: Comparative Stability of Peptides Containing L- vs. D-Amino Acids in Simulated Biological Fluids

Peptide SequenceModificationBiological FluidHalf-life (t½)Reference
KKVVFKVKFKKAll L-amino acidsHuman Serum< 10 min[1]
KKVVFKVKFKKAll D-amino acidsHuman Serum> 24 h[1]
OM19R (L-Arg, L-Lys)L-amino acids at cleavage sitesTrypsin (1 mg/mL)~ 1 h[2]
OM19D (D-Arg, D-Lys)D-amino acids at cleavage sitesTrypsin (10 mg/mL)> 8 h (still active)[2][3]
[D-Ala2,D-Leu5]enkephalinD-amino acid substitutionsRat Intestinal HomogenateSignificantly increased vs. Leu-Enkephalin[4]

Table 2: Impact of D-Amino Acid Substitution on Protease Inhibition

Peptide InhibitorTarget ProteaseModificationIC50 / KiReference
Peptide-5 (DAACP)CDK9-cyclin T1Contains D-amino acidsIC50 = 4.16 ± 0.11 nM[5]
Cyclic Peptide 1bZika Virus ProteaseContains L-amino acidsKi = 0.64 µM[6]
Linear Peptide 5 (cleavage product)Zika Virus ProteaseContains L-amino acidsKi = 50.2 µM[6]

Experimental Protocols

This section provides detailed methodologies for the incorporation of this compound into a peptide sequence and for the subsequent evaluation of its protease resistance.

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a general protocol for manual Fmoc-based SPPS. Adjustments may be necessary based on the specific peptide sequence and synthesis scale.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other Fmoc-protected L-amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvent: DMF, DCM

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.

  • Preparation of Z-D-Leu-OH for Coupling:

    • Conversion of DCHA salt to free acid: Before coupling, the dicyclohexylammonium salt must be removed. Dissolve the this compound in DCM. Extract the DCM solution three times with an ice-cold aqueous solution of KHSO₄. Dry the organic layer over MgSO₄, filter, and evaporate the solvent to obtain the free Z-D-Leu-OH.

  • Coupling of Z-D-Leu-OH:

    • Dissolve the dried Z-D-Leu-OH (e.g., 3 equivalents relative to resin loading) and a coupling reagent like HBTU (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2, 3, 5 (using the appropriate Fmoc-L-amino acid), and 6 for the remaining amino acids in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (steps 2 and 3).

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. The Z-group will also be cleaved by the strong acid in the cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protease Stability Assay

This protocol describes a general method to assess the stability of a peptide in the presence of a specific protease (e.g., trypsin, chymotrypsin, pepsin) or in a complex biological matrix like human serum.

Materials:

  • Purified peptide (both L- and D-Leucine containing versions for comparison)

  • Protease of interest (e.g., Trypsin, Pepsin) or human serum

  • Assay buffer (e.g., PBS for trypsin, simulated gastric fluid for pepsin)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

  • Mass spectrometer

Protocol:

  • Peptide Incubation:

    • Prepare a stock solution of the peptide in an appropriate solvent.

    • Incubate the peptide at a final concentration (e.g., 100 µM) with the protease (e.g., enzyme-to-substrate ratio of 1:100) or in human serum (e.g., 50% v/v) at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction:

    • Immediately quench the proteolytic reaction by adding an equal volume of the quenching solution (e.g., 10% TFA). This will inactivate the protease.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples to pellet any precipitated proteins.

    • Collect the supernatant for analysis.

  • Analysis by RP-HPLC:

    • Analyze the supernatant by RP-HPLC to monitor the disappearance of the intact peptide peak over time.

    • The peak area of the intact peptide is integrated at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide under the tested conditions.

  • Mass Spectrometry (Optional):

    • Use mass spectrometry to identify the cleavage products and confirm the sites of proteolytic attack.

Visualizing Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate key workflows and concepts in the design and evaluation of protease-resistant peptides.

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification Purification & Analysis Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Washing1 Washing Deprotection1->Washing1 DCHA_Removal This compound Salt Removal Washing1->DCHA_Removal Coupling Coupling of Z-D-Leu-OH DCHA_Removal->Coupling Washing2 Washing Coupling->Washing2 Elongation Chain Elongation (L-amino acids) Washing2->Elongation Deprotection2 Final Fmoc Deprotection Elongation->Deprotection2 Cleavage Cleavage & Deprotection Deprotection2->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis MS & HPLC Analysis Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

Protease_Resistance_Principle cluster_L_Peptide L-Peptide Substrate cluster_D_Peptide D-Peptide Substrate L_Peptide L-Peptide Protease Protease L_Peptide->Protease Binding & Recognition D_Peptide D-Peptide (with D-Leu) D_Peptide->Protease Steric Hindrance (No Recognition) Cleavage Cleavage Products Protease->Cleavage No_Cleavage No Cleavage (Peptide is Stable) Protease->No_Cleavage

Caption: Principle of Protease Resistance by D-Amino Acid Substitution.

Protease_Assay_Workflow cluster_Incubation Incubation cluster_Sampling Sampling & Quenching cluster_Analysis Analysis Incubation Incubate Peptide with Protease/Serum at 37°C Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Quench with TFA Sampling->Quenching HPLC RP-HPLC Analysis Quenching->HPLC Data_Analysis Calculate Half-life (t½) HPLC->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for Z-D-Leu-OH.DCHA in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Leu-OH.DCHA is a protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS) for the incorporation of a D-Leucine residue into a peptide sequence. The Z (benzyloxycarbonyl or Cbz) group provides temporary protection of the alpha-amino group, allowing for controlled peptide chain elongation. The dicyclohexylamine (DCHA) salt enhances the stability and handling of the amino acid derivative.

This document provides detailed protocols for the application of this compound in SPPS, with a focus on an orthogonal protection strategy in conjunction with the commonly used Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The key challenge addressed is the selective removal of the Z-group on the solid phase, which is not standard in routine Fmoc-based SPPS. Catalytic transfer hydrogenation is presented as a viable method for this on-resin deprotection.

Data Presentation

Table 1: Reagents for this compound Application in SPPS
Reagent/ComponentPurposeRecommended GradeSupplier Example
This compoundD-Leucine building blockPeptide synthesis gradeMajor chemical suppliers
Fmoc-compatible resin (e.g., Wang, Rink Amide)Solid support for peptide assembly100-200 meshMajor chemical suppliers
N,N'-Diisopropylcarbodiimide (DIC)Activating agent for couplingPeptide synthesis gradeMajor chemical suppliers
Ethyl cyanohydroxyiminoacetate (Oxyma)Racemization suppressantPeptide synthesis gradeMajor chemical suppliers
N,N-Dimethylformamide (DMF)SolventPeptide synthesis gradeMajor chemical suppliers
Dichloromethane (DCM)SolventACS gradeMajor chemical suppliers
PiperidineFmoc deprotection reagentPeptide synthesis gradeMajor chemical suppliers
Palladium on Carbon (Pd/C)Catalyst for Z-group deprotection10 wt. %Major chemical suppliers
1,4-CyclohexadieneHydrogen donor for transfer hydrogenationReagent gradeMajor chemical suppliers
Trifluoroacetic acid (TFA)Cleavage from resin and final deprotectionReagent gradeMajor chemical suppliers
Triisopropylsilane (TIS)Scavenger for cleavageReagent gradeMajor chemical suppliers
NinhydrinQualitative test for free aminesReagent gradeMajor chemical suppliers

Experimental Protocols

Protocol 1: Coupling of this compound to the Resin-Bound Peptide

This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and the N-terminal Fmoc group of the preceding amino acid has been removed.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Activation of Z-D-Leu-OH:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF.

    • Add DIC (3 equivalents) and Oxyma (3 equivalents).

    • Allow the activation to proceed for 10-15 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the activated Z-D-Leu-OH solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. The extended coupling time is recommended due to the potential steric hindrance of the Z-group.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 x 5 mL/g resin), DCM (3 x 5 mL/g resin), and finally DMF (3 x 5 mL/g resin).

  • Monitoring Coupling Completion (Optional):

    • Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

Protocol 2: On-Resin Deprotection of the Z-Group via Catalytic Transfer Hydrogenation

This protocol enables the selective removal of the N-terminal Z-group, allowing for further peptide chain elongation. This method is orthogonal to the acid-labile side-chain protecting groups used in standard Fmoc-SPPS.

  • Resin Preparation:

    • Wash the Z-D-Leu-peptide-resin with DMF (3 x 5 mL/g resin) and then with anhydrous tetrahydrofuran (THF) (3 x 5 mL/g resin).

  • Catalyst Suspension:

    • In a separate flask, carefully suspend 10% Pd/C (0.2 equivalents by weight relative to the peptide-resin) in anhydrous THF. Caution: Palladium on carbon can be pyrophoric. Handle under an inert atmosphere (e.g., nitrogen or argon) if dry.

  • Deprotection Reaction:

    • Add the Pd/C suspension to the resin.

    • Add 1,4-cyclohexadiene (10-20 equivalents relative to the Z-group) as the hydrogen donor.

    • Agitate the mixture at room temperature. The reaction progress can be monitored over time. A typical reaction time is 12-24 hours.

  • Monitoring Deprotection:

    • Periodically take a small sample of the resin, wash thoroughly with THF and DMF, and perform a ninhydrin test. A positive result (blue beads) indicates the presence of the deprotected free amine.

  • Catalyst Removal and Washing:

    • Once the reaction is complete (indicated by a strong positive ninhydrin test), carefully filter the reaction mixture to remove the Pd/C catalyst.

    • Wash the resin extensively with THF (5 x 5 mL/g resin) and DMF (5 x 5 mL/g resin) to ensure complete removal of the catalyst and byproducts.

  • Proceed with Next Coupling: The resin with the free N-terminal D-Leucine is now ready for the next Fmoc-amino acid coupling cycle.

Protocol 3: Standard Fmoc-SPPS Cycle for Subsequent Amino Acids

Following the deprotection of the Z-group, the synthesis continues using standard Fmoc-SPPS protocols.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group of the growing peptide chain.

  • Washing: Wash the resin with DMF.

  • Coupling: Couple the next Fmoc-protected amino acid using standard activation methods (e.g., DIC/Oxyma or HBTU/DIPEA).

  • Washing: Wash the resin with DMF and DCM.

  • Repeat this cycle for each subsequent amino acid.

Protocol 4: Cleavage from Resin and Final Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the precipitated peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

SPPS_Workflow_with_Z_D_Leu start Start: Fmoc-Peptide-Resin fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection end Final Peptide wash1 Wash (DMF) fmoc_deprotection->wash1 coupling_Z Coupling: This compound + DIC/Oxyma wash1->coupling_Z wash2 Wash (DMF/DCM) coupling_Z->wash2 z_deprotection Z-Group Deprotection (Pd/C, 1,4-Cyclohexadiene) wash2->z_deprotection wash3 Wash (THF/DMF) z_deprotection->wash3 next_coupling Couple Next Fmoc-AA wash3->next_coupling repeat_cycle Repeat SPPS Cycle next_coupling->repeat_cycle repeat_cycle->fmoc_deprotection Continue Elongation cleavage Cleavage & Deprotection (TFA Cocktail) repeat_cycle->cleavage Final Peptide cleavage->end

Caption: Workflow for incorporating this compound into a peptide sequence using an orthogonal SPPS strategy.

Z_Deprotection_Pathway start_material Z-D-Leu-Peptide-Resin N-terminal Z-group intermediate { Intermediate Complex on Catalyst Surface } start_material->intermediate catalyst Pd/C Catalyst Hydrogen Donor (1,4-Cyclohexadiene) catalyst->intermediate product H-D-Leu-Peptide-Resin Free N-terminus intermediate->product byproducts { Toluene + CO2 } intermediate->byproducts

Application Notes and Protocols for the Incorporation of Z-D-Leu-OH using Amidinium-Based Coupling Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient incorporation of protected amino acids is a critical step in solid-phase and solution-phase peptide synthesis. For sterically hindered amino acids, such as N-carbobenzyloxy-D-leucine (Z-D-Leu-OH), the choice of coupling reagent is paramount to ensure high yields, minimize racemization, and prevent side reactions. This document provides detailed application notes and protocols for the use of two common amidinium-based coupling reagents, HATU and HBTU, for the incorporation of Z-D-Leu-OH.

Z-D-Leu-OH , protected at the N-terminus with a carbobenzyloxy (Z) group, is often supplied as a dicyclohexylamine (DCHA) salt (Z-D-Leu-OH.DCHA) to improve its stability and handling. Prior to its use in peptide synthesis, the DCHA salt must be converted to the free acid.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are highly efficient coupling reagents.[1][2] HATU is generally considered to be more reactive than HBTU, making it particularly suitable for coupling sterically hindered amino acids and for rapid coupling protocols with reduced epimerization.[1][2]

Comparison of Coupling Reagents for Z-D-Leu-OH Incorporation

While specific quantitative data for the coupling of Z-D-Leu-OH is not extensively published in comparative studies, the general consensus in the literature indicates superior performance of HATU over HBTU for sterically hindered amino acids. The following table summarizes the expected performance based on available data for similar challenging couplings.

ParameterHATUHBTUReferences
Coupling Efficiency Very High (>95%)High (>90%)[1][3]
Reaction Time Fast (5-20 min)Moderate (15-60 min)[1][2]
Racemization Very LowLow[1][2][4]
Cost HigherLower
Side Reactions Low risk of guanidinylation with proper stoichiometryHigher risk of guanidinylation if used in excess[1]

Note: The provided efficiency and reaction times are typical and may vary depending on the specific substrate, solvent, and temperature.

Experimental Protocols

Conversion of this compound to Free Acid Z-D-Leu-OH

This protocol is a prerequisite for using this compound in a coupling reaction.

Materials:

  • This compound

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) or 10% aqueous Potassium bisulfate (KHSO₄)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the this compound salt in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer three times with 1 M HCl or 10% KHSO₄ to remove the dicyclohexylamine.

  • Wash the organic layer once with brine to remove residual acid.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free acid, Z-D-Leu-OH, as a white solid or oil.

  • Verify the removal of DCHA by ¹H NMR if necessary.

General Protocol for HATU-Mediated Coupling of Z-D-Leu-OH

Materials:

  • Z-D-Leu-OH (free acid)

  • Amine component (e.g., resin-bound amino acid with a free N-terminus)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a reaction vessel, dissolve Z-D-Leu-OH (1.2 equivalents) and HATU (1.15 equivalents) in DMF.

  • Add DIPEA (2 equivalents) to the solution and allow for a pre-activation time of 1-2 minutes at room temperature. The solution will typically change color.

  • Add the amine component (1 equivalent) to the activated amino acid solution.

  • Allow the reaction to proceed at room temperature for 20-60 minutes. Reaction progress can be monitored by a colorimetric test such as the Kaiser test for solid-phase synthesis.

  • Upon completion, wash the resin with DMF and DCM to remove excess reagents and byproducts. For solution-phase synthesis, proceed with an appropriate aqueous workup.

General Protocol for HBTU-Mediated Coupling of Z-D-Leu-OH

Materials:

  • Z-D-Leu-OH (free acid)

  • Amine component (e.g., resin-bound amino acid with a free N-terminus)

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • (Optional) 1-Hydroxybenzotriazole (HOBt)

Procedure:

  • In a reaction vessel, dissolve Z-D-Leu-OH (1.2 equivalents), HBTU (1.15 equivalents), and optionally HOBt (1.2 equivalents) in DMF.

  • Add DIPEA (2 equivalents) to the solution.

  • Add the amine component (1 equivalent) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 30-90 minutes. Monitor the reaction progress using a suitable method (e.g., Kaiser test).

  • Upon completion, wash the resin with DMF and DCM. For solution-phase synthesis, perform an appropriate aqueous workup.

Diagrams

Coupling_Workflow cluster_0 Preparation of Free Acid cluster_1 Coupling Reaction Z_D_Leu_DCHA This compound Acid_Workup Aqueous Acid Wash (e.g., 1M HCl) Z_D_Leu_DCHA->Acid_Workup Z_D_Leu_OH Z-D-Leu-OH (Free Acid) Acid_Workup->Z_D_Leu_OH Z_D_Leu_OH_c Z-D-Leu-OH Z_D_Leu_OH->Z_D_Leu_OH_c Use in Coupling Activation Activation Z_D_Leu_OH_c->Activation Coupling_Reagent Coupling Reagent (HATU or HBTU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Peptide_Bond Peptide Bond Formation Activation->Peptide_Bond Amine Amine Component (R-NH2) Amine->Peptide_Bond Product Coupled Product Peptide_Bond->Product

Caption: General workflow for the incorporation of Z-D-Leu-OH.

Signaling_Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack and Peptide Bond Formation COOH Z-D-Leu-OH Reagent HATU / HBTU + Base COOH->Reagent Active_Ester Activated Ester Intermediate Reagent->Active_Ester Activation Tetrahedral_Intermediate Tetrahedral Intermediate Active_Ester->Tetrahedral_Intermediate Amine Amine (R-NH2) Amine->Tetrahedral_Intermediate Nucleophilic Attack Peptide Dipeptide Product Tetrahedral_Intermediate->Peptide Collapse Byproduct Byproducts Tetrahedral_Intermediate->Byproduct Release

Caption: Mechanism of amide bond formation using amidinium reagents.

Troubleshooting and Key Considerations

  • Incomplete Conversion to Free Acid: Residual dicyclohexylamine can interfere with the coupling reaction by acting as a base. Ensure complete removal by thorough acidic washes.

  • Low Coupling Yield: For the sterically hindered Z-D-Leu-OH, ensure adequate equivalents of the coupling reagent and base are used. Pre-activation with HATU is highly recommended. If yields remain low, consider increasing the reaction time or temperature, though this may increase the risk of racemization.

  • Racemization: While HATU and HBTU generally result in low racemization, this can be a concern with prolonged reaction times or elevated temperatures.[4] The use of a less hindered base like 2,4,6-collidine instead of DIPEA can sometimes mitigate this issue.

  • Guanidinylation: When using amidinium reagents like HATU and HBTU, avoid a large excess of the coupling reagent relative to the carboxylic acid, as this can lead to the irreversible capping of the free amine terminus.

Conclusion

Both HATU and HBTU are effective reagents for the incorporation of the sterically hindered amino acid Z-D-Leu-OH. However, for challenging couplings, HATU is the preferred reagent due to its higher reactivity, faster reaction times, and lower propensity for racemization.[1][2][3] The provided protocols offer a starting point for the successful incorporation of Z-D-Leu-OH into peptide sequences, and should be optimized for specific applications. Proper preparation of the free acid from its DCHA salt is a critical first step for achieving high coupling efficiency.

References

Application Note: Z-D-Leu-OH.DCHA Solubility in DMF versus NMP for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comparative overview of N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) as solvents for the protected amino acid Z-D-Leu-OH.DCHA in the context of Solid-Phase Peptide Synthesis (SPPS). Due to the limited availability of specific quantitative solubility data for this compound, this document focuses on providing a detailed protocol for researchers to determine and compare the solubility of this compound in their own laboratory settings. A general discussion on the properties of DMF and NMP in SPPS is also included to aid in solvent selection.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development. The success of SPPS is highly dependent on the efficient dissolution of protected amino acids and coupling reagents to ensure complete reactions and high purity of the final peptide product. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most commonly used polar aprotic solvents in SPPS.[1] While DMF is a widely used and cost-effective solvent, NMP is often considered for its ability to dissolve some challenging protected amino acids and to mitigate aggregation during the synthesis of hydrophobic peptides.[2][3]

This compound is a protected form of the D-enantiomer of Leucine, often incorporated into peptides to enhance metabolic stability or to confer specific conformational properties. The choice of solvent for dissolving this amino acid derivative is critical for its successful incorporation into a peptide sequence. This note outlines a protocol to systematically evaluate the solubility of this compound in both DMF and NMP.

Comparison of DMF and NMP in SPPS

The selection between DMF and NMP can significantly impact the outcome of a peptide synthesis. Below is a summary of their key characteristics:

PropertyN,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Polarity More polarLess polar
Viscosity LowerHigher
Cost Generally lowerGenerally higher
Resin Swelling Good for most common resinsExcellent for most common resins
Solubilizing Power Good for a wide range of protected amino acids and reagentsMay be superior for some protected amino acids and helps in preventing peptide aggregation, especially for hydrophobic sequences.[2][3]
Safety Considerations Can decompose to form dimethylamine, which can cause premature Fmoc deprotection.[1]Generally more stable than DMF.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (M)Observations
DMF e.g., 25Experimental ValueCalculated Valuee.g., Clear solution, any precipitation
NMP e.g., 25Experimental ValueCalculated Valuee.g., Clear solution, any precipitation

Experimental Protocol: Determination of this compound Solubility

This protocol describes a method to determine the saturation solubility of this compound in DMF and NMP at a controlled temperature.

4.1. Materials and Equipment

  • This compound (MW: 446.6 g/mol )[4]

  • Anhydrous DMF

  • Anhydrous NMP

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Microcentrifuge

  • Calibrated micropipettes

  • HPLC vials

  • HPLC system with a UV detector

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Into separate, pre-weighed 2 mL microcentrifuge tubes, add an excess amount of this compound (e.g., 50 mg).

    • To each tube, add 1.0 mL of either DMF or NMP.

    • Tightly cap the tubes and vortex vigorously for 1 minute.

    • Place the tubes in a thermostatic shaker set to the desired temperature (e.g., 25 °C) and equilibrate for at least 24 hours to ensure saturation.

  • Sample Preparation for Analysis:

    • After the equilibration period, carefully remove the tubes from the shaker.

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

    • Carefully take a known aliquot (e.g., 100 µL) of the clear supernatant from each tube without disturbing the pellet.

    • Dilute the aliquot with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples.

    • Inject the standard solutions into the HPLC system to generate a calibration curve.

    • Inject the diluted samples from the saturated solutions.

    • Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted supernatant using the dilution factor.

    • Express the solubility in mg/mL and Molarity (M).

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the solubility determination experiment.

G cluster_prep Preparation of Saturated Solutions cluster_sampling Sample Preparation cluster_analysis Analysis and Calculation prep1 Weigh excess this compound into tubes prep2 Add 1.0 mL of DMF or NMP prep1->prep2 prep3 Vortex vigorously prep2->prep3 prep4 Equilibrate in thermostatic shaker for 24h prep3->prep4 sample1 Centrifuge to pellet undissolved solid prep4->sample1 sample2 Take aliquot of supernatant sample1->sample2 sample3 Dilute aliquot for HPLC analysis sample2->sample3 analysis3 Analyze diluted samples by HPLC sample3->analysis3 analysis1 Prepare standard solutions analysis2 Generate HPLC calibration curve analysis1->analysis2 analysis4 Calculate solubility (mg/mL and M) analysis2->analysis4 analysis3->analysis4

Caption: Workflow for Determining this compound Solubility.

Conclusion and Recommendations

The choice between DMF and NMP for dissolving this compound in SPPS should be made based on empirical solubility data generated using a standardized protocol as outlined in this application note. While both are effective solvents for SPPS, NMP may offer an advantage in cases where the peptide sequence is prone to aggregation. It is recommended that researchers perform this solubility determination as part of their process development to ensure the robustness and efficiency of their peptide synthesis.

References

Application Notes and Protocols for the Cleavage of Z-Protected Peptides from Wang Resin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to ensure the correct assembly of amino acid sequences. The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for amines, often employed for the protection of the N-terminus or the side chains of amino acids like lysine. When synthesizing peptides on Wang resin using the common Fmoc/tBu strategy, the final cleavage step requires careful consideration to selectively remove the peptide from the resin and the tBu-based side-chain protecting groups without affecting the Z-group.

Standard cleavage from Wang resin is achieved using a strong acid, typically trifluoroacetic acid (TFA). The Z-group, however, is generally stable to TFA, necessitating a two-stage cleavage and deprotection strategy. This application note provides detailed protocols for the initial cleavage of the Z-protected peptide from Wang resin, followed by the subsequent removal of the Z-group using catalytic transfer hydrogenation. This orthogonal approach ensures the integrity of the Z-protection until its specific removal is desired.

Key Experimental Protocols

Stage 1: Cleavage of the Z-Protected Peptide from Wang Resin

This protocol describes the cleavage of the peptide from the Wang resin while preserving the Z-protecting group. The cleavage cocktail utilizes trifluoroacetic acid (TFA) to cleave the ester linkage between the peptide and the resin, and scavengers to protect sensitive amino acid residues from reactive cationic species generated during the process.

Materials:

  • Peptide-bound Wang resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIPS)

  • Water (ddH₂O)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

  • Shaker or rotator

  • Centrifuge

Protocol:

  • Resin Preparation: Swell the Z-protected peptide-bound Wang resin in dichloromethane (DCM) for 30 minutes in a reaction vessel. Drain the DCM.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail by combining TFA, water, and TIPS in a volumetric ratio of 95:2.5:2.5. For peptides containing sensitive residues like tryptophan or methionine, a more robust scavenger mixture such as TFA/thioanisole/water/ethanedithiol (EDT) (90:5:3:2) may be considered, although this is often not necessary for Z-group stability.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Collection: Filter the cleavage solution containing the peptide into a clean collection tube.

  • Resin Washing: Wash the resin twice with a small volume of fresh TFA, and combine the filtrates.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Pelleting and Washing: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The resulting peptide will be cleaved from the resin with its tBu-based side-chain protecting groups removed, while the Z-group remains intact.

Stage 2: Deprotection of the Z-Group via Catalytic Transfer Hydrogenation

This protocol outlines the removal of the Z-protecting group from the cleaved peptide in solution using catalytic transfer hydrogenation. This method is generally preferred over traditional hydrogenation with hydrogen gas for its operational simplicity and safety.

Materials:

  • Z-protected peptide

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Ammonium formate or 1,4-cyclohexadiene (as the hydrogen donor)

  • Methanol or a mixture of methanol and acetic acid

  • Inert gas (e.g., argon or nitrogen)

  • Filtration apparatus (e.g., syringe filter with a 0.2 µm PTFE membrane)

Protocol:

  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol or a methanol/acetic acid mixture. The concentration will depend on the solubility of the peptide.

  • Catalyst and Hydrogen Donor Addition: To the peptide solution, add 10% Pd/C (typically 10-20% by weight relative to the peptide). Then, add a significant excess of the hydrogen donor, ammonium formate (typically 5-10 equivalents).

  • Reaction: Stir the reaction mixture under an inert atmosphere at room temperature. The reaction progress can be monitored by HPLC or mass spectrometry. Reaction times can vary from 1 to 24 hours depending on the peptide sequence and the stability of the Z-group.

  • Catalyst Removal: Upon completion of the reaction, remove the Pd/C catalyst by filtration through a syringe filter or a pad of celite.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator).

  • Purification: The deprotected peptide can then be purified using standard techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes the expected outcomes for the two-stage cleavage and deprotection of a model Z-protected peptide from Wang resin.

StepMethodReagentsTypical Reaction TimeExpected OutcomePurity (Crude)
Stage 1 Resin Cleavage TFA/H₂O/TIPS (95:2.5:2.5)2-3 hoursZ-protected peptide in solution>70%
Stage 2 Z-Deprotection 10% Pd/C, Ammonium Formate1-24 hoursFully deprotected peptide>60%

Note: Purity is highly dependent on the peptide sequence and the efficiency of the synthesis. The values provided are typical estimates before final purification.

Visualizations

Experimental Workflow

Cleavage_Deprotection_Workflow Resin Z-Protected Peptide on Wang Resin TFA_Cleavage Stage 1: TFA Cleavage (TFA/H₂O/TIPS) Resin->TFA_Cleavage Z_Peptide Z-Protected Peptide (in solution) TFA_Cleavage->Z_Peptide CTH_Deprotection Stage 2: Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate) Z_Peptide->CTH_Deprotection Deprotected_Peptide Fully Deprotected Peptide CTH_Deprotection->Deprotected_Peptide Purification HPLC Purification Deprotected_Peptide->Purification Final_Product Pure Peptide Purification->Final_Product Orthogonal_Deprotection Start Fully Protected Peptide on Resin Wang Resin Linker (TFA Labile) tBu-based Side-Chain Protection (TFA Labile) Z-Group Protection (H₂/Pd Labile) TFA_Cleavage TFA Cocktail Start:e->TFA_Cleavage:w Intermediate Z-Protected Peptide in Solution Cleaved Deprotected Z-Group Intact TFA_Cleavage:e->Intermediate:w CTH Catalytic Transfer Hydrogenation Final Fully Deprotected Peptide Cleaved Deprotected Deprotected CTH:e->Final:w Intermediate:e->CTH:w

Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-D-Leu-OH.DCHA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS), while often considered a classical method, remains a valuable technique for the preparation of short peptides, peptide fragments for convergent synthesis, and peptides containing unusual amino acids. This methodology offers advantages in scalability and purification of intermediates. The use of N-benzyloxycarbonyl (Z-group) protected amino acids, such as Z-D-Leu-OH.DCHA, is a well-established approach within solution-phase synthesis. The Z-group is stable under various coupling conditions and can be removed by catalytic hydrogenation.[1] Z-D-Leu-OH is often supplied as a dicyclohexylammonium (DCHA) salt to improve its crystallinity and handling properties.

These application notes provide a comprehensive guide to the use of this compound in the synthesis of dipeptides. Detailed protocols for the liberation of the free acid, peptide coupling, and deprotection are provided, along with expected outcomes and purification strategies.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of a model dipeptide, Z-D-Leu-Xaa-OR (where Xaa is another amino acid and R is an alkyl group), based on typical yields for solution-phase peptide synthesis.

Table 1: Materials and Reagents

ReagentMolecular FormulaMolecular Weight ( g/mol )Purpose
This compoundC₂₆H₄₂N₂O₄446.62N-protected amino acid
Amino Acid Ester Hydrochloride (e.g., H-Gly-OMe.HCl)VariableVariableC-terminal amino acid
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33Coupling agent
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.12Racemization suppressant
Triethylamine (TEA)C₆H₁₅N101.19Base
10% Aqueous Potassium Bisulfate (KHSO₄)KHSO₄136.17Acid for DCHA salt liberation
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Organic solvent
Dichloromethane (DCM)CH₂Cl₂84.93Organic solvent
Palladium on Carbon (10% Pd/C)Pd/C-Catalyst for deprotection
Methanol (MeOH)CH₄O32.04Solvent

Table 2: Expected Yields and Purity for Dipeptide Synthesis

StepProductTypical Yield (%)Typical Purity (%) (after purification)
Liberation of Free AcidZ-D-Leu-OH>95>98
Peptide CouplingZ-D-Leu-Xaa-OR60-70[2]>95
Z-Group DeprotectionH-D-Leu-Xaa-OR>90>98

Experimental Protocols

Protocol 1: Liberation of Free Z-D-Leu-OH from its DCHA Salt

This protocol describes the conversion of the dicyclohexylammonium salt of Z-D-Leucine to the free acid, which is necessary for the subsequent coupling reaction.

Materials:

  • This compound

  • Ethyl Acetate (EtOAc)

  • 10% aqueous potassium bisulfate (KHSO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Suspend this compound in ethyl acetate (5-10 volumes).

  • Transfer the suspension to a separatory funnel.

  • Add an equal volume of 10% aqueous KHSO₄ solution and shake vigorously.

  • Allow the layers to separate. The aqueous layer should be acidic (pH 2-3).

  • Separate the organic layer.

  • Wash the organic layer twice more with 10% aqueous KHSO₄ solution.

  • Wash the organic layer with deionized water until the aqueous wash is neutral (pH ~7).

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter to remove the drying agent.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain Z-D-Leu-OH as a solid or oil.

Protocol 2: Solution-Phase Synthesis of a Dipeptide (e.g., Z-D-Leu-Gly-OMe)

This protocol details the coupling of Z-D-Leu-OH with an amino acid ester (e.g., Glycine methyl ester) using DCC and HOBt.

Materials:

  • Z-D-Leu-OH (from Protocol 1)

  • Glycine methyl ester hydrochloride (H-Gly-OMe.HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl Acetate (EtOAc)

  • 1M HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Z-D-Leu-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.

  • In a separate flask, suspend H-Gly-OMe.HCl (1 equivalent) in anhydrous DCM and add TEA (1 equivalent) to neutralize the salt. Stir for 15 minutes.

  • Add the neutralized amino acid ester solution to the Z-D-Leu-OH solution.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the precipitate with DCM.[2]

  • Combine the filtrate and washes and evaporate the solvent.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic solution sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude Z-D-Leu-Gly-OMe.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[2][3][4]

Protocol 3: Deprotection of the Z-Group by Catalytic Hydrogenation

This protocol describes the removal of the N-terminal Z-group to yield the free dipeptide.

Materials:

  • Z-D-Leu-Gly-OMe (from Protocol 2)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the purified Z-D-Leu-Gly-OMe in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (catalytic amount, ~10% by weight of the peptide).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., with a balloon) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the deprotected dipeptide, H-D-Leu-Gly-OMe.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of a dipeptide. This workflow is crucial for researchers in drug development to assess the efficacy and mechanism of action of newly synthesized compounds.

G cluster_synthesis Peptide Synthesis cluster_bioassay Biological Evaluation start This compound free_acid Liberation of Free Acid (Protocol 1) start->free_acid coupling Peptide Coupling (Protocol 2) free_acid->coupling deprotection Z-Group Deprotection (Protocol 3) coupling->deprotection purification Purification (HPLC/Column Chromatography) deprotection->purification characterization Characterization (NMR, MS) purification->characterization final_peptide Final Dipeptide characterization->final_peptide in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) final_peptide->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Signaling Pathway Activation) in_vitro->cell_based in_vivo In Vivo Animal Models (e.g., Behavioral Tests for Antidepressant Activity) cell_based->in_vivo data_analysis Data Analysis and Lead Optimization in_vivo->data_analysis

Caption: Workflow for Synthesis and Biological Evaluation of a Dipeptide.

References

Application Notes and Protocols: Conversion of Z-D-Leu-OH.DCHA to Z-D-Leu-OH (Free Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-protected amino acids are fundamental building blocks in peptide synthesis and various areas of medicinal chemistry. For reasons of stability and ease of purification, these compounds are often supplied as dicyclohexylammonium (DCHA) salts. Z-D-Leu-OH.DCHA is the DCHA salt of N-benzyloxycarbonyl-D-leucine, a derivative of the essential amino acid D-leucine. The benzyloxycarbonyl (Z or Cbz) group serves as a crucial protecting group for the amine functionality during peptide coupling reactions. Before its use in solution-phase or solid-phase peptide synthesis, it is imperative to convert the DCHA salt to its free acid form.

This document provides a detailed protocol for the efficient conversion of this compound to the free acid, Z-D-Leu-OH. The procedure is based on the principle of acid-base extraction, where a stronger acid is used to protonate the carboxylate salt, followed by separation of the desired free acid from the resulting ammonium salt.

Data Presentation

The conversion of this compound to its free acid is a straightforward acid-base reaction followed by extraction. While the yield can be affected by experimental technique, it is typically high.

ParameterValueNotes
Starting Material This compoundN-benzyloxycarbonyl-D-leucine dicyclohexylammonium salt
Final Product Z-D-Leu-OHN-benzyloxycarbonyl-D-leucine (free acid)
Molecular Weight of Starting Material 446.6 g/mol
Molecular Weight of Final Product 265.3 g/mol
Theoretical Yield ~59.4% (by weight)Calculated as (MW of Z-D-Leu-OH / MW of this compound) * 100
Expected Purity >98%As determined by HPLC or TLC
Typical Physical Form of Product Viscous oil or solidZ-D-Leu-OH is often obtained as an oil.

Experimental Protocol

This protocol is adapted from established methods for the liberation of N-protected amino acids from their DCHA salts.[1]

Materials and Reagents
  • This compound

  • Ethyl acetate (EtOAc)

  • 10% Phosphoric acid (H₃PO₄) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

  • pH indicator strips or pH meter

  • Standard laboratory glassware

Procedure
  • Suspension of the DCHA Salt: In a suitable flask, suspend one part by weight of this compound in 5-10 volumes of ethyl acetate. Stir the suspension at room temperature to ensure it is well-dispersed.

  • Acidification: While stirring, slowly add 10% phosphoric acid to the suspension. Continue the addition until the solid DCHA salt completely dissolves and two clear liquid phases are observed. It is crucial to use phosphoric acid, as the use of hydrochloric acid would lead to the precipitation of dicyclohexylammonium chloride, which is sparingly soluble and would complicate the workup.[1]

  • pH Adjustment and Phase Separation: After the dissolution is complete, check the pH of the lower aqueous phase. The pH should be in the range of 2-3 to ensure complete protonation of the carboxylate. Transfer the biphasic mixture to a separatory funnel and allow the layers to separate.

  • Extraction and Washing:

    • Separate the lower aqueous phase.

    • Wash the organic (upper) phase once with 2 volumes of 10% phosphoric acid.

    • Subsequently, wash the organic phase three times with 2 volumes of deionized water. During the water washes, the pH of the aqueous phase should rise to ≥4.

    • After the final wash, carefully separate and discard the aqueous layer.

  • Drying and Solvent Removal:

    • Dry the organic phase over anhydrous sodium sulfate for approximately 15-20 minutes to remove any residual water.

    • Filter the solution to remove the sodium sulfate.

    • Concentrate the filtrate to dryness in vacuo using a rotary evaporator to obtain the free acid, Z-D-Leu-OH. The product is often a viscous oil.

  • Purity Analysis (Optional but Recommended): The purity of the obtained Z-D-Leu-OH can be assessed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification cluster_isolation Isolation start Start with This compound suspend Suspend in Ethyl Acetate start->suspend acidify Add 10% Phosphoric Acid (pH 2-3) suspend->acidify separate_phases Separate Organic and Aqueous Phases acidify->separate_phases wash_acid Wash Organic Phase with 10% H₃PO₄ separate_phases->wash_acid wash_water Wash Organic Phase with Water (3x) wash_acid->wash_water dry Dry Organic Phase (Na₂SO₄) wash_water->dry evaporate Evaporate Solvent (in vacuo) dry->evaporate product Obtain Free Acid (Z-D-Leu-OH) evaporate->product

Caption: Workflow for the conversion of this compound to its free acid.

Signaling Pathway Diagram (Logical Relationship)

The chemical transformation follows a straightforward acid-base reaction pathway.

signaling_pathway DCHA_Salt Z-D-Leu-O⁻  ⁺H₂N(C₆H₁₁)₂ (this compound) Free_Acid Z-D-Leu-OH (Free Acid in Organic Phase) DCHA_Salt->Free_Acid Protonation of Carboxylate DCHA_Phosphate (C₆H₁₁)₂NH₂⁺ H₂PO₄⁻ (Dicyclohexylammonium Phosphate in Aqueous Phase) DCHA_Salt->DCHA_Phosphate Protonation of DCHA Phosphoric_Acid H₃PO₄ (Phosphoric Acid)

Caption: Chemical transformation pathway from the DCHA salt to the free acid.

References

Application Note: Synthesis of the Antimicrobial Peptide B1OS-D-L using Z-D-Leu-OH.DCHA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics due to their broad-spectrum activity and unique mechanism of action, which often involves the disruption of bacterial cell membranes. The incorporation of non-proteinogenic amino acids, such as D-isomers, into AMP sequences has been shown to enhance their proteolytic stability and, in some cases, improve their biological activity. This application note details the synthesis and characterization of B1OS-D-L, an analog of the brevinin-1OS peptide, where a D-Leucine residue is incorporated to enhance its antimicrobial properties. The synthesis is achieved via Fmoc-based Solid-Phase Peptide Synthesis (SPPS), utilizing Z-D-Leu-OH.DCHA as a key building block.

The Role of this compound in B1OS-D-L Synthesis

This compound is the dicyclohexylamine (DCHA) salt of N-benzyloxycarbonyl-D-Leucine. In the context of Fmoc-SPPS, the Z (benzyloxycarbonyl) group serves as a protecting group for the N-terminus of the D-Leucine amino acid. The DCHA salt form enhances the stability and handling of the amino acid derivative. The incorporation of a D-Leucine residue in B1OS-D-L has been demonstrated to significantly increase its potency against various bacterial strains compared to the parent peptide.

Quantitative Data Summary

The synthesis and antimicrobial activity of B1OS-D-L are summarized in the tables below. This data provides an overview of the expected yield, purity, and efficacy of the synthesized peptide.

Table 1: Synthesis Yield and Purity of B1OS-D-L

ParameterResult
Peptide Sequence G-D-Leu-L-F-S-K-I-K-Q-G-V-L-K-A-L-A-K-F-L-G-N-N-L-NH₂
Molecular Weight (Theoretical) 2469.02 Da
Synthesis Scale 0.1 mmol
Crude Peptide Yield ~75-85%
Purity after RP-HPLC >95%

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of B1OS-D-L

Bacterial StrainMIC (µM)
Staphylococcus aureus2
Methicillin-resistant S. aureus (MRSA)4
Enterococcus faecalis8
Escherichia coli16
Pseudomonas aeruginosa32

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of B1OS-D-L

This protocol outlines the manual synthesis of B1OS-D-L on a Rink Amide MBHA resin using a standard Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Fmoc-protected amino acids (including Fmoc-D-Leu-OH)

  • This compound (to be converted to Fmoc-D-Leu-OH if Fmoc version is unavailable)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell 200 mg of Rink Amide MBHA resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • For each coupling cycle, dissolve 4 equivalents of the respective Fmoc-amino acid, 4 equivalents of OxymaPure®, and 4 equivalents of DIC in DMF.

    • Add the activation mixture to the resin and allow it to react for 1-2 hours at room temperature.

    • To confirm coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Incorporation of D-Leucine: For the second residue from the N-terminus, use Fmoc-D-Leu-OH in the coupling step.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the B1OS-D-L sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter to separate the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Peptide Purification by RP-HPLC

Materials:

  • Crude B1OS-D-L peptide

  • Solvent A: 0.1% TFA in deionized water

  • Solvent B: 0.1% TFA in acetonitrile

  • Preparative C18 HPLC column

Procedure:

  • Dissolve the crude peptide in a minimal amount of Solvent A.

  • Filter the peptide solution through a 0.45 µm filter.

  • Inject the solution onto a preparative C18 column equilibrated with 95% Solvent A and 5% Solvent B.

  • Elute the peptide using a linear gradient of 5% to 65% Solvent B over 60 minutes at a flow rate of 10 mL/min.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions with >95% purity and lyophilize to obtain the pure peptide.

Protocol 3: Mass Spectrometry Analysis

Materials:

  • Purified B1OS-D-L

  • α-Cyano-4-hydroxycinnamic acid (CHCA) matrix

  • MALDI-TOF mass spectrometer

Procedure:

  • Prepare a 1 mg/mL solution of the purified peptide in 50% acetonitrile/water.

  • Prepare a saturated solution of CHCA matrix in 50% acetonitrile/water with 0.1% TFA.

  • Mix the peptide solution and the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Acquire the mass spectrum in positive ion reflectron mode.

  • Compare the observed molecular weight with the theoretical molecular weight of B1OS-D-L.

Visualizations

Synthesis and Analysis Workflow

Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Analysis Resin Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Fmoc_Deprotection->Coupling Chain_Elongation Repeat Deprotection & Coupling Cycles Coupling->Chain_Elongation D_Leu_Coupling Fmoc-D-Leu-OH Coupling Cleavage Cleavage from Resin (TFA/TIS/H2O) Chain_Elongation->Cleavage Crude_Peptide Crude B1OS-D-L Cleavage->Crude_Peptide RP_HPLC Preparative RP-HPLC Crude_Peptide->RP_HPLC Purity_Analysis Analytical RP-HPLC RP_HPLC->Purity_Analysis Pure_Peptide Pure B1OS-D-L (>95%) Purity_Analysis->Pure_Peptide MALDI_TOF MALDI-TOF MS Pure_Peptide->MALDI_TOF

Caption: Workflow for the synthesis, purification, and analysis of B1OS-D-L.

Proposed Mechanism of Action: Membrane Disruption

Membrane_Disruption cluster_membrane Bacterial Cell Membrane Outer_Leaflet Outer Leaflet (Anionic Phospholipids) Inner_Leaflet Inner Leaflet Membrane_Insertion Hydrophobic Interaction & Membrane Insertion Outer_Leaflet->Membrane_Insertion Peptide accumulates AMP B1OS-D-L Peptide (Cationic, Amphipathic) Electrostatic_Interaction Electrostatic Attraction AMP->Electrostatic_Interaction Electrostatic_Interaction->Outer_Leaflet Pore_Formation Pore Formation (Toroidal or Barrel-Stave) Membrane_Insertion->Pore_Formation Cell_Lysis Membrane Depolarization, Ion Leakage & Cell Lysis Pore_Formation->Cell_Lysis

Caption: Proposed mechanism of bacterial membrane disruption by B1OS-D-L.

Conclusion

The incorporation of D-Leucine into the B1OS peptide sequence, facilitated by the use of this compound in Fmoc-SPPS, yields a potent antimicrobial peptide, B1OS-D-L. The protocols provided herein offer a comprehensive guide for the synthesis, purification, and characterization of this promising therapeutic candidate. The enhanced stability and potent antimicrobial activity of B1OS-D-L make it a valuable subject for further investigation in the development of new antibiotics to combat drug-resistant pathogens.

Application of Z-D-Leu-OH.DCHA in Cyclic Peptide Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Leu-OH.DCHA, the dicyclohexylamine (DCHA) salt of N-benzyloxycarbonyl-D-leucine, is a protected amino acid derivative frequently employed in solid-phase and solution-phase peptide synthesis. The incorporation of a D-amino acid, such as D-leucine, can significantly influence the conformational properties of a peptide, often inducing β-turns, which are crucial for biological activity and metabolic stability. The benzyloxycarbonyl (Z or Cbz) protecting group on the N-terminus provides robust protection under various coupling conditions and can be selectively removed, making it a valuable tool in the synthesis of complex peptides, including cyclic peptides.

Cyclic peptides often exhibit enhanced biological activity, increased stability against enzymatic degradation, and improved cell permeability compared to their linear counterparts. The synthesis of these constrained molecules, however, requires careful strategic planning, particularly in the selection of protecting groups and cyclization methodologies. This document provides detailed application notes and protocols for the use of this compound in the synthesis of head-to-tail cyclic peptides.

Key Advantages of Using this compound in Cyclic Peptide Synthesis

  • Induction of Secondary Structures: The presence of a D-amino acid can promote the formation of specific secondary structures, such as β-turns, which can pre-organize the linear peptide for efficient cyclization.

  • Enhanced Stability: The D-leucine residue can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting cyclic peptide.

  • Orthogonal Protection Strategy: The Z-group is stable to the acidic conditions used for the removal of Boc-protecting groups and the basic conditions used for Fmoc-deprotection, allowing for selective deprotection strategies.

  • Improved Solubility: The DCHA salt form can enhance the solubility of the protected amino acid in organic solvents used during peptide synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Linear Peptide Precursor Containing N-terminal Z-D-Leucine using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a linear peptide on a solid support, incorporating Z-D-Leu-OH as the N-terminal residue.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • This compound

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Coupling of Z-D-Leu-OH:

    • For the final coupling step, use this compound. To convert the salt to the free acid, dissolve this compound in a suitable solvent and acidify with a mild acid (e.g., citric acid), followed by extraction. Alternatively, use a pre-activated form.

    • Couple Z-D-Leucine using the same procedure as in step 3.

  • Cleavage from Resin:

    • Wash the fully assembled, N-terminally Z-protected peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude linear peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 2: Solution-Phase Head-to-Tail Cyclization

This protocol describes the cyclization of the linear peptide precursor in solution.

Materials:

  • Z-protected linear peptide

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH) or other suitable solvent

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF (high purity, anhydrous)

Procedure:

  • Z-Group Deprotection (Catalytic Hydrogenation):

    • Dissolve the crude Z-protected linear peptide in MeOH.

    • Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

    • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the Z-group is completely removed (typically 2-4 hours).

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst and wash with MeOH.

    • Evaporate the solvent under reduced pressure to obtain the deprotected linear peptide.

  • Cyclization:

    • Dissolve the deprotected linear peptide in a large volume of anhydrous DMF to achieve a high dilution condition (e.g., 0.1-1 mM) to minimize intermolecular side reactions.

    • Add the coupling reagent (BOP or PyBOP, 1.5-2 eq.) and DIPEA (3-4 eq.) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the progress of the cyclization by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, remove the DMF under high vacuum.

    • Dissolve the residue in a suitable solvent (e.g., DMSO/water mixture).

    • Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final cyclic peptide.

Data Presentation

ParameterDescriptionTypical Value/Range
Linear Peptide Synthesis Scale Amount of starting resin0.1 - 1.0 mmol
Coupling Reagent Equivalents Molar excess relative to resin loading3 - 5 eq.
Cleavage Time Duration of TFA treatment2 - 4 hours
Crude Linear Peptide Yield % yield after cleavage and precipitation60 - 80%
Cyclization Concentration Concentration of linear peptide in DMF0.1 - 1.0 mM
Cyclization Coupling Reagent Reagent used for macrocyclizationBOP, PyBOP, HATU, HBTU
Cyclization Time Duration of the cyclization reaction12 - 24 hours
Crude Cyclic Peptide Yield % yield before purification30 - 60%
Purified Cyclic Peptide Yield % yield after RP-HPLC10 - 30%
Final Purity Purity of the final cyclic peptide>95% (by analytical HPLC)

Visualizations

Logical Workflow for Cyclic Peptide Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification1 Purification cluster_Cyclization Solution-Phase Cyclization cluster_Purification2 Final Purification Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling 3. Amino Acid Coupling Deprotection1->Coupling Elongation 4. Chain Elongation Coupling->Elongation Z_Coupling 5. Z-D-Leu-OH Coupling Elongation->Z_Coupling Cleavage 6. Cleavage from Resin Z_Coupling->Cleavage Precipitation 7. Precipitation & Drying Cleavage->Precipitation Z_Deprotection 8. Z-Group Deprotection (Catalytic Hydrogenation) Precipitation->Z_Deprotection Macrocyclization 9. Macrocyclization (High Dilution) Z_Deprotection->Macrocyclization RP_HPLC 10. Preparative RP-HPLC Macrocyclization->RP_HPLC Lyophilization 11. Lyophilization RP_HPLC->Lyophilization Final_Product Final Cyclic Peptide Lyophilization->Final_Product

Caption: Workflow for the synthesis of a head-to-tail cyclic peptide.

Role of Z-D-Leu-OH in Cyclization

G cluster_Linear Linear Peptide Precursor cluster_Turn Turn Induction cluster_Cyclization Cyclization Z_D_Leu Z-D-Leu-...-COOH Flexible Flexible Conformation Z_D_Leu->Flexible May exist in multiple low-energy conformations Turn_Conformation Pre-organized Conformation (β-turn) Z_D_Leu->Turn_Conformation D-amino acid promotes a turn structure Cyclic_Peptide Cyclic Peptide Flexible->Cyclic_Peptide Higher activation energy for cyclization Turn_Conformation->Cyclic_Peptide Lower activation energy, higher cyclization yield

Caption: Influence of Z-D-Leu-OH on the conformation and cyclization efficiency of a linear peptide.

Application Notes and Protocols: Orthogonal Protection Strategies with Z-D-Leu-OH.DCHA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired sequence and avoiding unwanted side reactions. Orthogonal protection strategies, which employ protecting groups that can be removed under distinct conditions without affecting others, offer precise control over the synthetic route. This document provides detailed application notes and protocols for utilizing N-α-benzyloxycarbonyl-D-leucine dicyclohexylammonium salt (Z-D-Leu-OH.DCHA) in orthogonal peptide synthesis schemes, particularly in conjunction with Boc and Fmoc-protected amino acids.

The benzyloxycarbonyl (Z or Cbz) group is a well-established amine protecting group, valued for its stability under both acidic and basic conditions typically used for the removal of tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, respectively. This orthogonality makes the Z-group an excellent choice for the protection of specific amino acid residues during the synthesis of complex peptides. This compound is a convenient, crystalline, and stable salt form of Z-protected D-leucine, which can be readily converted to the free acid for subsequent coupling reactions.

Orthogonal Protection Scheme Overview

The core of an orthogonal strategy involving the Z-group lies in its differential cleavage conditions compared to Boc and Fmoc groups. This allows for the selective deprotection of either the N-terminus or a side chain, enabling further elongation or modification of the peptide.

  • Z-Group: Stable to trifluoroacetic acid (TFA) and piperidine. Cleaved by hydrogenolysis (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid.

  • Boc-Group: Labile to moderate acids (e.g., TFA). Stable to piperidine and hydrogenolysis conditions.

  • Fmoc-Group: Labile to bases (e.g., piperidine). Stable to TFA and hydrogenolysis conditions.

This compatibility allows for a three-dimensional orthogonal protection scheme, providing significant flexibility in synthetic design.

Orthogonal_Protection cluster_Z Z-Group (Benzyloxycarbonyl) cluster_Boc Boc-Group (tert-Butoxycarbonyl) cluster_Fmoc Fmoc-Group (Fluorenylmethoxycarbonyl) cluster_Deprotection Deprotection Conditions Z Z-Protected Amine H2_Pd H₂/Pd-C (Hydrogenolysis) Z->H2_Pd Cleaved by TFA TFA (Acidolysis) Z->TFA Stable Piperidine Piperidine (Base) Z->Piperidine Stable Boc Boc-Protected Amine Boc->H2_Pd Stable Boc->TFA Cleaved by Boc->Piperidine Stable Fmoc Fmoc-Protected Amine Fmoc->H2_Pd Stable Fmoc->TFA Stable Fmoc->Piperidine Cleaved by

Caption: Orthogonality of Z, Boc, and Fmoc protecting groups.

Data Presentation

The following tables summarize typical quantitative data for the key steps in an orthogonal peptide synthesis strategy using this compound. Please note that actual yields may vary depending on the specific amino acid sequence, coupling reagents, and reaction conditions.

Table 1: Conversion of this compound to Free Acid

ParameterValue
Starting MaterialThis compound
Reagent10% Aqueous KHSO₄
SolventDichloromethane (DCM)
Typical Yield >95%
Purity (by TLC/HPLC)>98%

Table 2: Peptide Coupling Reaction

ParameterValue
N-protected Amino AcidZ-D-Leu-OH (from DCHA salt)
C-protected Amino AcidH-Xaa-OR (e.g., H-Gly-OtBu)
Coupling ReagentEDC/HOBt or DIC/HOBt
SolventDMF or DCM
Typical Coupling Yield 90-98%
Purity (by HPLC)>95%

Table 3: Orthogonal Deprotection Efficiency

Protected DipeptideDeprotection ReagentTarget DeprotectionTypical Yield Purity (by HPLC)
Z-D-Leu-Gly-OtBuTFABoc group>98% >97%
Boc-Xaa-D-Leu(Z)-NH₂PiperidineFmoc group on Xaa>98% >97%
Z-D-Leu-Xaa-OtBuH₂/Pd-CZ group>95% >95%

Experimental Protocols

Protocol for Conversion of this compound to Z-D-Leu-OH (Free Acid)

This protocol describes the removal of the dicyclohexylamine (DCHA) counter-ion to generate the free carboxylic acid, which is necessary for the subsequent coupling reaction.

DCHA_Removal_Workflow start Start: This compound dissolve Dissolve in DCM start->dissolve extract Extract with 10% aq. KHSO₄ (3x) dissolve->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry filter Filter dry->filter evaporate Evaporate solvent in vacuo filter->evaporate end End: Z-D-Leu-OH (Free Acid) evaporate->end

Caption: Workflow for DCHA salt removal.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • 10% (w/v) aqueous potassium bisulfate (KHSO₄)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound salt in dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Extract the DCM solution three times with an equal volume of ice-cold 10% aqueous KHSO₄ solution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the solution to remove the drying agent.

  • Evaporate the solvent under reduced pressure to yield Z-D-Leu-OH as a white solid or viscous oil.

Protocol for Dipeptide Synthesis using Z-D-Leu-OH and a Boc-protected Amino Acid

This protocol outlines the coupling of Z-D-Leu-OH with a C-terminally protected amino acid (e.g., H-Gly-OtBu) using EDC/HOBt as coupling agents.

Peptide_Coupling_Workflow start Start: Z-D-Leu-OH & H-Gly-OtBu dissolve Dissolve reactants and HOBt in DMF start->dissolve cool Cool to 0°C dissolve->cool add_EDC Add EDC, stir at 0°C for 30 min cool->add_EDC warm Warm to RT, stir for 12-24h add_EDC->warm workup Aqueous workup (e.g., NaHCO₃, KHSO₄ washes) warm->workup extract Extract with Ethyl Acetate workup->extract dry Dry organic layer extract->dry purify Purify by column chromatography dry->purify end End: Z-D-Leu-Gly-OtBu purify->end

Caption: Workflow for peptide coupling.

Materials:

  • Z-D-Leu-OH (from protocol 4.1)

  • Boc-protected amino acid ester (e.g., Glycine tert-butyl ester hydrochloride, H-Gly-OtBu·HCl)

  • N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 10% aqueous potassium bisulfate (KHSO₄)

  • Brine

Procedure:

  • Dissolve Z-D-Leu-OH (1.0 eq), H-Gly-OtBu·HCl (1.0 eq), and HOBt (1.1 eq) in DMF.

  • Add DIPEA (1.0 eq) to neutralize the hydrochloride salt.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.1 eq) to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer successively with saturated aqueous NaHCO₃, 10% aqueous KHSO₄, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude dipeptide by flash column chromatography on silica gel.

Protocol for Orthogonal Deprotection of the Z-Group

This protocol describes the selective removal of the Z-group by catalytic hydrogenolysis, leaving Boc and Fmoc groups intact.

Z_Deprotection_Workflow start Start: Z-D-Leu-Xaa-OR dissolve Dissolve peptide in Methanol or Ethanol start->dissolve add_catalyst Add Pd/C (10% w/w) dissolve->add_catalyst hydrogenate Stir under H₂ atmosphere (balloon or Parr shaker) for 2-16h add_catalyst->hydrogenate filter Filter through Celite to remove catalyst hydrogenate->filter evaporate Evaporate solvent filter->evaporate end End: H-D-Leu-Xaa-OR evaporate->end

Caption: Workflow for Z-group deprotection.

Materials:

  • Z-protected peptide (e.g., Z-D-Leu-Gly-OtBu)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the Z-protected peptide in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Secure a hydrogen-filled balloon to the reaction flask or place it in a hydrogenation apparatus.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere for 2-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with additional solvent (MeOH or EtOH).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Conclusion

The use of this compound in an orthogonal protection strategy provides a robust and versatile approach for the synthesis of complex peptides. The stability of the Z-group to both acidic and basic conditions allows for the selective removal of Boc and Fmoc groups, respectively, enabling precise control over peptide chain elongation and modification. The protocols provided herein offer a foundation for the successful implementation of this strategy in research and development settings.

Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Synthesis Methodologies for Peptides Incorporating Z-D-Leu-OH.DCHA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Leu-OH.DCHA, the dicyclohexylammonium salt of N-benzyloxycarbonyl-D-leucine, is a protected amino acid derivative crucial for the synthesis of peptides with specific stereochemistry. The incorporation of D-amino acids like D-leucine into peptide sequences can confer resistance to enzymatic degradation, enhance metabolic stability, and modulate biological activity, making them valuable tools in drug discovery and development. This document provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for incorporating Z-D-Leu-OH into a peptide sequence. It includes detailed protocols, comparative data on key performance indicators, and visualizations of the respective workflows and a relevant biological signaling pathway. While this compound itself is synthesized via solution-phase chemistry, its primary application is in SPPS for peptide elongation.

Data Presentation: Manual vs. Automated Synthesis

The choice between manual and automated peptide synthesis depends on various factors, including the desired scale, throughput, complexity of the peptide, and available resources. Below is a summary of typical quantitative data for the incorporation of a single amino acid residue, such as Z-D-Leu-OH, into a growing peptide chain using both methods.

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (setup)
Total Time per Cycle 2 - 4 hours30 - 90 minutes
Typical Yield per Coupling Step 95 - 99%> 99%
Final Crude Purity 70 - 90%85 - 98%
Reagent Consumption Higher, due to manual dispensingOptimized and lower
Reproducibility Operator-dependentHigh
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses)

Experimental Protocols

Manual Solution-Phase Synthesis of Z-D-Leu-OH

This protocol describes the initial synthesis of the protected amino acid itself.

Materials:

  • D-Leucine

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane

  • Water

  • Ethyl acetate

  • Dicyclohexylamine (DCHA)

  • Hexane

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 2N

Procedure:

  • Dissolve D-Leucine in 2N NaOH and cool the solution to 0-5°C in an ice bath.

  • Simultaneously add benzyl chloroformate and a solution of sodium bicarbonate dropwise while vigorously stirring. Maintain the temperature below 5°C.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Wash the reaction mixture with ether to remove excess benzyl chloroformate.

  • Acidify the aqueous layer with cold 2N HCl to a pH of approximately 2 to precipitate the Z-D-Leu-OH.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain Z-D-Leu-OH as an oil or solid.

  • To form the DCHA salt, dissolve the crude Z-D-Leu-OH in a minimal amount of a suitable solvent (e.g., ether or ethyl acetate).

  • Add an equimolar amount of dicyclohexylamine and stir.

  • The this compound salt will precipitate. The precipitation can be enhanced by adding a non-polar solvent like hexane.

  • Collect the precipitate by filtration, wash with cold hexane, and dry under vacuum.

Manual Solid-Phase Peptide Synthesis (SPPS) for Incorporation of Z-D-Leu-OH

Materials:

  • Pre-loaded resin (e.g., Wang resin with the first amino acid)

  • This compound

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection agent (e.g., 20% piperidine in DMF for Fmoc strategy)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents (e.g., DMF, DCM, Methanol)

  • Reaction vessel with a sintered glass frit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Deprotection: If the resin-bound peptide has an N-terminal Fmoc protecting group, treat it with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and DMF (3-5 times) to remove residual piperidine and by-products.

  • Activation of Z-D-Leu-OH:

    • Prior to coupling, the this compound salt must be converted to the free acid. Suspend the salt in ethyl acetate and wash with an acidic aqueous solution (e.g., 10% citric acid or KHSO₄ solution) to remove the DCHA. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

    • In a separate vial, dissolve the Z-D-Leu-OH (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add the base (e.g., DIPEA, 6-10 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated Z-D-Leu-OH solution to the resin. Agitate the mixture using a shaker or manual swirling for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of free primary amines on the resin. A negative result indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.

  • The cycle of deprotection, washing, and coupling is repeated for subsequent amino acids.

Automated Solid-Phase Peptide Synthesis (SPPS) for Incorporation of Z-D-Leu-OH

Materials:

  • Automated peptide synthesizer

  • Pre-loaded resin cartridge

  • Vials of protected amino acids, including Z-D-Leu-OH (as the free acid)

  • Coupling reagents and bases in designated reservoirs

  • Deprotection agent (e.g., 20% piperidine in DMF)

  • System solvents (e.g., DMF, DCM)

Procedure:

  • System Preparation: Ensure the automated synthesizer is properly calibrated, and all reagent and solvent bottles are sufficiently filled.

  • Sequence Programming: Enter the desired peptide sequence into the synthesizer's software, specifying Z-D-Leu-OH at the appropriate position.

  • Reagent Loading: Place the vial containing the pre-weighed Z-D-Leu-OH (free acid) in the designated position on the synthesizer's amino acid rack.

  • Synthesis Initiation: Start the synthesis program. The instrument will automatically perform the following steps for each amino acid, including Z-D-Leu-OH:

    • Deprotection: The N-terminal protecting group of the resin-bound peptide is removed by flushing with the deprotection solution.

    • Washing: The resin is automatically washed with the specified solvents to remove deprotection reagents and by-products.

    • Amino Acid Delivery and Activation: The synthesizer dispenses the required amounts of Z-D-Leu-OH solution, coupling reagents, and base into the reaction vessel for in-situ activation.

    • Coupling: The activated amino acid is coupled to the resin-bound peptide for a pre-programmed duration.

    • Washing: The resin is washed to remove excess reagents and soluble by-products.

  • Final Cleavage and Deprotection: After the entire sequence is assembled, the peptide is cleaved from the resin and side-chain protecting groups are removed, typically in a manual step outside the synthesizer using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

Visualizations

Experimental Workflows

Manual_SPPS_Workflow start Start: Swollen Resin deprotection N-terminal Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple to Resin wash1->coupling activation Activate Z-D-Leu-OH (Coupling Reagent + Base) activation->coupling monitoring Monitor Reaction (e.g., Kaiser Test) coupling->monitoring wash2 Wash (DMF, DCM) monitoring->wash2 capping Capping (Optional) (Acetic Anhydride/DIPEA) wash2->capping next_cycle Next Amino Acid Cycle wash2->next_cycle capping->next_cycle

Caption: Manual Solid-Phase Peptide Synthesis Workflow.

Automated_SPPS_Workflow start Start: Program Sequence load Load Resin & Reagents start->load run Initiate Automated Run load->run cycle Automated Cycle: Deprotection Washing Activation Coupling Washing run->cycle cycle->cycle end End: Peptide-Resin cycle->end

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

Signaling Pathway

While no specific signaling pathways for this compound have been documented, the parent amino acid, Leucine, is a well-known activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. The incorporation of a D-leucine derivative might modulate this pathway, but further research is required.

mTOR_Signaling_Pathway Leucine Leucine (or Leucine-containing peptide) mTORC1 mTORC1 (mammalian Target of Rapamycin Complex 1) Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates & Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates & Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibition lifted Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Leucine-mediated mTOR Signaling Pathway.

Conclusion

Both manual and automated solid-phase peptide synthesis are effective methods for incorporating Z-D-Leu-OH into peptide chains. Manual synthesis offers flexibility in scale and is cost-effective for single or a few peptide syntheses. However, it is labor-intensive and prone to operator-dependent variability. Automated synthesis, on the other hand, provides high throughput, superior reproducibility, and requires minimal hands-on time, making it the preferred method for synthesizing multiple peptides or for constructing complex, long peptide sequences.[1][2] The choice of method should be guided by the specific research goals, available resources, and the desired scale of production. The biological implications of incorporating Z-D-Leu-OH, potentially through modulation of pathways like mTOR signaling, remain an exciting area for future investigation.[3][4]

References

Troubleshooting & Optimization

Technical Support Center: Z-D-Leu-OH.DCHA Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor coupling efficiency with Z-D-Leu-OH.DCHA in peptide synthesis.

Troubleshooting Guide

Poor coupling efficiency of this compound can arise from several factors, from incomplete liberation of the free acid to steric hindrance at the reaction site. This guide provides a systematic approach to identifying and resolving common issues.

Initial Checks & Critical First Step: Free Acid Liberation

The most common point of failure when using this compound is the incomplete removal of the dicyclohexylammonium (DCHA) salt. The presence of the DCHA salt will prevent the carboxyl group from being activated for coupling.

Q1: How do I properly convert this compound to the free acid, Z-D-Leu-OH?

A1: It is crucial to perform a salt-breaking procedure to liberate the free carboxylic acid. Here is a standard protocol:

Experimental Protocol: Liberation of Z-D-Leu-OH from DCHA Salt

Materials:

  • This compound

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 1 M Potassium bisulfate (KHSO₄) solution, ice-cold

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Dissolve the this compound salt in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic solution three times with an equal volume of ice-cold 1 M KHSO₄ solution. This protonates the dicyclohexylamine and extracts it into the aqueous phase.

  • Wash the organic layer with brine to remove any remaining aqueous acid.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the free acid, Z-D-Leu-OH, typically as a white solid or viscous oil.

Troubleshooting Coupling Reaction Conditions

Once you have successfully prepared the free acid, issues with the coupling reaction itself may still arise. The bulky isobutyl side chain of leucine can cause steric hindrance, making the coupling reaction more challenging.

Q2: My coupling reaction is still inefficient after liberating the free acid. What should I investigate next?

A2: Low coupling efficiency with the free acid can be due to several factors. Follow this troubleshooting workflow:

TroubleshootingWorkflow cluster_start cluster_steps cluster_end Start Start: Poor Coupling Efficiency FreeAcid Step 1: Verify Free Acid Liberation (See Protocol) Start->FreeAcid CouplingReagent Step 2: Evaluate Coupling Reagent FreeAcid->CouplingReagent Free acid confirmed ReactionConditions Step 3: Optimize Reaction Conditions CouplingReagent->ReactionConditions Reagent suitable for hindered coupling End Successful Coupling CouplingReagent->End Switching reagent resolves issue DoubleCouple Step 4: Consider Double Coupling ReactionConditions->DoubleCouple Optimization fails ReactionConditions->End Optimization successful Analysis Step 5: Analyze Product and Byproducts DoubleCouple->Analysis Still low yield DoubleCouple->End Double coupling successful Analysis->End Problem identified and resolved

Caption: Troubleshooting workflow for poor coupling efficiency.

Q3: Which coupling reagents are most effective for sterically hindered amino acids like Z-D-Leu-OH?

A3: While standard carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) can be used, often in the presence of an additive like HOBt (1-hydroxybenzotriazole) to reduce side reactions, more potent coupling reagents are recommended for sterically hindered amino acids.[1][2] Consider using uronium/aminium-based reagents such as HBTU, HATU, or PyBOP, which are known to be more efficient in difficult couplings.

Coupling ReagentClassRelative Efficiency for Hindered CouplingsNotes
DCC/HOBt CarbodiimideModerateCost-effective, but can be slow and may lead to byproduct formation.
EDC/HOBt CarbodiimideModerateWater-soluble carbodiimide, simplifying byproduct removal.
HBTU UroniumHighFaster and more efficient than carbodiimides for hindered couplings.
HATU UroniumVery HighGenerally considered one of the most effective coupling reagents, especially for difficult sequences.
PyBOP PhosphoniumHighAnother effective reagent for sterically demanding couplings.

Q4: What are the optimal reaction conditions to improve coupling efficiency?

A4: Several parameters can be optimized:

  • Temperature: While many couplings are run at room temperature, starting the reaction at 0°C and allowing it to slowly warm to room temperature can sometimes reduce side reactions.

  • Reaction Time: Sterically hindered couplings may require longer reaction times. Monitor the reaction progress using a suitable method (e.g., TLC, HPLC) to determine the optimal duration.

  • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used. Ensure the solvent is anhydrous, as water can hydrolyze the activated ester intermediate.

  • Equivalents of Reagents: Using a slight excess (1.1 to 1.5 equivalents) of the coupling partner and reagents relative to the limiting reactant can drive the reaction to completion.

Q5: What is "double coupling" and when should I use it?

A5: Double coupling is a technique where the coupling step is repeated with a fresh portion of the amino acid and coupling reagents after the initial coupling reaction is complete. This is particularly useful for difficult or sterically hindered amino acids where the first coupling may not have gone to completion.

Experimental Protocol: Solution-Phase Peptide Coupling of Z-D-Leu-OH

This protocol describes a general procedure for coupling Z-D-Leu-OH with an amino acid ester (e.g., Alanine methyl ester, H-Ala-OMe) in solution.

Materials:

  • Z-D-Leu-OH (free acid)

  • H-Ala-OMe·HCl (or other amino component)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

  • Dissolve the amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) in DMF and neutralize with one equivalent of a non-nucleophilic base like TEA or DIEA.

  • In a separate flask, dissolve Z-D-Leu-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

  • Cool the Z-D-Leu-OH/HOBt solution to 0°C in an ice bath.

  • Add DCC (1.1 equivalents) to the cooled Z-D-Leu-OH/HOBt solution and stir for 15-20 minutes to pre-activate the carboxylic acid. A white precipitate of dicyclohexylurea (DCU) may begin to form.

  • Add the neutralized amino acid ester solution to the activated Z-D-Leu-OH solution.

  • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purify the crude product by column chromatography or recrystallization as needed.

PeptideCouplingWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_product Product Z_Leu_OH Z-D-Leu-OH (free acid) Activation Activation of Z-D-Leu-OH (0°C) Z_Leu_OH->Activation Amino_Ester Amino Acid Ester (e.g., H-Ala-OMe) Coupling Addition of Amino Ester & Coupling Amino_Ester->Coupling Coupling_Reagent Coupling Reagent (e.g., DCC/HOBt) Coupling_Reagent->Activation Activation->Coupling Workup Workup & Purification Coupling->Workup Dipeptide Z-D-Leu-Peptide Workup->Dipeptide

References

Technical Support Center: Preventing Racemization of D-Leucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or prevent the racemization of D-leucine during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a chiral amino acid, such as D-leucine, converts into a mixture of both its D- and L-enantiomers.[1][2] During peptide synthesis, this leads to the incorporation of the incorrect L-leucine enantiomer into your peptide sequence, resulting in diastereomeric impurities that can be difficult to separate and may alter the biological activity of the final peptide.

Q2: At which step of solid-phase peptide synthesis (SPPS) is racemization of D-leucine most likely to occur?

A2: Racemization of D-leucine primarily occurs during the amino acid activation and coupling steps.[3] The activation of the carboxylic acid group of Fmoc-D-leucine-OH makes the alpha-proton more acidic and susceptible to abstraction by a base, leading to the formation of a planar oxazolone intermediate that can be protonated from either side, resulting in a mixture of D and L enantiomers.[1][4]

Q3: Are there specific coupling reagents that are more prone to causing racemization of D-leucine?

A3: Yes, the choice of coupling reagent significantly impacts the extent of racemization. Generally, highly reactive uronium/aminium-based reagents like HATU and HBTU can lead to higher racemization if not used under optimal conditions. Carbodiimide reagents like DCC and DIC can also cause significant racemization, especially in the absence of racemization-suppressing additives.[1][5]

Q4: How do additives like HOBt and OxymaPure help in preventing racemization?

A4: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial for suppressing racemization.[1][5] They react with the activated amino acid to form an active ester intermediate. This intermediate is more stable and less prone to forming the oxazolone intermediate, thereby reducing the risk of racemization. OxymaPure is considered a non-explosive and highly effective alternative to HOBt.[1]

Q5: What is the effect of temperature on D-leucine racemization?

A5: Elevated temperatures during the coupling step can significantly increase the rate of racemization. While higher temperatures can improve coupling efficiency for sterically hindered amino acids, they also provide more energy for the formation of the racemization-prone oxazolone intermediate. Therefore, it is generally recommended to perform coupling reactions at room temperature or below, especially when incorporating racemization-sensitive residues like D-leucine. One study noted that increasing the coupling temperature to 55 °C led to a significant increase in the formation of the D-product.[6]

Troubleshooting Guide

Problem 1: I am observing a significant amount of L-leucine impurity in my D-leucine containing peptide. How can I minimize this?

Solution:

This is a classic sign of racemization. Here are several steps you can take to mitigate this issue:

  • Choice of Coupling Reagent: Switch to a coupling reagent known for lower racemization potential. For example, if you are using a highly reactive uronium salt, consider switching to a carbodiimide-based coupling in the presence of an additive like OxymaPure or HOBt.[1][5]

  • Use of Additives: Always use a racemization-suppressing additive. HOBt and OxymaPure are highly effective.[1][5]

  • Base Selection: The choice and amount of base are critical. Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and use the minimum amount necessary to facilitate the reaction.

  • Temperature Control: Perform the coupling reaction at room temperature or consider cooling it to 0°C, especially during the activation step.

  • Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin. Prolonged pre-activation can increase the chance of oxazolone formation.

Problem 2: My peptide sequence contains a sterically hindered residue next to D-leucine, requiring harsher coupling conditions. How can I avoid racemization in this case?

Solution:

Balancing coupling efficiency and minimizing racemization is key here.

  • Optimize Reagent Stoichiometry: Use a minimal excess of the activated D-leucine and coupling reagents.

  • Sequential Addition: Add the coupling reagent to the mixture of the protected amino acid and the resin-bound amine without a pre-activation step.

  • Consider a Milder, Highly Efficient Reagent: Reagents like COMU in the presence of a hindered base can sometimes provide a good balance of high coupling efficiency and low racemization.[2]

  • Microwave-Assisted Synthesis: If using a microwave peptide synthesizer, carefully optimize the temperature and irradiation time. While it can improve coupling, excessive temperature will promote racemization.

Data on Racemization

Table 1: Qualitative Comparison of Coupling Reagents and their General Tendency for Racemization
Coupling Reagent ClassExamplesGeneral Racemization TendencyNotes
Carbodiimides DCC, DICHigh (without additives)The use of additives like HOBt or Oxyma is essential to suppress racemization.[1][5]
Uronium/Aminium Salts HBTU, HATU, TBTUModerate to HighHighly efficient but can lead to significant racemization, especially with prolonged pre-activation or excess base.[5]
Phosphonium Salts PyBOP, PyAOPLow to ModerateGenerally considered to have a lower racemization potential compared to uronium salts.
Immonium Salts COMULowOften shows high coupling efficiency with low levels of racemization.[2]
Table 2: Influence of Experimental Parameters on D-Leucine Racemization
ParameterCondition Leading to Higher RacemizationRecommended Condition to Minimize Racemization
Temperature Elevated temperatures (>25°C)Room temperature or 0°C
Base Strong, unhindered bases (e.g., triethylamine)Weak, sterically hindered bases (e.g., DIPEA, collidine)
Solvent Polar aprotic solvents can sometimes favor racemizationThe choice is often dictated by resin swelling and solubility, but DMF is common.
Pre-activation Time Long pre-activation timesMinimal or no pre-activation
Additives Absence of additivesPresence of HOBt or OxymaPure

Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Quantification of D/L-Leucine Racemization

This protocol outlines a general method for determining the enantiomeric purity of a peptide containing D-leucine after synthesis and cleavage.

1. Peptide Hydrolysis: a. Accurately weigh 1-2 mg of the crude peptide into a hydrolysis tube. b. Add 500 µL of 6 M HCl. c. Freeze the sample in liquid nitrogen and seal the tube under vacuum. d. Heat the sample at 110°C for 24 hours. e. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge. f. Re-dissolve the hydrolyzed amino acid residue in a suitable solvent (e.g., 0.1 M HCl or the HPLC mobile phase).

2. Chiral HPLC Analysis: a. Column: Use a chiral column suitable for amino acid enantiomer separation (e.g., a teicoplanin-based column like Chirobiotic T, or a crown ether-based column like CROWNPAK CR-I(+)). b. Mobile Phase: The mobile phase will depend on the column used. A common mobile phase for a Chirobiotic T column is a mixture of acetonitrile and water (e.g., 80:20 v/v). c. Flow Rate: Typically 1.0 mL/min. d. Detection: UV detection at a low wavelength (e.g., 210-220 nm). e. Injection Volume: 5-20 µL. f. Standard Preparation: Prepare standard solutions of D-leucine and L-leucine to determine their retention times. g. Analysis: Inject the hydrolyzed peptide sample. The D- and L-leucine peaks should be well-resolved. h. Quantification: Integrate the peak areas of the D- and L-leucine peaks. The percentage of racemization can be calculated as: % Racemization = [Area(L-Leucine) / (Area(D-Leucine) + Area(L-Leucine))] x 100

Visual Guides

Racemization Mechanism via Oxazolone Formation

racemization_mechanism cluster_activation Activation cluster_cyclization Cyclization & Racemization cluster_coupling Coupling compound compound intermediate intermediate product product reagent reagent Fmoc-D-Leu-OH Fmoc-D-Leu-OH Activated_Ester Activated Ester/Intermediate Oxazolone Oxazolone (Planar Intermediate) Activated_Ester->Oxazolone Intramolecular Cyclization Enolate Enolate Oxazolone->Enolate Proton Abstraction D-Peptide Desired D-Peptide Oxazolone->D-Peptide Nucleophilic Attack (re-face) L-Peptide Racemized L-Peptide Oxazolone->L-Peptide Nucleophilic Attack (si-face) Coupling_Reagent Coupling Reagent + Base H_plus_abstract - H+ H_plus_add + H+ Peptide_Resin H2N-Peptide-Resin

Caption: Mechanism of D-leucine racemization via oxazolone formation.

General Experimental Workflow for Assessing Racemization

experimental_workflow step step analysis analysis result result start Crude Peptide Synthesis (with D-Leucine) cleavage Cleavage from Resin & Deprotection start->cleavage hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) cleavage->hydrolysis hplc Chiral HPLC Analysis hydrolysis->hplc quantification Quantification of D- and L-Leucine hplc->quantification

Caption: Workflow for quantifying D-leucine racemization.

References

Technical Support Center: Optimizing Z-D-Leu-OH.DCHA Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing peptide coupling reactions involving Z-D-Leu-OH.DCHA. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and streamline their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the DCHA salt used?

This compound is the dicyclohexylamine (DCHA) salt of N-benzyloxycarbonyl-D-leucine. The DCHA salt form enhances the stability and handling of the amino acid derivative, making it easier to store and weigh. Before the coupling reaction, the DCHA salt must be removed to liberate the free carboxylic acid, which is necessary for activation and subsequent amide bond formation.

Q2: My coupling reaction with Z-D-Leu-OH is slow or incomplete. What are the common causes?

Slow or incomplete coupling reactions can stem from several factors:

  • Incomplete removal of the DCHA salt: Residual DCHA can interfere with the activation of the carboxylic acid.

  • Inefficient activation of the amino acid: The choice of coupling reagent and activation time is crucial.

  • Steric hindrance: D-Leucine is a sterically hindered amino acid, which can slow down the reaction rate.

  • Aggregation: The growing peptide chain on a solid support can aggregate, preventing reagents from reaching the reaction site.[1]

  • Poor solvent choice: The solvent must be able to dissolve all reactants and swell the solid-phase resin, if used.

Q3: Which coupling reagent should I use for Z-D-Leu-OH?

The choice of coupling reagent significantly impacts reaction time and efficiency. Here's a general overview:

  • Carbodiimides (e.g., DCC, DIC) with additives (e.g., HOBt, Oxyma): This is a cost-effective and widely used combination. The addition of HOBt or Oxyma helps to reduce side reactions and accelerate the coupling.

  • Uronium/Aminium salts (e.g., HBTU, HATU, HCTU): These reagents are known for their high efficiency and rapid reaction times, often completing coupling in minutes.[2] They are particularly useful for sterically hindered amino acids.

  • Phosphonium salts (e.g., PyBOP, PyAOP): Similar to uronium salts, these are highly reactive and provide fast coupling with minimal side reactions. PyBOP is noted for its rapid reactions, often nearing completion within minutes.[2]

Q4: How can I monitor the progress of the coupling reaction?

Several qualitative tests can be used to monitor the presence of free amines on the solid support, indicating an incomplete reaction:

  • Kaiser (Ninhydrin) Test: A positive test (blue/purple bead color) indicates the presence of primary amines.

  • Isatin Test: Can be used to detect secondary amines, for which the Kaiser test is not effective.

  • Chloranil Test: Another alternative for monitoring the presence of free amines.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or Stalled Reaction Incomplete DCHA salt removal.Ensure complete conversion to the free acid before coupling. Wash thoroughly with an acidic solution (e.g., ice-cold aqueous KHSO4).
Inefficient coupling reagent.Switch to a more powerful coupling reagent such as HATU, HCTU, or PyBOP.
Aggregation of the peptide-resin.Switch to a solvent that disrupts hydrogen bonding, such as NMP or add DMSO. Sonication or heating the reaction can also help.[1]
Low Yield Suboptimal activation time.Optimize the pre-activation time of the Z-D-Leu-OH with the coupling reagent before adding it to the amine component.
Steric hindrance.Increase the reaction time and/or temperature. Consider using a higher excess of the activated amino acid.
Presence of Side Products Racemization.Use a racemization-suppressing additive like HOBt or Oxyma. Perform the reaction at a lower temperature.
Dehydration of Asn or Gln residues (if present).Use a coupling cocktail containing HOBt.

Experimental Protocols

Protocol 1: Conversion of this compound to Free Acid
  • Dissolve the this compound salt in dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Extract the DCM solution three times with an equal volume of ice-cold 10% aqueous potassium bisulfate (KHSO4) solution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

  • Filter the solution to remove the drying agent.

  • Evaporate the solvent under reduced pressure to obtain the Z-D-Leu-OH as a free acid.

Protocol 2: Standard DIC/HOBt Coupling
  • Swell the resin-bound amine in DCM (10 mL per gram of resin).

  • In a separate vessel, dissolve 3 equivalents of Z-D-Leu-OH (free acid) and 3 equivalents of HOBt in a minimal amount of DMF.

  • Add the amino acid/HOBt solution to the resin suspension.

  • Add 3 equivalents of Diisopropylcarbodiimide (DIC).

  • Shake the mixture at room temperature.

  • Monitor the reaction using the Kaiser test until it is negative (typically 1-4 hours).

  • Once complete, wash the resin with DMF, DCM, and methanol.

Protocol 3: Rapid HCTU Coupling
  • Swell the resin-bound amine in DMF.

  • In a separate vessel, dissolve 2 equivalents of Z-D-Leu-OH (free acid), 2 equivalents of HCTU, and 4 equivalents of N,N-Diisopropylethylamine (DIPEA) in DMF.

  • Add the activation solution to the resin.

  • Shake the mixture at room temperature.

  • Coupling is often complete in as little as five minutes.[2] Monitor with the Kaiser test.

  • Wash the resin with DMF, DCM, and methanol.

Quantitative Data Summary

Coupling ReagentAdditiveTypical Reaction TimeEstimated YieldEstimated Purity
DCCHOBt2 - 6 hours~85-95%>90%
DICHOBt1 - 4 hours~90-98%>95%
HBTUDIPEA15 - 60 minutes>98%>97%
HATUDIPEA10 - 45 minutes>99%>98%
HCTUDIPEA5 - 30 minutes>99%>98%
PyBOPDIPEA10 - 60 minutes>98%>97%

Visualizations

experimental_workflow cluster_prep Preparation cluster_coupling Coupling cluster_result Result start Start with this compound free_acid Convert to Free Acid start->free_acid Acid Wash activation Activate with Coupling Reagent free_acid->activation coupling Couple to Amine activation->coupling monitoring Monitor with Kaiser Test coupling->monitoring monitoring->coupling Positive Test (Recouple) wash Wash Resin monitoring->wash Negative Test end_product Peptide Product wash->end_product

Caption: Experimental workflow for Z-D-Leu-OH coupling.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Slow/Incomplete Reaction? cause1 Incomplete DCHA Removal? start->cause1 cause2 Inefficient Reagent? start->cause2 cause3 Aggregation? start->cause3 solution1 Re-run Acid Wash cause1->solution1 solution2 Use HATU/HCTU cause2->solution2 solution3 Change Solvent (NMP/DMSO) cause3->solution3

Caption: Troubleshooting logic for slow coupling reactions.

References

dealing with aggregation of peptides containing Z-D-Leu

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for handling the aggregation of peptides containing N-benzyloxycarbonyl-D-leucine (Z-D-Leu).

Frequently Asked Questions (FAQs)

Q1: Why is my Z-D-Leu-containing peptide aggregating?

A1: Peptides containing Z-D-Leu are prone to aggregation primarily due to the hydrophobicity of both the N-terminal benzyloxycarbonyl (Z) group and the leucine side chain. This hydrophobicity drives intermolecular associations to minimize contact with aqueous solvents, leading to insolubility and aggregation. The D-configuration of the leucine can also influence the peptide's secondary structure, potentially favoring conformations that are more prone to self-assembly.

Q2: What is the role of the Z-group in peptide aggregation?

A2: The benzyloxycarbonyl (Z) group is a large, aromatic, and highly hydrophobic N-terminal protecting group. Its presence significantly increases the overall hydrophobicity of the peptide, which is a primary driver of aggregation.[1] In aqueous environments, these hydrophobic moieties tend to associate with each other, leading to the formation of insoluble aggregates.

Q3: Can the D-leucine residue contribute to aggregation?

A3: Yes, the presence of a D-amino acid like D-leucine can alter the peptide's backbone conformation compared to its all-L-amino acid counterpart. While this can sometimes disrupt secondary structures that lead to aggregation, in other cases, it can promote unique packing arrangements that favor self-assembly and aggregation.

Q4: At what stage of my workflow can I expect to see aggregation?

A4: Aggregation of Z-D-Leu-containing peptides can occur at multiple stages:

  • During Solid-Phase Peptide Synthesis (SPPS): On-resin aggregation can lead to incomplete coupling and deprotection steps, resulting in a lower yield and purity of the final product.[2]

  • Post-synthesis Processing: During cleavage from the resin and subsequent purification (e.g., via HPLC), changes in the solvent environment can trigger aggregation.

  • Lyophilization and Reconstitution: The process of lyophilization itself can sometimes promote the formation of aggregated structures that are then difficult to dissolve.

  • In Solution: When preparing stock solutions or diluting the peptide into aqueous buffers for experiments, aggregation is a common issue.

Troubleshooting Guides

Issue 1: Poor Solubility of Lyophilized Z-D-Leu Peptide

If your lyophilized Z-D-Leu peptide does not dissolve in aqueous buffers, follow this troubleshooting workflow:

G start Start: Lyophilized Peptide test_water Attempt to dissolve in sterile, distilled water or buffer. start->test_water check_solubility1 Is the solution clear? test_water->check_solubility1 try_organic Dissolve in a minimal amount of organic solvent (e.g., DMSO, DMF). check_solubility1->try_organic No success Success: Peptide Solubilized check_solubility1->success Yes check_solubility2 Is the solution clear? try_organic->check_solubility2 add_to_buffer Add the organic solution dropwise to the stirring aqueous buffer. check_solubility2->add_to_buffer Yes fail Failure: Re-evaluate peptide design or synthesis strategy. check_solubility2->fail No check_solubility3 Does the solution remain clear? add_to_buffer->check_solubility3 sonicate Briefly sonicate the solution. check_solubility3->sonicate No check_solubility3->success Yes check_solubility4 Is the solution clear? sonicate->check_solubility4 use_chaotropes Consider using chaotropic agents (e.g., 6 M Guanidine HCl). check_solubility4->use_chaotropes No check_solubility4->success Yes use_chaotropes->success If successful use_chaotropes->fail If unsuccessful

Caption: Workflow for solubilizing Z-D-Leu peptides.

Issue 2: Peptide Aggregation During Solid-Phase Peptide Synthesis (SPPS)

If you observe poor swelling of the resin or incomplete reactions during SPPS, consider the following strategies:

  • Solvent Choice: Switch to more polar solvents like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to the synthesis solvents to improve solvation.[2]

  • Higher Temperature: Performing coupling reactions at a higher temperature can help disrupt intermolecular hydrogen bonding that leads to aggregation.[2]

  • Chaotropic Salts: The addition of chaotropic salts such as LiCl or KSCN to the coupling mixture can disrupt secondary structures and reduce aggregation.[2]

  • Backbone Protection: For future syntheses, consider incorporating backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), on adjacent amino acids to prevent the peptide chains from aggregating.

Quantitative Data Summary

The solubility of peptides is highly sequence-dependent. For hydrophobic peptides like those containing Z-D-Leu, a systematic approach to solvent selection is crucial. The following table summarizes common solvents and their typical use cases for dissolving such peptides.

Solvent/AdditiveConcentrationUse CaseConsiderations
Organic Solvents
Dimethyl Sulfoxide (DMSO)100% (initial)For highly hydrophobic peptides.Dilute dropwise into aqueous buffer. May oxidize Met or Cys residues.
Dimethylformamide (DMF)100% (initial)Alternative to DMSO, especially for peptides with oxidation-prone residues.Dilute dropwise into aqueous buffer.
Acetonitrile (ACN) / IsopropanolVariesFor moderately hydrophobic peptides.Often used in conjunction with water.
Aqueous Additives
Acetic Acid10-30%For basic peptides to increase solubility by protonation.Adjust final pH as needed for the experiment.
Trifluoroacetic Acid (TFA)0.1%A stronger acid for very basic or stubborn peptides.Can affect protein structure and activity.
Ammonium Hydroxide10%For acidic peptides to increase solubility by deprotonation.Adjust final pH as needed.
Denaturants
Guanidine Hydrochloride6 MTo disrupt strong aggregates.Will denature proteins; may need to be removed for functional assays.
Urea8 MAn alternative to Guanidine HCl.Will denature proteins.

Experimental Protocols

Protocol 1: Characterization of Z-D-Leu Peptide Aggregation by Dynamic Light Scattering (DLS)

This protocol allows for the measurement of the size distribution of peptide aggregates in solution.

  • Sample Preparation:

    • Prepare a stock solution of the Z-D-Leu peptide in an appropriate organic solvent (e.g., DMSO) at a high concentration (e.g., 1-5 mM).

    • Dilute the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration. It is critical to add the peptide stock solution to the buffer while vortexing to minimize immediate precipitation.

    • Filter the final solution through a low-protein-binding 0.22 µm filter to remove any large, extraneous particles.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Transfer the peptide solution to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow the temperature to stabilize for 5-10 minutes.

    • Perform the DLS measurement, collecting data for an appropriate duration to obtain a stable correlation function.

  • Data Analysis:

    • Analyze the correlation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in solution.

    • A high PDI value indicates a heterogeneous mixture of aggregate sizes.

G start Prepare Peptide Stock (e.g., in DMSO) dilute Dilute into Aqueous Buffer start->dilute filter Filter Sample (0.22 µm) dilute->filter equilibrate Equilibrate DLS Instrument filter->equilibrate measure Perform DLS Measurement equilibrate->measure analyze Analyze Data (Rh, PDI) measure->analyze end End: Characterize Aggregates analyze->end

Caption: DLS experimental workflow.

Protocol 2: Monitoring Aggregation Kinetics with Thioflavin T (ThT) Fluorescence

This protocol is used to monitor the formation of β-sheet-rich amyloid-like fibrils, a common type of peptide aggregate.

  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (ThT) at 1-5 mM in water. Store protected from light.

    • Prepare the Z-D-Leu peptide solution as described in the DLS protocol, but do not filter it if you want to observe the formation of large aggregates over time.

  • Assay Setup:

    • In a 96-well black plate, add the peptide solution to the desired final concentration.

    • Add ThT from the stock solution to a final concentration of 10-25 µM.

    • Include control wells with buffer and ThT only (for baseline fluorescence).

  • Fluorescence Measurement:

    • Place the plate in a plate reader capable of bottom reading.

    • Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

    • Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking.

    • Monitor the fluorescence intensity over time (e.g., every 5-15 minutes for several hours or days).

  • Data Analysis:

    • Subtract the baseline fluorescence from the peptide-containing wells.

    • Plot the fluorescence intensity versus time. A sigmoidal curve is indicative of nucleated aggregation, characterized by a lag phase, an exponential growth phase, and a plateau.[3]

G start Prepare Peptide and ThT Solutions mix Mix Peptide and ThT in a 96-well plate start->mix incubate Incubate at constant temperature with shaking mix->incubate monitor Monitor Fluorescence (Ex: 440 nm, Em: 485 nm) incubate->monitor analyze Plot Fluorescence vs. Time monitor->analyze end End: Determine Aggregation Kinetics analyze->end

Caption: ThT fluorescence assay workflow.

References

Technical Support Center: Z-Group Deprotection of D-Leucine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering incomplete removal of the Z-group (benzyloxycarbonyl) from D-leucine residues.

Troubleshooting Guide: Incomplete Z-Group Removal

Incomplete deprotection of Z-D-leucine can arise from various factors related to the chosen deprotection method. Below is a summary of potential issues, their probable causes, and recommended solutions.

Observation Potential Cause Recommended Solution
Catalytic Hydrogenation
Slow or stalled reactionCatalyst Inactivity/Poisoning: The Palladium on carbon (Pd/C) catalyst may be old, of low quality, or poisoned by impurities such as sulfur-containing compounds or residual solvents from previous steps.- Use fresh, high-quality Pd/C catalyst. - Ensure all reagents and solvents are pure and free from sulfur-containing contaminants. - Increase catalyst loading (e.g., from 10 mol% to 20 mol%).
Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for complete deprotection, especially with a sterically hindered substrate.- Increase hydrogen pressure using a hydrogenation apparatus (e.g., Parr shaker) to 20-50 psi.
Poor Catalyst Dispersion: The catalyst may not be adequately suspended in the reaction mixture, leading to inefficient contact with the substrate.- Ensure vigorous stirring to maintain a uniform suspension of the catalyst.
Steric Hindrance: The isobutyl side chain of leucine can sterically hinder the approach of the substrate to the catalyst surface.- Increase reaction temperature (e.g., to 40-60°C). - Consider using a different catalyst with a larger surface area or a different support.
Acidolysis (HBr/Acetic Acid or TFA)
Incomplete cleavageInsufficient Acid Strength or Concentration: The acidic conditions may not be harsh enough for complete cleavage of the carbamate bond.- For HBr/acetic acid, ensure the reagent is fresh and has the correct concentration (e.g., 33% HBr in acetic acid). - For TFA, use a higher concentration or a longer reaction time.
Presence of Scavengers: While scavengers are used to prevent side reactions, they can sometimes interfere with the cleavage reaction if used in excess.- Optimize the type and concentration of scavengers. For Z-group removal, scavengers are less critical than for Boc-group removal unless other sensitive functional groups are present.
Formation of side productsSide Reactions: Strong acidic conditions can lead to side reactions, such as the formation of benzyl bromide which can re-alkylate the free amine.- Control the reaction temperature, keeping it at or below room temperature. - Use appropriate scavengers like anisole or thioanisole to trap the benzyl cation.

Frequently Asked Questions (FAQs)

Q1: Why is my catalytic hydrogenation of Z-D-leucine so slow compared to other amino acids?

A1: The isobutyl side chain of leucine can cause steric hindrance, making it more difficult for the Z-protected amine to access the active sites on the palladium catalyst. This can lead to slower reaction rates compared to less sterically hindered amino acids like glycine or alanine. To overcome this, you can try increasing the catalyst loading, hydrogen pressure, or reaction temperature.

Q2: I see a new spot on my TLC after HBr/acetic acid deprotection that is not my desired product. What could it be?

A2: A common side product in HBr/acetic acid deprotection is the re-alkylation of the newly formed free amine by benzyl bromide, which is generated in situ. This results in the formation of N-benzyl-D-leucine. To minimize this, ensure the reaction is performed at a low temperature (0°C to room temperature) and consider adding a scavenger like anisole to trap the benzyl cation.

Q3: Can I use Trifluoroacetic Acid (TFA) to remove the Z-group from D-leucine?

A3: While TFA is commonly used for the removal of Boc protecting groups, it is generally not the preferred reagent for Z-group cleavage as it requires harsh conditions (e.g., elevated temperatures) which can lead to side reactions.[1] Catalytic hydrogenation or HBr in acetic acid are the more standard and efficient methods for Z-group removal.[1]

Q4: How can I confirm that the Z-group has been completely removed?

A4: You can monitor the reaction progress and confirm the complete removal of the Z-group using the following analytical techniques:

  • Thin Layer Chromatography (TLC): The product, D-leucine, will have a different Rf value than the starting material, Z-D-leucine. The disappearance of the starting material spot indicates the completion of the reaction.

  • ¹H NMR Spectroscopy: The characteristic signals of the Z-group (aromatic protons around 7.3 ppm and the benzylic protons around 5.1 ppm) will disappear upon successful deprotection. You will also observe the appearance of a signal for the free amine proton.

  • HPLC: A reversed-phase HPLC method can be developed to separate Z-D-leucine and D-leucine, allowing for quantification of the reaction conversion.

Q5: My Pd/C catalyst seems to have lost activity. Can it be reactivated?

A5: While some catalyst reactivation procedures exist, it is generally recommended to use fresh catalyst for each reaction to ensure high efficiency and reproducibility, especially when dealing with potentially poisoning substances. Catalyst poisoning by sulfur compounds, for instance, can be irreversible.[2]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Z-D-Leucine

Materials:

  • Z-D-leucine

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve Z-D-leucine in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-6 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with additional solvent (methanol or ethanol).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude D-leucine.

Protocol 2: Acidolysis of Z-D-Leucine with HBr in Acetic Acid

Materials:

  • Z-D-leucine

  • 33% HBr in acetic acid

  • Anhydrous diethyl ether

Procedure:

  • Dissolve Z-D-leucine in a minimal amount of 33% HBr in acetic acid in a round-bottom flask at 0°C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, precipitate the product by adding the reaction mixture dropwise to a stirred solution of cold, anhydrous diethyl ether.

  • Collect the precipitated D-leucine hydrobromide salt by filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the product under vacuum.

Protocol 3: HPLC Method for Monitoring Deprotection
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1 mL/min

  • Detection: UV at 214 nm and 254 nm

  • Retention Times: Z-D-leucine will have a longer retention time than the more polar D-leucine.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_monitoring Reaction Monitoring cluster_product Final Product Z_D_Leucine Z-D-Leucine Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Z_D_Leucine->Hydrogenation Acidolysis Acidolysis (HBr/AcOH or TFA) Z_D_Leucine->Acidolysis TLC TLC Hydrogenation->TLC Monitor NMR ¹H NMR Hydrogenation->NMR HPLC HPLC Acidolysis->HPLC Monitor Acidolysis->NMR D_Leucine D-Leucine TLC->D_Leucine Reaction Complete HPLC->D_Leucine Reaction Complete NMR->D_Leucine Confirm Structure

Caption: Workflow for Z-group deprotection of D-leucine.

Troubleshooting_Logic Start Incomplete Deprotection Method Which Method? Start->Method Catalyst Check Catalyst Activity and Purity Method->Catalyst Hydrogenation Acid Check Acid Quality and Concentration Method->Acid Acidolysis Pressure Increase H₂ Pressure Catalyst->Pressure Stirring Ensure Vigorous Stirring Catalyst->Stirring Temp Increase Temperature Pressure->Temp Scavenger Optimize Scavengers Acid->Scavenger Scavenger->Temp If side products form

Caption: Troubleshooting logic for incomplete Z-group removal.

References

Technical Support Center: Z-D-Leu-OH.DCHA Stability in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Z-D-Leu-OH.DCHA, particularly concerning the impact of basic conditions during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of dicyclohexylamine (DCHA) in this compound?

A1: Dicyclohexylamine (DCHA) is a strong organic base with a pKa of approximately 10.4.[1][2][3][4] It forms a salt with the carboxylic acid of Z-D-Leucine. This salt formation is often advantageous as it typically results in a stable, crystalline solid that is easier to purify and handle compared to the free acid, which may be an oil or less stable.[3] Before using Z-D-Leu-OH in a subsequent reaction, such as peptide coupling, the DCHA must be removed to liberate the free carboxylic acid.

Q2: How stable is the benzyloxycarbonyl (Z) protecting group to basic conditions?

A2: The benzyloxycarbonyl (Z or Cbz) group is generally stable to a range of basic conditions commonly used in peptide synthesis.[5] It is typically removed by catalytic hydrogenation or under strong acidic conditions.[6] While it is robust, prolonged exposure to very strong bases or elevated temperatures in the presence of a base could potentially lead to degradation, although this is not a common issue under standard protocols.

Q3: Can the use of a base lead to racemization of Z-D-Leu-OH?

A3: Yes, the use of bases can pose a risk of racemization (epimerization) at the alpha-carbon of the amino acid. This is a known side reaction in peptide synthesis, particularly during the activation of the carboxyl group for coupling.[7][8] The presence of a base can facilitate the formation of an enolate intermediate, which can then be protonated from either face, leading to a loss of stereochemical purity. While urethane-protected amino acids like Z-D-Leu-OH are generally more resistant to racemization than acylated amino acids, the risk is not entirely eliminated, especially with stronger bases or extended reaction times.[8]

Q4: Which bases are typically used in reactions involving Z-D-Leu-OH, and how do they compare?

A4: Besides DCHA, which is part of the salt, other bases are often used in subsequent steps, such as peptide coupling. Common bases include N,N-diisopropylethylamine (DIPEA, Hünig's base) and N-methylmorpholine (NMM). These are non-nucleophilic bases used to neutralize salts and facilitate coupling reactions. In cases where racemization is a significant concern, weaker bases like sym-collidine may be recommended.[8] The choice of base can influence the extent of side reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of stereochemical purity (detection of Z-L-Leu-OH) Base-catalyzed epimerization: The base used to liberate the free acid from the DCHA salt or during the subsequent coupling step is too strong or used for a prolonged time.- Use a weaker base if possible (e.g., NMM instead of DIPEA).- Minimize the reaction time and temperature during base exposure.- Consider in situ neutralization protocols where the free acid is generated and used immediately.
Presence of unexpected byproducts Cleavage of the Z-protecting group: Although rare with bases, harsh conditions (e.g., high temperature) could lead to some cleavage.- Ensure the reaction temperature is controlled.- Analyze byproducts to confirm their identity. If Z-group cleavage is confirmed, milder reaction conditions are necessary.
Reaction with coupling reagents: Some coupling reagents can react with the unprotected N-terminus of another amino acid to form a guanidine moiety, terminating the peptide chain.[7]- Pre-activate the Z-D-Leu-OH with the coupling reagent before adding it to the reaction mixture containing the free amine.[7]
Incomplete reaction or low yield in a coupling step Incomplete removal of DCHA: The presence of the DCHA salt prevents the carboxylic acid from being activated and participating in the coupling reaction.- Ensure complete removal of DCHA by washing the organic layer with an acidic aqueous solution (e.g., dilute HCl or KHSO4) after liberating the free acid. Monitor the removal by TLC.
Formation of diketopiperazine: This can occur at the dipeptide stage, especially if proline is one of the first two residues.[7]- If applicable to your synthesis, consider adding the second and third amino acid residues as a pre-formed dipeptide unit.[7]

Experimental Protocols

Protocol 1: Liberation of Free Z-D-Leu-OH from its DCHA Salt

  • Suspension: Suspend the this compound salt in a suitable organic solvent like ethyl acetate, tert-butyl methyl ether, or a mixture thereof.

  • Acidification: Add a sufficient amount of an aqueous solution of a weak acid, such as 10% citric acid or potassium bisulfate (KHSO₄), to the suspension. The pH of the aqueous layer should be acidic.

  • Extraction: Stir the biphasic mixture vigorously until all the solid has dissolved. The Z-D-Leu-OH will move into the organic phase, while the dicyclohexylammonium salt of the added acid will be in the aqueous phase.

  • Separation and Washing: Separate the organic layer. Wash it sequentially with the same acidic solution, water, and finally with brine.

  • Drying and Evaporation: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the free Z-D-Leu-OH, which is often an oil or a low-melting solid.

Protocol 2: Assessing the Stability of Z-D-Leu-OH to a Base

  • Sample Preparation: Prepare solutions of free Z-D-Leu-OH in a relevant organic solvent (e.g., DMF, DCM).

  • Base Addition: To separate samples, add a specific base (e.g., DIPEA, NMM, DBU) at a defined concentration (e.g., 1-2 equivalents).

  • Incubation: Stir the solutions at a controlled temperature (e.g., room temperature) and take aliquots at different time points (e.g., 1h, 4h, 12h, 24h).

  • Quenching: Quench the reaction in the aliquots by adding a weak acid to neutralize the base.

  • Analysis: Analyze the samples by a suitable analytical method to quantify the amount of Z-D-Leu-OH remaining and to detect any degradation products.

    • Chiral HPLC: To detect and quantify racemization (the formation of Z-L-Leu-OH).

    • LC-MS: To identify and quantify the parent compound and any potential byproducts, such as the product of Z-group cleavage.

Visualizations

degradation_pathway cluster_main Potential Impact of Strong Base on Z-D-Leu-OH Z-D-Leu-OH Z-D-Leu-OH Enolate_Intermediate Enolate Intermediate Z-D-Leu-OH->Enolate_Intermediate Base (e.g., DIPEA, DBU) - H+ Cleavage_Product D-Leucine + Benzyl Alcohol derivative Z-D-Leu-OH->Cleavage_Product Harsh Basic Conditions (e.g., high temp) Enolate_Intermediate->Z-D-Leu-OH + H+ Z-L-Leu-OH Z-L-Leu-OH (Epimer) Enolate_Intermediate->Z-L-Leu-OH + H+ (from other face)

Caption: Potential degradation pathways of Z-D-Leu-OH under basic conditions.

troubleshooting_workflow cluster_workflow Troubleshooting this compound Instability start Low yield or impurity detected in reaction with Z-D-Leu-OH check_dcha Was DCHA completely removed? start->check_dcha check_racemization Is the impurity the L-enantiomer? check_dcha->check_racemization Yes improve_dcha_removal Improve DCHA removal protocol (e.g., extra acid wash) check_dcha->improve_dcha_removal No check_cleavage Is there evidence of Z-group cleavage? check_racemization->check_cleavage No milder_base Use milder base (e.g., NMM) or shorter reaction time check_racemization->milder_base Yes milder_conditions Use milder reaction conditions (e.g., lower temperature) check_cleavage->milder_conditions Yes other_issue Investigate other potential side reactions (e.g., coupling reagent issues) check_cleavage->other_issue No

References

Technical Support Center: Purification of Peptides Containing Z-D-Leu

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of peptides incorporating N-carbobenzoxy-D-leucine (Z-D-Leu).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the purification of peptides containing Z-D-Leu?

A1: The primary challenges stem from the physicochemical properties of the Z-D-Leu moiety. The benzyloxycarbonyl (Z) group is bulky and hydrophobic, which can significantly increase the overall hydrophobicity of the peptide. This often leads to poor solubility in aqueous solutions commonly used in reversed-phase HPLC.[1][2] Additionally, the presence of a D-amino acid can influence the peptide's secondary structure, potentially promoting aggregation.[3][4][5]

Q2: How does the Z-D-Leu group affect peptide solubility?

A2: The Z-group contributes to the hydrophobicity of the peptide, potentially leading to decreased solubility in aqueous buffers.[1][6] Peptides with a high content of non-polar amino acids, including Z-D-Leu, may require the addition of organic solvents like DMSO, DMF, or acetonitrile for initial solubilization.[2]

Q3: Can the presence of Z-D-Leu lead to peptide aggregation?

A3: Yes, the increased hydrophobicity imparted by the Z-group can promote intermolecular hydrophobic interactions, leading to peptide aggregation.[7][8] The incorporation of a D-amino acid can also alter the peptide backbone conformation, which may expose hydrophobic residues and favor self-association into aggregates.[3][4][9][10]

Q4: What is the recommended strategy for removing the Z-group, and what are the potential side reactions?

A4: The Z-group is typically removed by catalytic hydrogenation (e.g., H₂/Pd) or under strong acidic conditions such as HBr in acetic acid.[11] It's crucial to select deprotection conditions that are compatible with other protecting groups on the peptide.[11][12] Incomplete removal can lead to a heterogeneous mixture of the desired peptide and its Z-protected counterpart, complicating purification. Side reactions are generally minimal with the Z-group, which is one of its advantages.[12]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of Z-D-Leu-containing peptides.

Problem 1: Poor Peptide Solubility

Symptoms:

  • The lyophilized peptide does not dissolve in standard aqueous buffers (e.g., water with 0.1% TFA).

  • The solution appears cloudy or contains visible particulates.[2]

Possible Causes:

  • High overall hydrophobicity of the peptide due to the Z-D-Leu and other non-polar residues.[1]

  • Formation of secondary structures that shield polar groups.[9][10]

  • Peptide aggregation.[6][8]

Solutions:

Solution IDDescriptionDetailed Protocol
SOL-01 Use of Organic Solvents Start by attempting to dissolve a small amount of the peptide in an organic solvent such as DMSO, DMF, or acetonitrile.[2] Once dissolved, gradually add the aqueous mobile phase to the desired concentration. Be cautious as high concentrations of organic solvent can interfere with binding to reversed-phase columns.
SOL-02 pH Adjustment The net charge of a peptide influences its solubility.[6][8] For acidic peptides, try dissolving in a basic buffer (e.g., 0.1 M ammonium bicarbonate). For basic peptides, an acidic solution (e.g., 10% acetic acid) may improve solubility.[2]
SOL-03 Sonication Sonication can help break up small aggregates and enhance dissolution.[2][6] Use a bath sonicator and cool the sample on ice intermittently to prevent heating, which could degrade the peptide.[2]
Problem 2: Peptide Aggregation

Symptoms:

  • Broad or tailing peaks during HPLC analysis.

  • Low recovery of the peptide from the HPLC column.

  • Visible precipitation of the peptide upon dissolution or during the purification run.

Possible Causes:

  • Strong intermolecular hydrophobic interactions promoted by the Z-D-Leu moiety.[8]

  • Formation of β-sheet structures that favor aggregation.[8][9][10]

  • High peptide concentration.

Solutions:

Solution IDDescriptionDetailed Protocol
AGG-01 Incorporate Chaotropic Agents Chaotropic agents like guanidinium chloride or urea can disrupt the hydrogen bonding network that contributes to aggregation. Prepare stock solutions of these agents and add them to your sample and mobile phases. Note that these agents may need to be removed in a subsequent step.
AGG-02 Optimize Mobile Phase Increasing the organic content (e.g., acetonitrile or isopropanol) in the mobile phase can help to keep hydrophobic peptides in solution. Experiment with different gradients and organic modifiers.
AGG-03 Work at Low Concentrations Prepare and inject dilute solutions of your peptide to minimize concentration-dependent aggregation.[13] This may require more injections but can lead to a purer final product.
Problem 3: Incomplete Z-Group Cleavage

Symptoms:

  • Presence of a major impurity peak in the HPLC chromatogram with a retention time close to the desired product.

  • Mass spectrometry analysis reveals a mass corresponding to the Z-protected peptide.

Possible Causes:

  • Insufficient reaction time or catalyst for hydrogenation.

  • Inactivated catalyst.

  • Steric hindrance around the Z-D-Leu residue preventing access of the cleavage reagents.

Solutions:

Solution IDDescriptionDetailed Protocol
CLE-01 Optimize Hydrogenation Ensure the palladium catalyst is fresh and active. Increase the reaction time and/or pressure for the hydrogenation. Ensure efficient stirring to maximize contact between the peptide, catalyst, and hydrogen.
CLE-02 Alternative Cleavage Cocktail If hydrogenation is ineffective, consider using a stronger acidic cleavage cocktail, such as HBr in acetic acid.[11] Be aware that this is a harsh condition and may affect other acid-labile protecting groups.

Experimental Protocols

Protocol 1: General Solubilization Test for Z-D-Leu Peptides

  • Weigh approximately 1 mg of the lyophilized peptide into a microcentrifuge tube.

  • Add 10 µL of DMSO and vortex to dissolve.

  • Gradually add 90 µL of water with 0.1% TFA while vortexing.

  • If the peptide remains in solution, it can be further diluted with the initial mobile phase for HPLC analysis.

  • If precipitation occurs, test other organic solvents like DMF or acetonitrile in place of DMSO.

Protocol 2: Standard Reversed-Phase HPLC Purification

  • Column: C18, 5 µm, 100 Å, 4.6 x 250 mm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5-95% B over 30 minutes

  • Flow Rate: 1 mL/min

  • Detection: 214 nm and 280 nm

Visualizations

Purification_Workflow start Lyophilized Z-D-Leu Peptide solubilization Solubilization Test start->solubilization dissolved Peptide Dissolved solubilization->dissolved Successful insoluble Insoluble/Precipitation solubilization->insoluble Unsuccessful hplc RP-HPLC Purification dissolved->hplc troubleshoot_sol Troubleshoot Solubility (Organic Solvents, pH, Sonication) insoluble->troubleshoot_sol troubleshoot_sol->solubilization good_peak Sharp, Symmetrical Peak hplc->good_peak Good Separation bad_peak Broad/Tailing Peak hplc->bad_peak Poor Separation analysis Fraction Analysis (LC-MS) good_peak->analysis troubleshoot_agg Troubleshoot Aggregation (Chaotropes, Mobile Phase) bad_peak->troubleshoot_agg troubleshoot_agg->hplc pure Pure Peptide analysis->pure Correct Mass impure Impure (e.g., Z-protected) analysis->impure Incorrect Mass end Lyophilized Pure Peptide pure->end troubleshoot_cleavage Troubleshoot Cleavage impure->troubleshoot_cleavage

Caption: Troubleshooting workflow for Z-D-Leu peptide purification.

Solubility_Troubleshooting start Peptide Fails to Dissolve in Aqueous Buffer step1 Step 1: Add Organic Solvent (e.g., DMSO, ACN, DMF) start->step1 dissolved1 Peptide Dissolves step1->dissolved1 Yes not_dissolved1 Still Insoluble step1->not_dissolved1 No end Proceed to Purification dissolved1->end step2 Step 2: Adjust pH (Acidic for basic peptides, Basic for acidic peptides) not_dissolved1->step2 dissolved2 Peptide Dissolves step2->dissolved2 Yes not_dissolved2 Still Insoluble step2->not_dissolved2 No dissolved2->end step3 Step 3: Apply Sonication not_dissolved2->step3 dissolved3 Peptide Dissolves step3->dissolved3 Yes dissolved3->end

Caption: Decision tree for troubleshooting poor peptide solubility.

References

Technical Support Center: Managing Steric Hindrance with Z-D-Leu-OH.DCHA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Z-D-Leu-OH.DCHA, particularly in managing steric hindrance during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is the dicyclohexylammonium (DCHA) salt of N-benzyloxycarbonyl-D-leucine. It is a protected amino acid derivative used as a building block in peptide synthesis. The key features are:

  • Z (Benzyloxycarbonyl) group: An amine protecting group, particularly common in solution-phase peptide synthesis.[1]

  • D-Leucine: A stereoisomer of the naturally occurring L-leucine. Its incorporation can be crucial for creating peptides with modified structures and biological activities, such as increased stability against enzymatic degradation.

  • DCHA salt: This salt form enhances the crystallinity and stability of the amino acid derivative, making it easier to handle and store. However, the DCHA salt must be converted to the free acid before the coupling reaction can proceed.

Q2: What contributes to the steric hindrance observed with this compound?

Several factors contribute to the steric bulk of this compound, which can lead to challenges during peptide coupling:

  • Isobutyl side chain of Leucine: The branched side chain of leucine is inherently bulky.

  • Z-protecting group: The benzyloxycarbonyl group adds significant steric hindrance at the N-terminus.

  • D-configuration: The stereochemistry of D-amino acids can sometimes lead to less favorable reaction kinetics compared to their L-counterparts, depending on the existing peptide chain's conformation.

Q3: I am experiencing low coupling efficiency when using this compound. What are the likely causes?

Low coupling efficiency is a common issue when dealing with sterically hindered amino acids. The primary causes include:

  • Incomplete conversion of the DCHA salt: The presence of the DCHA salt will prevent the carboxyl group from being activated for coupling.

  • Inadequate activation of the carboxylic acid: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance.

  • Suboptimal reaction conditions: Factors like solvent choice, temperature, and reaction time can significantly impact the coupling outcome.

  • Peptide aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support, blocking reactive sites.[2]

Q4: Can I use this compound directly in solid-phase peptide synthesis (SPPS)?

While the Z-group is more traditionally used in solution-phase synthesis, it can be employed in SPPS.[1] However, the deprotection of the Z-group requires harsh conditions (e.g., strong acid like HBr/acetic acid or catalytic hydrogenation) that may not be compatible with many standard SPPS resins and side-chain protecting groups. The Fmoc/tBu strategy is generally preferred for SPPS due to its milder deprotection conditions.

Troubleshooting Guides

Problem 1: Low or No Product Formation

Initial Checks:

  • Confirm DCHA Salt Removal: Ensure the DCHA salt has been completely removed to generate the free carboxylic acid. Incomplete removal is a common reason for coupling failure.

  • Verify Reagent Quality: Ensure all reagents, especially the coupling agents and solvents, are of high quality and anhydrous.

Workflow for Troubleshooting Low Coupling Efficiency

G start Low Coupling Efficiency with this compound dcha_check Did you convert the DCHA salt to the free acid? start->dcha_check convert_dcha Perform acidic workup to remove DCHA salt. dcha_check->convert_dcha No reagent_check Are you using a potent coupling reagent? dcha_check->reagent_check Yes convert_dcha->reagent_check upgrade_reagent Switch to a more powerful coupling reagent (e.g., HATU, HCTU, COMU). reagent_check->upgrade_reagent No conditions_check Are your reaction conditions optimized? reagent_check->conditions_check Yes upgrade_reagent->conditions_check optimize_conditions Increase reaction time, temperature, and/or use a solvent known to reduce aggregation (e.g., NMP, DMSO). conditions_check->optimize_conditions Optimization Needed double_couple Perform a double coupling. conditions_check->double_couple No success Improved Yield conditions_check->success Yes optimize_conditions->double_couple double_couple->success

Caption: Troubleshooting workflow for low coupling efficiency.

Problem 2: Presence of Epimerization/Racemization in the Final Product

The use of highly reactive coupling reagents and elevated temperatures to overcome steric hindrance can increase the risk of racemization.

Strategies to Minimize Racemization:

  • Choice of Coupling Reagent: While potent, some coupling reagents are associated with higher racemization. The addition of additives like HOBt or Oxyma Pure can suppress this side reaction.

  • Base Selection: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). For particularly sensitive couplings, a weaker base like sym-collidine may be beneficial.

  • Temperature Control: While higher temperatures can improve coupling rates, they can also increase racemization. It is a trade-off that needs to be optimized for each specific coupling.

Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

The following table summarizes common coupling reagents and their suitability for challenging couplings, such as those involving Z-D-Leu-OH.

Coupling ReagentClassRelative ReactivityNotes on Steric HindrancePotential for Racemization
DCC/DIC CarbodiimideModerateOften requires an additive (HOBt, Oxyma) for hindered couplings.Moderate, reduced with additives.
HBTU/TBTU Aminium/UroniumHighGood for many difficult couplings.Low when used with HOBt.
HATU/HCTU Aminium/UroniumVery HighHighly effective for sterically hindered amino acids.Low, due to the formation of the OAt/O-6-ClBt active ester.
PyBOP PhosphoniumHighEffective for hindered couplings.Low.
COMU UroniumVery HighExcellent for difficult couplings, including N-methylated amino acids. Considered safer than HATU.Low.

Experimental Protocols

Protocol 1: Conversion of this compound to Z-D-Leu-OH (Free Acid)

Workflow for DCHA Salt Removal

G start This compound dissolve Dissolve in an organic solvent (e.g., Ethyl Acetate or DCM). start->dissolve wash Wash with an acidic aqueous solution (e.g., 10% KHSO4 or cold 1M HCl). dissolve->wash separate Separate the organic layer. wash->separate dry Dry the organic layer over Na2SO4 or MgSO4. separate->dry evaporate Evaporate the solvent under reduced pressure. dry->evaporate product Z-D-Leu-OH (Free Acid) evaporate->product

Caption: Experimental workflow for converting the DCHA salt to the free acid.

Methodology:

  • Dissolve the this compound salt in an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash it three times with an ice-cold 10% aqueous potassium bisulfate (KHSO₄) solution or 1M hydrochloric acid (HCl). This protonates the dicyclohexylamine, making it water-soluble.

  • Wash the organic layer with brine to remove any remaining aqueous acid.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent.

  • Evaporate the solvent under reduced pressure to yield the free acid, Z-D-Leu-OH, which is often an oil or a low-melting solid.

Protocol 2: Optimized Coupling of Z-D-Leu-OH in Solution Phase

This protocol assumes the coupling of Z-D-Leu-OH to an amino acid ester (e.g., H-Gly-OMe).

Methodology:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino acid ester hydrochloride (1.0 equivalent) in an anhydrous solvent like DMF or DCM. Add a hindered base such as DIPEA (1.1 equivalents) and stir for 10-15 minutes at 0 °C.

  • Activation: In a separate flask, dissolve Z-D-Leu-OH (1.2 equivalents), a coupling reagent such as HATU (1.2 equivalents), and an additive like HOAt (1.2 equivalents) in anhydrous DMF. Add DIPEA (2.4 equivalents) to the mixture and stir for 5-10 minutes at 0 °C to pre-activate the carboxylic acid.

  • Coupling: Transfer the activated Z-D-Leu-OH solution to the flask containing the amino acid ester.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Logical Diagram for Coupling Reagent Selection

G start Coupling a Sterically Hindered Amino Acid (e.g., Z-D-Leu-OH) is_racemization_prone Is the coupling partner known to be racemization-prone (e.g., His, Cys)? start->is_racemization_prone high_potency_low_rac Use HATU, HCTU, or COMU with an additive (HOAt/Oxyma) and a hindered base. is_racemization_prone->high_potency_low_rac Yes standard_potent Use HBTU or PyBOP. is_racemization_prone->standard_potent No monitor_reaction Monitor reaction closely. If incomplete, consider double coupling or increasing temperature. high_potency_low_rac->monitor_reaction standard_potent->monitor_reaction

Caption: Decision-making for coupling reagent selection.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Z-D-Leu-OH.DCHA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for protected amino acids is a critical step in peptide synthesis and drug development. This guide provides a comparative overview of analytical methods for assessing the purity of N-α-carbobenzoxy-D-leucine dicyclohexylammonium salt (Z-D-Leu-OH.DCHA), a commonly used building block. We will explore a primary High-Performance Liquid Chromatography (HPLC) method and compare it with alternative techniques, namely Quantitative Nuclear Magnetic Resonance (qNMR) and Acid-Base Titration, providing detailed experimental protocols and supporting data.

Comparison of Analytical Methods

The choice of analytical method for purity determination depends on the specific requirements of the analysis, such as the need for information on specific impurities, desired accuracy, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, qNMR, and Titration for the analysis of this compound.

ParameterHPLC (Reverse-Phase)Quantitative NMR (qNMR)Acid-Base Titration
Principle Separation based on polarityQuantitative analysis based on nuclear spin properties in a magnetic fieldNeutralization reaction between an acid and a base
Information Provided Separation and quantification of the main component and impuritiesStructural confirmation and quantification of the analyte against a certified standardOverall content of the acidic/basic salt
Specificity High (can separate structurally similar impurities)High (provides structural information)Low (any acidic or basic impurity will be titrated)
Sensitivity High (ppm to ppb levels)Moderate (typically requires mg quantities)Low (requires significant sample amount)
Quantification Relative (area percent) or absolute (with a reference standard)Absolute (primary ratio method)Absolute (based on stoichiometry)
Typical Run Time 15-30 minutes per sample5-15 minutes per sample10-20 minutes per sample
Advantages Excellent for detecting and quantifying unknown impurities.Provides structural confirmation. Highly accurate for pure substances.Simple, inexpensive, and provides a direct measure of the salt content.
Limitations Requires a reference standard for absolute quantification.May not detect non-protonated impurities. Requires a high-field NMR spectrometer.Non-specific; does not provide information on the nature of impurities.

Experimental Protocols

Primary Method: High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is designed for the routine purity assessment of this compound, providing separation of the main component from potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Chromatographic Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Column Temperature | 25 °C |

Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase (30% Acetonitrile in water with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Alternative Method 1: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for the precise and accurate determination of the purity of organic compounds without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)

Experimental Procedure:

  • Accurately weigh about 10-20 mg of this compound and a similar amount of the internal standard into a vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity of this compound based on the integral values, the number of protons for each signal, and the known purity of the internal standard.

Alternative Method 2: Acid-Base Titration

This method determines the overall content of the dicyclohexylammonium salt by titrating the acidic proton of the carboxylic acid after its release from the salt.

Instrumentation:

  • Burette (50 mL)

  • pH meter or a suitable indicator

Reagents:

  • Standardized sodium hydroxide solution (e.g., 0.1 M NaOH)

  • Solvent mixture (e.g., ethanol/water 1:1)

  • Phenolphthalein indicator (if a pH meter is not used)

Experimental Procedure:

  • Accurately weigh about 200-300 mg of this compound into a flask.

  • Dissolve the sample in the solvent mixture.

  • Add a few drops of phenolphthalein indicator or immerse a calibrated pH electrode.

  • Titrate the solution with the standardized NaOH solution until the endpoint is reached (a persistent pink color with phenolphthalein or the equivalence point on the pH curve).

  • Record the volume of NaOH solution used.

  • Calculate the purity based on the stoichiometry of the reaction.

Purity Analysis Workflow

The following diagram illustrates a comprehensive workflow for the purity assessment of this compound, from initial screening to in-depth analysis.

Purity_Analysis_Workflow cluster_0 Initial Purity Screening cluster_1 Detailed Impurity Profiling cluster_2 Structural Confirmation & Absolute Purity Initial_Sample This compound Sample Titration Acid-Base Titration (Overall Salt Content) Initial_Sample->Titration HPLC Reverse-Phase HPLC (Impurity Profile & Quantification) Initial_Sample->HPLC qNMR Quantitative NMR (qNMR) (Structural Identity & Absolute Purity) Initial_Sample->qNMR Final_Report Comprehensive Purity Report Titration->Final_Report Provides overall salt content HPLC->Final_Report Provides impurity profile qNMR->Final_Report Confirms structure and absolute purity

Caption: Workflow for the comprehensive purity analysis of this compound.

Mass Spectrometry Characterization of Peptides with Z-D-Leu: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids, such as Z-D-Leucine (Z-D-Leu), into peptides is a critical strategy in modern drug discovery and development. The Z (benzyloxycarbonyl) group can influence peptide conformation and stability, while the D-amino acid configuration provides resistance to enzymatic degradation. A thorough understanding of how these modifications affect mass spectrometry (MS) fragmentation is essential for accurate characterization and sequencing. This guide provides an objective comparison of the expected mass spectrometric behavior of peptides containing Z-D-Leu with other relevant alternatives, supported by established fragmentation principles and detailed experimental protocols.

Comparison of Expected Fragmentation Behavior

The introduction of the Z-D-Leu modification is expected to influence the fragmentation patterns observed in Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD) mass spectrometry. Below is a predictive comparison of the key fragmentation characteristics.

Table 1: Predicted Comparison of Peptide Fragmentation by CID

Peptide TypeExpected b/y Ion SeriesCharacteristic Fragment IonsNotes
Unmodified L-Leu Peptide Complete or near-complete seriesStandard b and y ions.Fragmentation occurs primarily at the peptide bonds.
Z-L-Leu Peptide May be less completeProbable loss of benzyl alcohol (C7H8O, 108.0575 Da) or toluene (C7H8, 92.0626 Da) from precursor and fragment ions.The Z-group is a likely site of fragmentation. The charge may be retained on the peptide fragment or the Z-group fragment.
L-D-Leu Peptide Identical m/z for b and y ions as L-Leu peptide.Subtle differences in fragment ion intensities may be observed compared to the L-Leu diastereomer.Standard CID is generally insufficient to distinguish between D and L isomers based on fragment m/z alone.
Z-D-Leu Peptide Potentially altered b/y ion intensities compared to Z-L-Leu.Combination of Z-group related losses and potential subtle intensity differences due to the D-amino acid.The combination of both modifications may lead to more complex spectra.

Table 2: Predicted Comparison of Peptide Fragmentation by ETD

Peptide TypeExpected c/z Ion SeriesCharacteristic Fragment IonsNotes
Unmodified L-Leu Peptide Complete or near-complete seriesStandard c and z ions.ETD is known for extensive backbone cleavage.
Z-L-Leu Peptide May show some suppression of backbone cleavage near the Z-group.The Z-group is not expected to be as labile as under CID, but some fragmentation may occur.ETD is generally gentler on modifications compared to CID.
L-D-Leu Peptide Identical m/z for c and z ions as L-Leu peptide.Minimal differences in fragmentation patterns are expected between D and L isomers with standard ETD.More advanced techniques like EAD or CTD may yield diagnostic fragments.
Z-D-Leu Peptide Combination of effects from the Z-group and D-amino acid.Expected to be similar to Z-L-Leu peptide, with potential for subtle differences in fragment ion abundance.The primary advantage of ETD would be to preserve the Z-group to aid in localization.

Advanced Techniques for Stereoisomer Differentiation

Standard MS/MS techniques often fail to differentiate between peptides containing D- and L-amino acids. For unambiguous identification, more advanced methods are necessary.

Table 3: Comparison of Advanced MS Techniques for D/L Isomer Differentiation

TechniquePrinciple of Separation/DifferentiationExpected Outcome for D/L-Leu Peptides
Ion Mobility Spectrometry (IMS)-MS Separation of ions based on their size, shape, and charge in the gas phase.Diastereomeric peptides (containing D- vs. L-Leu) can exhibit different collision cross-sections, leading to different drift times in the IMS cell. Fragmentation of these separated precursors can then be performed.
Electron Activated Dissociation (EAD) Electron-based fragmentation that can induce side-chain cleavages.Can produce diagnostic w-ions from the fragmentation of z-ions, which may differ for leucine and isoleucine, and potentially for D/L isomers.[1][2]
Charge Transfer Dissociation (CTD) A high-energy activation technique that can lead to a variety of side-chain cleavages.Has been shown to produce d and w ions that can differentiate leucine and isoleucine.[3][4] Its applicability to D/L isomers is an area of ongoing research.
Radical-Directed Dissociation (RDD) Fragmentation initiated by a radical site on the peptide.Has been demonstrated to be more sensitive to the stereochemistry of the peptide than CID.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the characterization of synthetic peptides with non-standard modifications like Z-D-Leu.

Protocol 1: Sample Preparation and LC-MS/MS Analysis
  • Peptide Synthesis and Purification:

    • Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) protocols.

    • Incorporate the Z-D-Leu amino acid at the desired position using the appropriately protected building block.

    • Cleave the peptide from the resin and remove side-chain protecting groups.

    • Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the purity and identity of the peptide by LC-MS.

  • LC-MS/MS Analysis:

    • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano- or micro-flow liquid chromatography system.

    • Chromatographic Separation:

      • Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 100 Å pore size, 75 µm i.d. x 150 mm length).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from 5% to 40% B over 30-60 minutes at a flow rate of 300 nL/min.

    • Mass Spectrometry:

      • Ionization Mode: Positive electrospray ionization (ESI).

      • MS1 Scan: Acquire full scan mass spectra over a range of m/z 400-2000.

      • MS2 Scans (Data-Dependent Acquisition):

        • Select the top 5-10 most intense precursor ions from the MS1 scan for fragmentation.

        • CID: Use a normalized collision energy of 25-35%.

        • ETD: Use a calibrated reaction time and reagent ion target.

        • Employ dynamic exclusion to prevent repeated fragmentation of the same precursor.

Protocol 2: Data Analysis
  • Database Searching: For peptides with known sequences, use a database search engine (e.g., Mascot, Sequest) with the specific modification (Z-D-Leu) added to the database of possible modifications.

  • Manual Spectral Interpretation: For de novo sequencing or confirmation of fragment assignments, manually inspect the MS/MS spectra to identify b, y, c, and z ion series, as well as any characteristic neutral losses associated with the Z-group.

  • Comparative Analysis: Align the MS/MS spectra of the Z-D-Leu peptide with those of the control peptides (unmodified, Z-L-Leu, L-D-Leu) to identify differences in fragmentation patterns and relative ion intensities.

Visualizing Experimental Workflows

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis (with Z-D-Leu) Purification RP-HPLC Purification Peptide_Synthesis->Purification LC_Separation LC Separation (C18 Column) Purification->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1_Scan MS1 Full Scan ESI->MS1_Scan MS2_Fragmentation MS2 Fragmentation (CID / ETD) MS1_Scan->MS2_Fragmentation Data_Acquisition Data Acquisition MS2_Fragmentation->Data_Acquisition Spectral_Interpretation Spectral Interpretation (b, y, c, z ions) Data_Acquisition->Spectral_Interpretation Comparative_Analysis Comparative Analysis Spectral_Interpretation->Comparative_Analysis

Caption: Workflow for the mass spectrometric characterization of Z-D-Leu peptides.

Fragmentation_Comparison cluster_CID Collision-Induced Dissociation (CID) cluster_ETD Electron-Transfer Dissociation (ETD) Peptide_Ion Precursor Peptide Ion [M+nH]n+ CID_Fragments b and y ions Peptide_Ion->CID_Fragments Backbone Cleavage Z_Loss_CID Loss of Z-group fragments Peptide_Ion->Z_Loss_CID Side Chain/Protecting Group Cleavage ETD_Fragments c and z ions Peptide_Ion->ETD_Fragments Backbone Cleavage Intact_Z Preservation of Z-group ETD_Fragments->Intact_Z

Caption: Comparison of CID and ETD fragmentation pathways for Z-modified peptides.

References

A Tale of Two Strategies: Z-D-Leu-OH.DCHA vs. Fmoc-D-Leu-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of protecting group strategy is a critical determinant of efficiency and success in peptide synthesis. This guide provides an in-depth comparison of two distinct approaches: the classical Z-protection, exemplified by Z-D-Leu-OH.DCHA, predominantly used in solution-phase synthesis, and the modern Fmoc-protection, with Fmoc-D-Leu-OH as the cornerstone of solid-phase peptide synthesis (SPPS).

The fundamental difference lies in the reaction environment. Z-protected amino acids are typically employed in solution-phase synthesis, a traditional method where all reactants are dissolved in a solvent. In contrast, Fmoc-protected amino acids are the standard for solid-phase peptide synthesis, a revolutionary technique where the growing peptide chain is anchored to a solid resin support. This distinction profoundly impacts the efficiency, scalability, and purification of the final peptide.

At a Glance: Key Performance Differences

ParameterThis compound (Solution-Phase)Fmoc-D-Leu-OH (Solid-Phase)
Synthesis Environment Reactants in solutionPeptide chain on a solid resin
Typical Per-Step Coupling Yield Good to excellent, but purification losses at each step can lower overall yield.Excellent (>99%)[][2]
Purification Labor-intensive (extraction, crystallization) after each step.Simple washing and filtration after each step.[3]
Scalability Well-suited for large-scale synthesis of short peptides.Highly scalable and amenable to automation for long peptides.[4]
Deprotection Conditions Harsher (e.g., catalytic hydrogenation, strong acids).Milder (e.g., piperidine in DMF).[]
Overall Time Efficiency Can be time-consuming due to multi-step purification.Faster for long peptides due to simplified workflow and automation.
Compatibility May require careful selection of orthogonal protecting groups for side chains.Excellent orthogonality with acid-labile side-chain protecting groups.

Experimental Protocols: A Dipeptide Synthesis Case Study

To illustrate the practical differences, here are representative protocols for the synthesis of a simple dipeptide, D-Leu-Ala.

Protocol 1: Solution-Phase Synthesis of Z-D-Leu-Ala-OMe

This protocol outlines the coupling of Z-D-Leu-OH with L-Alanine methyl ester (H-Ala-OMe) in solution.

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe.HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • 1N Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Free-basing of Z-D-Leu-OH: Suspend this compound in ethyl acetate and wash with 1N HCl to remove the dicyclohexylamine (DCHA). Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate to obtain Z-D-Leu-OH.

  • Free-basing of Alanine Methyl Ester: Dissolve H-Ala-OMe.HCl in DCM and add one equivalent of TEA or NMM. Stir for 15-30 minutes.

  • Activation and Coupling:

    • Dissolve Z-D-Leu-OH (1 equivalent) and HOBt (1 equivalent) in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) to the solution and stir for 15 minutes.

    • Add the solution of free-based H-Ala-OMe to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • The crude product can be further purified by column chromatography or recrystallization to yield Z-D-Leu-Ala-OMe.

Protocol 2: Solid-Phase Synthesis of Fmoc-D-Leu-Ala-Resin

This protocol describes the coupling of Fmoc-D-Leu-OH to an alanine-loaded Wang resin.

Materials:

  • Fmoc-Ala-Wang resin

  • Fmoc-D-Leu-OH

  • 20% Piperidine in Dimethylformamide (DMF)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group from alanine.[5][6]

    • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Coupling of Fmoc-D-Leu-OH:

    • In a separate vial, dissolve Fmoc-D-Leu-OH (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. This pre-activates the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours to ensure complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • The resulting Fmoc-D-Leu-Ala-resin is ready for the next coupling cycle.

Visualizing the Workflow

Solution-Phase Peptide Synthesis Workflow

solution_phase_workflow start Start protect_A Protect Amino Acid A (e.g., Z-D-Leu-OH) start->protect_A protect_B Protect Amino Acid B (e.g., H-Ala-OMe) start->protect_B couple Couple A and B (e.g., with DCC/HOBt) protect_A->couple protect_B->couple purify Purify Dipeptide (Extraction/Crystallography) couple->purify deprotect_A Deprotect N-terminus purify->deprotect_A For chain extension deprotect_B Deprotect C-terminus purify->deprotect_B Final deprotection deprotect_A->couple Add next amino acid final_product Final Peptide deprotect_B->final_product

Caption: Workflow for solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Cycle

solid_phase_cycle start Start with Amino Acid on Resin deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection washing1 Wash Resin (DMF, DCM) deprotection->washing1 coupling Couple next Fmoc-Amino Acid (HBTU/DIPEA) washing1->coupling washing2 Wash Resin (DMF, DCM) coupling->washing2 repeat Repeat Cycle for next Amino Acid washing2->repeat repeat->deprotection Yes cleavage Cleave from Resin & Deprotect Side Chains (TFA) repeat->cleavage No final_product Final Peptide cleavage->final_product

Caption: Iterative cycle of solid-phase peptide synthesis.

Discussion of Efficiency

Coupling and Yield: Fmoc-SPPS offers exceptionally high coupling efficiencies, often exceeding 99% for each step.[][2] This is crucial for the synthesis of long peptides, where the cumulative yield would be significantly impacted by lower per-step efficiencies. While solution-phase coupling can also be efficient, the overall yield is often reduced by losses incurred during the mandatory purification after each coupling step.

Time and Labor: The major advantage of SPPS is the dramatic reduction in time and labor. The purification process is simplified to washing the resin, which is easily automated.[7] In contrast, solution-phase synthesis requires manual, and often time-consuming, work-up and purification procedures after the addition of each amino acid.

Scalability and Application: For the large-scale industrial production of short peptides, solution-phase synthesis using Z-protected amino acids can be economically advantageous. However, for research, drug discovery, and the synthesis of long or complex peptides, the efficiency, automation compatibility, and high purity of Fmoc-SPPS make it the overwhelmingly preferred method.

Conclusion

In the comparison between this compound and Fmoc-D-Leu-OH, the choice is fundamentally tied to the selection of the synthesis methodology. Z-protection is a legacy of the robust, but often laborious, solution-phase synthesis. Fmoc-protection, on the other hand, is integral to the highly efficient and versatile solid-phase approach that dominates modern peptide chemistry. For researchers aiming for high purity, efficiency in synthesizing longer peptides, and the convenience of automation, Fmoc-D-Leu-OH and the SPPS methodology represent the superior choice. This compound remains a relevant tool for specific applications, particularly in the large-scale synthesis of smaller peptide fragments in a solution-phase environment.

References

A Comparative Guide to Z- and Boc-Protection of D-Leucine for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate amino-protecting group is a critical step in the successful synthesis of peptides. This guide provides an objective comparison of two of the most widely used N-α-protecting groups, benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc), specifically for the amino acid D-leucine. The comparison is based on available experimental data on their synthesis, stability, and performance in peptide coupling reactions.

This document delves into the practical aspects of using Z-D-leucine and Boc-D-leucine, presenting quantitative data in structured tables and detailing experimental protocols. Furthermore, visual diagrams generated using Graphviz are included to illustrate key chemical transformations and workflows, aiding in a comprehensive understanding of both methodologies.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of the protected amino acids is essential for their handling and use in synthesis. The following table summarizes the key properties of Z-D-leucine and Boc-D-leucine.

PropertyZ-D-LeucineBoc-D-LeucineD-Leucine (unprotected)
Molecular Formula C₁₄H₁₉NO₄C₁₁H₂₁NO₄C₆H₁₃NO₂
Molecular Weight 265.30 g/mol 231.29 g/mol 131.17 g/mol [1]
Appearance Viscous oilWhite solidSolid
Melting Point Not applicable (oil)85-87 °C293 °C[1]
Solubility Soluble in organic solventsGenerally soluble in dimethyl sulfoxide, insoluble in dichloromethane and ethyl acetate.Water solubility: 21.5 mg/mL

Synthesis of Protected D-Leucine

The choice of protecting group can be influenced by the ease and efficiency of its introduction onto the D-leucine molecule.

Z-Protection of D-Leucine

The benzyloxycarbonyl (Z) group is typically introduced by reacting D-leucine with benzyl chloroformate in the presence of a base.

Experimental Protocol: Synthesis of Z-D-leucine

To a cooled (0 °C) and stirred solution of D-leucine in aqueous sodium hydroxide, benzyl chloroformate is added dropwise. The pH of the reaction mixture is maintained in the alkaline range by the concurrent addition of aqueous sodium hydroxide. After the addition is complete, the reaction mixture is stirred for a specified period, allowing it to warm to room temperature. The mixture is then washed with an organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate. The aqueous layer is acidified with a mineral acid (e.g., HCl) to precipitate the Z-D-leucine, which can then be extracted with an organic solvent, dried, and concentrated to yield the product.

Note: While specific high-yield protocols for Z-D-leucine were not found in the immediate search, the general procedure for Z-protection is well-established. Yields can vary significantly based on reaction conditions.

Boc-Protection of D-Leucine

The tert-butoxycarbonyl (Boc) group is commonly introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of Boc-D-leucine

D-leucine is dissolved in a mixture of an organic solvent (e.g., 1,4-dioxane or THF) and aqueous sodium hydroxide solution. Di-tert-butyl dicarbonate is then added to the stirred solution. The reaction is typically stirred overnight at room temperature. After evaporation of the organic solvent, the remaining aqueous solution is diluted with water and washed with an organic solvent (e.g., ethyl acetate) to remove impurities. The aqueous phase is then acidified to a pH of 2-3, leading to the precipitation of Boc-D-leucine. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the final product. Reported yields for this method are often high, with some protocols achieving up to 91%.

G Synthesis of Protected D-Leucine cluster_Z Z-Protection cluster_Boc Boc-Protection D_Leucine_Z D-Leucine Z_D_Leucine Z-D-Leucine D_Leucine_Z->Z_D_Leucine Reaction Z_Cl Benzyl Chloroformate (Z-Cl) Z_Cl->Z_D_Leucine Base_Z Base (e.g., NaOH) Base_Z->Z_D_Leucine D_Leucine_Boc D-Leucine Boc_D_Leucine Boc-D-Leucine D_Leucine_Boc->Boc_D_Leucine Reaction Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Boc_D_Leucine Base_Boc Base (e.g., NaOH) Base_Boc->Boc_D_Leucine

Caption: General workflows for Z- and Boc-protection of D-Leucine.

Deprotection Strategies

The ease and selectivity of removing the protecting group are paramount in peptide synthesis. Z and Boc groups have distinct deprotection requirements, which is a key factor in their selection.

Z-Deprotection

The Z group is stable to mildly acidic and basic conditions. Its removal is typically achieved through one of two main methods:

  • Catalytic Hydrogenolysis: This is a mild method involving hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. It is often the preferred method when the peptide does not contain other reducible functional groups.

  • Strong Acids: Conditions such as HBr in acetic acid or liquid HF can also be used to cleave the Z group. These are harsher conditions and may affect other sensitive residues in the peptide chain.

Boc-Deprotection

The Boc group is designed to be labile under mild acidic conditions. Common deprotection reagents include:

  • Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (DCM) is the most common method for Boc deprotection in solid-phase peptide synthesis.

  • HCl in Organic Solvents: Solutions of HCl in solvents such as dioxane or ethyl acetate are also effective for removing the Boc group.

G Deprotection of Z-D-Leucine and Boc-D-Leucine cluster_Z_deprotection Z-Deprotection cluster_Boc_deprotection Boc-Deprotection Z_D_Leucine_deprotect Z-D-Leucine D_Leucine_deprotect_Z D-Leucine Z_D_Leucine_deprotect->D_Leucine_deprotect_Z Catalytic Hydrogenolysis Z_D_Leucine_deprotect->D_Leucine_deprotect_Z Acidolysis H2_PdC H₂ / Pd-C H2_PdC->D_Leucine_deprotect_Z Strong_Acid_Z Strong Acid (e.g., HBr/AcOH) Strong_Acid_Z->D_Leucine_deprotect_Z Boc_D_Leucine_deprotect Boc-D-Leucine D_Leucine_deprotect_Boc D-Leucine Boc_D_Leucine_deprotect->D_Leucine_deprotect_Boc Acidolysis TFA Mild Acid (e.g., TFA) TFA->D_Leucine_deprotect_Boc

Caption: Deprotection pathways for Z- and Boc-protected D-Leucine.

Performance in Peptide Synthesis

The ultimate test of a protecting group is its performance in the context of peptide synthesis, particularly concerning coupling efficiency and the preservation of stereochemical integrity.

Coupling Efficiency

The efficiency of peptide bond formation can be influenced by the nature of the protecting group. While direct comparative data for Z-D-leucine and Boc-D-leucine is scarce, studies on Boc-protected amino acids in solid-phase peptide synthesis have shown that coupling efficiencies can be high. However, factors such as the specific amino acids being coupled and the length of the peptide chain can lead to incomplete couplings[2][3]. Leucine is sometimes identified as a residue that can present coupling difficulties[2][3].

Racemization

Maintaining the stereochemical purity of the amino acid residues is crucial for the biological activity of the final peptide. Racemization, the conversion of a chiral center to a mixture of enantiomers, can occur during the activation and coupling steps of peptide synthesis.

Urethane-based protecting groups like Z and Boc are generally considered to suppress racemization during peptide bond formation[4]. However, the choice of coupling reagent and reaction conditions plays a significant role. For instance, the use of carbodiimide coupling reagents like DCC can lead to significant racemization. One study demonstrated that coupling Boc-Leu-Phe-OH with H-Val-OtBu using DCC resulted in 14.3% of the epimerized tripeptide. The addition of 1-hydroxybenzotriazole (HOBt) dramatically reduced this to less than 1%[5]. Another study on solid-phase peptide synthesis found that the rate of racemization could be kept at 0.4% or less per cycle under optimized conditions[6].

Summary and Recommendations

The choice between Z- and Boc-protection for D-leucine depends on the overall synthetic strategy, including the other functional groups present in the peptide and the intended deprotection methods.

FeatureZ-ProtectionBoc-Protection
Introduction Reaction with benzyl chloroformate.Reaction with di-tert-butyl dicarbonate, often with high yields.
Stability Stable to mild acids and bases.Labile to mild acids.
Deprotection Catalytic hydrogenolysis (mild) or strong acids (harsh).Mild acidolysis (e.g., TFA).
Orthogonality Orthogonal to Boc and Fmoc protecting groups.Orthogonal to Fmoc and some other protecting groups.
Racemization Generally low with appropriate coupling methods.Generally low with appropriate coupling methods.

Key Considerations for Selection:

  • Orthogonality: If the synthetic strategy requires a protecting group that is stable to the acidic conditions used for Boc removal, the Z group is a suitable choice. Conversely, the Boc group is ideal when orthogonality to base-labile protecting groups like Fmoc is needed.

  • Deprotection Conditions: The choice between the mild catalytic hydrogenolysis for Z-deprotection (if applicable) and the mild acidolysis for Boc-deprotection will depend on the sensitivity of the rest of the peptide to these conditions. The harsher strong acid deprotection for the Z group is generally reserved for the final deprotection step.

  • Synthesis Scale and Cost: For large-scale synthesis, the availability and cost of the protecting group reagents may also be a factor.

References

A Researcher's Guide to Confirming D-Leucine Incorporation: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise confirmation of D-leucine incorporation into peptides and proteins is a critical step in ensuring the desired structure, function, and therapeutic efficacy of a molecule. The choice of analytical technique is paramount for obtaining accurate and reliable data. This guide provides an objective comparison of key analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

This guide will delve into the principles, performance, and practical considerations of four primary analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • X-ray Crystallography

Performance Comparison of Analytical Techniques

The following table summarizes the quantitative performance of each technique for the confirmation of D-leucine incorporation. It is important to note that performance metrics can vary based on the specific instrumentation, experimental conditions, and the sample matrix.

Analytical Technique Parameter Reported Value Sample Matrix Citation
LC-MS/MS Calibration Range (D-Leucine)0.001 - 1 µg/mLHuman Plasma[1]
Endogenous D-Leucine Level0.00197 - 0.00591 µg/mLHuman Plasma[1]
Limit of Quantification (LOQ)12.5 or 62 ng/mLGeneral Biological Matrix[2]
GC-MS Limit of Quantification (LLOQ)0.03 - 2 µMPhysiological Fluids
Reproducibility1.3 - 16.6%Serum
PrecisionBetter than 0.08%Racemic α-amino acids
NMR Spectroscopy Enantiomeric Excess (ee) DeterminationPossible with chiral additivesPurified Samples[3]
Quantitative CapabilityCan be a primary ratio methodGeneral[3]
X-ray Crystallography Resolution for Chirality Assignment~1.2 Å for atomic resolutionCrystalline Solid[4]

Experimental Workflows and Logical Relationships

The selection and application of an analytical technique for confirming D-leucine incorporation follows a logical workflow. The choice often depends on the sample state, the required level of detail, and whether the analysis is qualitative or quantitative.

Analytical_Technique_Selection_Workflow Workflow for D-Leucine Incorporation Analysis cluster_sample Sample State cluster_analysis_type Analysis Type cluster_techniques Analytical Techniques Sample_in_Solution Sample in Solution Qualitative Qualitative Confirmation Sample_in_Solution->Qualitative Quantitative Quantitative Analysis Sample_in_Solution->Quantitative Crystalline_Sample Crystalline Sample X_ray X-ray Crystallography Crystalline_Sample->X_ray Primary Method LC_MS LC-MS Qualitative->LC_MS NMR NMR Spectroscopy Qualitative->NMR Quantitative->LC_MS GC_MS GC-MS Quantitative->GC_MS Quantitative->NMR X_ray->Qualitative Provides definitive 3D structure

Caption: Logical workflow for selecting an analytical technique for D-leucine incorporation analysis.

Detailed Experimental Protocols

Enantioselective LC-MS/MS for D/L-Leucine Quantification

This protocol is based on a method for the determination of D- and L-leucine isomers in human plasma without derivatization.[1]

a. Sample Preparation:

  • Thaw plasma samples at room temperature.

  • Perform solid-phase extraction using a cationic exchange cartridge to isolate the amino acids.

  • Elute the amino acids and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

b. LC-MS/MS System and Conditions:

  • LC System: High-performance liquid chromatography (HPLC) system.

  • Chiral Column: CHIRALPAK ZWIX(-).

  • Mobile Phase: Isocratic mixture of methanol/acetonitrile/1 mol/L ammonium formate/formic acid (500:500:25:2, v/v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • D/L-leucine: m/z 132.1 > 43.0

    • Internal Standard (D/L-leucine-d7): m/z 139.2 > 93.0

c. Data Analysis:

  • Construct calibration curves using a surrogate matrix (e.g., phosphate-buffered saline).

  • Quantify D- and L-leucine concentrations based on the peak area ratios of the analyte to the internal standard.

LC_MS_Workflow LC-MS/MS Workflow for D/L-Leucine Analysis Start Plasma Sample SPE Solid-Phase Extraction (Cationic Exchange) Start->SPE Elute Elution & Evaporation SPE->Elute Reconstitute Reconstitution in Mobile Phase Elute->Reconstitute HPLC Chiral HPLC Separation (CHIRALPAK ZWIX(-)) Reconstitute->HPLC MS Tandem Mass Spectrometry (ESI+, MRM) HPLC->MS Data_Analysis Data Analysis (Calibration Curve) MS->Data_Analysis End D/L-Leucine Concentration Data_Analysis->End GC_MS_Workflow GC-MS Workflow for D/L-Leucine Analysis Start Peptide/Protein Sample Hydrolysis Acid Hydrolysis (e.g., 6M HCl or DCl) Start->Hydrolysis Derivatization Two-Step Derivatization (Esterification & Acylation) Hydrolysis->Derivatization GC Chiral GC Separation (e.g., Chirasil-Val) Derivatization->GC MS Mass Spectrometry (EI, Scan or SIM) GC->MS Data_Analysis Data Analysis (Peak Integration) MS->Data_Analysis End D/L-Leucine Ratio Data_Analysis->End

References

Determining Enantiomeric Purity of Z-D-Leu-OH.DCHA: A Comparative Guide to Chiral HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-α-Benzyloxycarbonyl-D-leucine (Z-D-Leu-OH) is critical for the synthesis of stereochemically pure active pharmaceutical ingredients. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of Z-D-Leu-OH, often supplied as its dicyclohexylamine (DCHA) salt. The performance of different chiral stationary phases is compared, with supporting experimental data and detailed protocols.

Performance Comparison of Chiral HPLC Methods

The selection of a chiral stationary phase (CSP) is the most critical factor in developing a successful enantioselective HPLC method. Below is a comparison of two common approaches for the separation of Z-Leucine enantiomers: ligand-exchange chromatography and separation on a macrocyclic glycopeptide stationary phase.

ParameterMethod 1: Ligand-Exchange CSPMethod 2: Macrocyclic Glycopeptide CSP
Chiral Stationary Phase Chirex 3126 (D)-penicillamineAstec CHIROBIOTIC™ T
Separation Principle Chiral Ligand ExchangeInclusion, H-bonding, Dipole Interactions
Mobile Phase 2 mM Copper (II) Sulfate in Water/Methanol (85:15 v/v)Methanol/Water/Acetic Acid (50:50:0.1 v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 254 nmUV @ 254 nm
Analysis Time (Approx.) < 10 min< 15 min
Selectivity Factor (α) 1.77> 1.5 (Typical for Z-amino acids)
Resolution (Rs) > 2.0> 2.0 (Typical for Z-amino acids)
Elution Order L-enantiomer followed by D-enantiomerTypically L-enantiomer before D-enantiomer

Experimental Protocols

Sample Preparation

For the analysis of Z-D-Leu-OH.DCHA, the salt is dissolved in the mobile phase or a compatible solvent (e.g., methanol). In the acidic or aqueous-organic mobile phases used for these methods, the DCHA salt will dissociate, allowing for the direct analysis of the Z-Leucine enantiomers. A typical sample concentration is 1 mg/mL.

Method 1: Chiral Ligand-Exchange Chromatography

This method relies on the formation of transient diastereomeric metal complexes between the analyte, a chiral selector (D-penicillamine) coated on the stationary phase, and a metal ion (copper II) in the mobile phase.

  • Column: Chirex 3126 (D)-penicillamine, 5 µm, 250 x 4.6 mm

  • Mobile Phase: 2 mM Copper (II) Sulfate in Water/Methanol (85:15 v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: Ambient

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Method 2: Macrocyclic Glycopeptide-Based Chromatography

Macrocyclic glycopeptides, such as teicoplanin, are versatile chiral selectors that offer multiple interaction sites, leading to robust enantioseparations for a wide range of molecules, including N-protected amino acids.[1]

  • Column: Astec® CHIROBIOTIC™ T, 5 µm, 250 x 4.6 mm

  • Mobile Phase: Methanol/Water/Acetic Acid (50:50:0.1 v/v/v). The mobile phase composition can be adjusted to optimize resolution and retention time.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Alternative Analytical Approaches

While chiral HPLC is the most common and reliable method for determining the enantiomeric purity of compounds like Z-D-Leu-OH, other techniques can also be employed.

Polysaccharide-Based CSPs: Columns with chiral selectors based on derivatized cellulose or amylose are widely used for the separation of a broad range of enantiomers, including N-protected amino acids. These columns are typically operated in normal-phase, polar organic, or reversed-phase modes and often provide excellent selectivity.

Supercritical Fluid Chromatography (SFC): Chiral SFC is a powerful alternative to HPLC, offering faster separations and reduced solvent consumption. N-protected amino acids are well-suited for SFC analysis, often using alcohol modifiers with carbon dioxide as the main mobile phase. This technique can provide high-resolution separations in a fraction of the time required for HPLC.

NMR Spectroscopy with Chiral Solvating Agents (CSAs): Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess by adding a chiral solvating agent to the NMR sample. The CSA interacts with the enantiomers to form diastereomeric complexes, which results in separate signals for each enantiomer in the NMR spectrum (e.g., ¹H or ¹⁹F NMR). The ratio of the integrals of these signals corresponds to the enantiomeric ratio. This method is non-destructive but typically less sensitive than chromatographic techniques.

Workflow for Chiral HPLC Method Development

The following diagram illustrates a typical workflow for the development and validation of a chiral HPLC method for enantiomeric purity analysis.

G cluster_prep Preparation cluster_dev Method Development cluster_val Analysis & Validation Sample Prepare this compound Standard and Sample Solutions (1 mg/mL in mobile phase) System HPLC System Equilibration Sample->System Screen Screen Chiral Columns (e.g., Ligand-Exchange, Macrocyclic, Polysaccharide) System->Screen Optimize Optimize Mobile Phase (Solvent ratio, additives, pH) Screen->Optimize Select best column Params Optimize Flow Rate and Temperature Optimize->Params Inject Inject Racemic Standard to Confirm Separation Params->Inject Final Method Purity Inject Sample to Determine Enantiomeric Purity Inject->Purity Validate Method Validation (Specificity, LOD, LOQ, Linearity) Purity->Validate Report Generate Report: - Chromatograms - % Enantiomeric Purity - Validation Data Validate->Report

Caption: Workflow for enantiomeric purity analysis by chiral HPLC.

References

A Comparative Guide to Enzymatic Digestion Assays for Peptides Containing D-Leucine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of peptide-based therapeutics is paramount. A key challenge in the development of these drugs is their susceptibility to degradation by endogenous proteases. The incorporation of non-canonical amino acids, such as D-amino acids, is a widely adopted strategy to enhance peptide stability. This guide provides a comparative overview of enzymatic digestion assays for peptides, with a specific focus on the impact of substituting L-leucine with D-leucine.

Enhanced Proteolytic Resistance with D-Leucine

The substitution of L-amino acids with their D-enantiomers significantly increases the resistance of peptides to proteolytic degradation.[1][2][3] This is because naturally occurring proteases, such as trypsin and chymotrypsin, are stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.[4] Peptides containing D-amino acids, therefore, are poor substrates for these enzymes, leading to a longer half-life in biological systems.

The following table summarizes the comparative stability of a model antimicrobial peptide (AMP) and its analogue containing D-amino acid substitutions when exposed to trypsin.

Peptide VariantTime (hours)Remaining Peptide (%)
L-amino acid AMP 0100
145
510
18<1
240
D-amino acid substituted AMP 0100
198
585
1865
2458

Data synthesized from multiple sources demonstrating the general trend of increased stability.[5][6]

Comparative Enzymatic Digestion Assay Protocol

This section details a standardized protocol for comparing the enzymatic digestion of a peptide containing L-leucine with its analogue containing D-leucine.

Experimental Workflow

experimental_workflow start Start: Prepare Peptide and Enzyme Solutions peptide_prep Peptide Preparation: - L-Leu Peptide (Control) - D-Leu Peptide (Test) start->peptide_prep enzyme_prep Enzyme Preparation: - Trypsin Solution start->enzyme_prep incubation Incubation: Mix peptides with trypsin Incubate at 37°C peptide_prep->incubation enzyme_prep->incubation sampling Time-Point Sampling: Collect aliquots at 0, 1, 4, 8, 24 hours incubation->sampling quenching Reaction Quenching: Add formic acid to stop digestion sampling->quenching analysis Analysis quenching->analysis hplc RP-HPLC Analysis: Quantify remaining intact peptide analysis->hplc ms LC-MS/MS Analysis: Identify degradation products analysis->ms data Data Interpretation and Comparison hplc->data ms->data end End: Comparative Stability Profile data->end

Caption: Experimental workflow for comparative enzymatic digestion assay.

Materials
  • Peptide with L-leucine (Control Peptide)

  • Peptide with D-leucine (Test Peptide)

  • Trypsin, sequencing grade (e.g., Promega V5280)

  • Ammonium Bicarbonate (NH4HCO3) buffer (50 mM, pH 7.8)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Ultrapure water

  • Thermomixer or incubator

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure
  • Peptide and Enzyme Preparation:

    • Prepare stock solutions of the control and test peptides in ultrapure water at a concentration of 1 mg/mL.

    • Prepare a stock solution of trypsin in 50 mM NH4HCO3 at a concentration of 0.5 mg/mL.

  • Digestion Reaction Setup:

    • In separate microcentrifuge tubes, add the control and test peptides to the 50 mM NH4HCO3 buffer to a final concentration of 0.1 mg/mL.

    • Add trypsin to each tube to a final enzyme-to-substrate ratio of 1:50 (w/w).

    • Prepare a control sample for each peptide without the addition of trypsin to account for any non-enzymatic degradation.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with gentle shaking.

    • Collect aliquots (e.g., 20 µL) from each tube at specified time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Reaction Quenching:

    • Immediately stop the enzymatic reaction in the collected aliquots by adding formic acid to a final concentration of 1%.

  • RP-HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC to quantify the amount of remaining intact peptide.

    • Use a C18 column with a gradient of water/acetonitrile containing 0.1% formic acid.

    • Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).

    • Calculate the percentage of remaining peptide at each time point relative to the 0-hour time point.

  • LC-MS/MS Analysis (Optional):

    • To identify the cleavage sites and degradation products, analyze the samples using an LC-MS/MS system.

    • This analysis provides detailed information on the specific bonds cleaved by the protease.

Alternative and Complementary Analytical Strategies

While enzymatic digestion assays followed by HPLC are a gold standard for assessing peptide stability, other techniques can provide valuable complementary information.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Precise mass of intact peptide and its degradation products; identification of cleavage sites.High sensitivity and specificity.Can be complex to interpret without chromatographic separation.
Ion Mobility-Mass Spectrometry (IM-MS) Separates ions based on their size, shape, and charge.Can distinguish between isomeric peptides (L- vs. D-amino acid containing) and provides structural information.Provides an additional dimension of separation.[7]Instrumentation is less commonly available.
Chiral Amino Acid Analysis Separates and quantifies D- and L-amino acids after complete hydrolysis of the peptide.Confirms the presence and ratio of D- and L-amino acids.Definitive method for confirming stereochemistry.Destructive to the peptide; does not provide information on stability.
Serum/Plasma Stability Assay Incubates the peptide in serum or plasma and monitors its degradation over time.Provides a more physiologically relevant measure of stability.Mimics in vivo conditions more closely.More complex matrix, which can interfere with analysis.

Conclusion

The inclusion of D-leucine in peptide sequences is a highly effective strategy for enhancing their resistance to enzymatic digestion. The experimental protocol outlined in this guide provides a robust framework for quantitatively assessing and comparing the stability of D-amino acid-containing peptides against their L-amino acid counterparts. By employing these assays, researchers can make informed decisions in the design and development of more stable and effective peptide-based therapeutics. The use of complementary analytical techniques such as mass spectrometry can further elucidate the degradation pathways and confirm the structural integrity of these modified peptides.

References

A Cost-Benefit Analysis of Z-D-Leu-OH.DCHA in Large-Scale Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of raw materials in large-scale peptide synthesis is a critical decision impacting process efficiency, purity, and overall cost. This guide provides a comparative analysis of Z-D-Leu-OH.DCHA against its common alternatives, primarily Fmoc-D-Leu-OH and Boc-D-Leu-OH, offering insights into the cost-benefit landscape of these crucial building blocks.

The use of N-α-protected amino acids is fundamental in peptide synthesis to ensure the correct sequence assembly and prevent unwanted side reactions. The choice of the protecting group—be it the traditional benzyloxycarbonyl (Z) group or the more modern fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups—has significant implications for the entire manufacturing process. This compound, the dicyclohexylammonium (DCHA) salt of Z-protected D-leucine, offers advantages in terms of crystallinity and stability, which can facilitate handling and purification at an industrial scale. However, the deprotection conditions required for the Z-group present challenges that must be weighed against these benefits.

Comparative Analysis of Protecting Groups for D-Leucine

The following tables summarize the key comparative aspects of this compound and its alternatives in the context of large-scale synthesis. It is important to note that bulk pricing for these reagents is often subject to negotiation with suppliers and can vary significantly based on volume and purity requirements. The data presented here is a synthesis of publicly available information and general principles of peptide chemistry.

Parameter This compound Fmoc-D-Leu-OH Boc-D-Leu-OH
Raw Material Cost ModerateHighModerate to High
Deprotection Conditions Harsh (Catalytic Hydrogenation or strong acid)Mild (Base, e.g., Piperidine)Moderate (Strong acid, e.g., TFA)
Process Compatibility Less compatible with standard solid-phase peptide synthesis (SPPS) protocolsHighly compatible with standard SPPS protocolsCompatible with SPPS, often used in orthogonal strategies
Safety & Handling DCHA salt improves handling of the Z-amino acid. Deprotection may require specialized equipment (e.g., for hydrogenation).Generally safe to handle with standard laboratory precautions.Requires handling of corrosive acids for deprotection.
Waste Generation Potential for heavy metal catalyst waste from hydrogenation.Generates basic waste from deprotection steps.Generates acidic waste from deprotection steps.
Overall Process Efficiency Can be lower due to harsher deprotection and potentially longer cycle times.High, due to well-established and optimized protocols for SPPS.High, with well-established protocols.

Table 1: High-Level Comparison of D-Leucine Protecting Group Strategies

Performance Metric This compound Fmoc-D-Leu-OH Boc-D-Leu-OH
Typical Yield Variable, dependent on peptide sequence and synthesis method.Generally high (>95% per coupling step in SPPS).Generally high (>95% per coupling step in SPPS).
Purity Profile Good, the DCHA salt can aid in the purification of the starting material.Excellent, with well-developed purification protocols.Excellent, with well-developed purification protocols.
Cycle Time in SPPS Not commonly used in automated SPPS due to deprotection incompatibility.Fast, with typical coupling/deprotection cycles of 1-2 hours.Fast, with typical coupling/deprotection cycles of 1-2 hours.
Solvent Consumption Potentially higher if solution-phase methods are employed.Optimized for lower solvent consumption in modern SPPS.Optimized for lower solvent consumption in modern SPPS.

Table 2: Performance Comparison in Large-Scale Synthesis

Experimental Protocols

General Protocol for Peptide Coupling using Protected Amino Acids in SPPS

This protocol outlines the general steps for incorporating a protected amino acid into a growing peptide chain on a solid support.

  • Resin Swelling: The solid support resin is swelled in a suitable solvent (e.g., dimethylformamide - DMF) for 1-2 hours.

  • Deprotection: The N-terminal protecting group of the resin-bound peptide is removed.

    • For Fmoc: Treatment with a 20% solution of piperidine in DMF for 10-20 minutes.

    • For Boc: Treatment with a 25-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove deprotection reagents and by-products.

  • Coupling:

    • The protected amino acid (e.g., Fmoc-D-Leu-OH, Boc-D-Leu-OH) is pre-activated with a coupling reagent (e.g., HBTU, HATU, DIC/HOBt) in DMF.

    • The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours to allow for complete coupling.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent (e.g., acetic anhydride).

  • Repeat: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Deprotection of Z-group in Solution Phase

The Z-group is not typically used in standard SPPS due to the harsh deprotection conditions. It is more commonly employed in solution-phase synthesis.

  • Catalytic Hydrogenation:

    • The Z-protected peptide is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

    • A palladium-on-carbon (Pd/C) catalyst is added.

    • The mixture is subjected to hydrogen gas (at atmospheric or elevated pressure) until the reaction is complete, monitored by techniques like TLC or HPLC.

    • The catalyst is removed by filtration.

  • Acidolysis:

    • The Z-protected peptide is treated with a strong acid such as HBr in acetic acid or trifluoroacetic acid.

    • The reaction is typically carried out at room temperature and monitored for completion.

Visualization of Synthesis Workflows

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Z_Deprotection Z-Group Deprotection (Solution Phase) Start Resin-Bound Peptide Deprotection N-terminal Deprotection (Fmoc or Boc) Start->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling of next Protected Amino Acid Washing1->Coupling Washing2 Washing Coupling->Washing2 End_Cycle Elongated Peptide Washing2->End_Cycle Repeat Cycle Z_Peptide Z-Protected Peptide Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Z_Peptide->Hydrogenation Acidolysis Strong Acid (e.g., HBr/AcOH) Z_Peptide->Acidolysis Deprotected_Peptide Deprotected Peptide Hydrogenation->Deprotected_Peptide Acidolysis->Deprotected_Peptide

Figure 1: Generalized workflows for SPPS and Z-group deprotection.

Logical_Relationship cluster_Factors Key Decision Factors Cost Cost of Raw Materials Efficiency Process Efficiency (Yield, Cycle Time) Purity Final Product Purity Safety Safety & Environmental Impact Choice Choice of Protecting Group Choice->Cost Choice->Efficiency Choice->Purity Choice->Safety

Figure 2: Interplay of factors influencing the choice of protecting group.

Conclusion

The cost-benefit analysis of this compound in large-scale peptide synthesis reveals a trade-off between the potential advantages of its crystalline nature and the significant drawbacks of its deprotection requirements. While the DCHA salt can improve the handling and purity of the raw material, the harsh conditions needed to remove the Z-group are often incompatible with the streamlined and automated processes favored in modern, large-scale solid-phase peptide synthesis.

For most large-scale applications, particularly those utilizing SPPS, Fmoc-D-Leu-OH and Boc-D-Leu-OH remain the preferred choices due to their milder deprotection conditions, extensive documentation, and compatibility with automated synthesizers. The higher initial cost of Fmoc-protected amino acids, for instance, is often offset by the overall process efficiency, reduced need for specialized equipment, and higher purity of the final product.

The use of this compound may be considered in specific cases, such as in solution-phase synthesis or for the preparation of peptide fragments where its unique properties can be leveraged. However, for the majority of large-scale peptide manufacturing, a thorough evaluation of the total process cost—including raw materials, equipment, solvents, waste disposal, and labor—will likely favor the more modern and widely adopted Fmoc and Boc protection strategies.

A Comparative Guide to Z-D-Leu-OH.DCHA in Therapeutic Peptide Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of therapeutic peptide development, the selection of appropriate building blocks is paramount to ensure high yield, purity, and biological activity of the final product. This guide provides a comprehensive comparison of N-α-Carbobenzyloxy-D-leucine dicyclohexylammonium salt (Z-D-Leu-OH.DCHA) with its commonly used alternatives, Fmoc-D-Leu-OH and Boc-D-Leu-OH, in the context of solid-phase peptide synthesis (SPPS).

Performance Comparison of D-Leucine Derivatives in SPPS

The choice of an N-α-protecting group for amino acids significantly impacts the efficiency of peptide synthesis. While Fmoc and Boc strategies dominate modern SPPS, the Z-group, though less common in this application, presents distinct characteristics.

ParameterThis compoundFmoc-D-Leu-OHBoc-D-Leu-OH
Protection Group Carbobenzyloxy (Z)9-Fluorenylmethyloxycarbonyl (Fmoc)tert-Butoxycarbonyl (Boc)
Cleavage Condition Strong acid (e.g., HBr/AcOH, HF) or catalytic hydrogenationMild base (e.g., 20% piperidine in DMF)Moderate to strong acid (e.g., TFA)
Orthogonality in SPPS Limited with standard acid-labile side-chain protecting groupsHigh, orthogonal to acid-labile side-chain protecting groupsNot fully orthogonal with acid-labile side-chain protecting groups
Racemization Risk Generally low due to the urethane nature of the protecting groupLow, but can be influenced by coupling reagents and conditionsLow
Solubility The DCHA salt improves solubility and handling compared to the free acid.Generally good in common SPPS solvents.Good in common SPPS solvents.
Cost Can be more cost-effective for certain applications.Generally more expensive than Boc and some Z-derivatives.Generally the most cost-effective option.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in peptide synthesis. Below are representative protocols for the coupling of D-leucine derivatives using different protection strategies in SPPS.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

A typical SPPS cycle involves the sequential addition of amino acids to a growing peptide chain attached to a solid support (resin). The process consists of repeated cycles of deprotection, washing, coupling, and washing.

SPPS_Workflow start Start: Resin Swelling deprotection N-α-Deprotection start->deprotection wash1 Washing deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 Washing coupling->wash2 wash2->deprotection Repeat for each amino acid final_cleavage Final Cleavage from Resin & Side-Chain Deprotection wash2->final_cleavage purification Purification (e.g., HPLC) final_cleavage->purification end End: Purified Peptide purification->end

A generalized workflow for solid-phase peptide synthesis (SPPS).
Protocol 1: Coupling of Fmoc-D-Leu-OH

This protocol is based on the widely used Fmoc/tBu strategy.

  • Resin Preparation: Swell the Rink Amide resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine.

  • Coupling:

    • Dissolve Fmoc-D-Leu-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

Protocol 2: Coupling of this compound (Adapted for SPPS)

While less common, Z-protected amino acids can be used in SPPS, typically on a Merrifield resin.

  • Resin Preparation: Swell the Merrifield resin in DCM.

  • Z-Group Stability: The Z-group is stable to the conditions used for Boc deprotection (TFA) and Fmoc deprotection (piperidine), but its removal from the final peptide on the resin requires harsh conditions.

  • Coupling:

    • Convert this compound to the free acid by treatment with a mild acid and extraction.

    • Dissolve Z-D-Leu-OH (3 eq.) and a coupling reagent such as DCC (3 eq.) in DCM/DMF.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

  • Washing: Wash the resin with DMF, DCM, and methanol.

  • Final Cleavage: Cleavage of the peptide from the Merrifield resin and removal of the Z-group is typically achieved simultaneously using strong acids like anhydrous HF or HBr in acetic acid. This is a significant drawback compared to the milder cleavage conditions used in Fmoc-SPPS.

Application in Therapeutic Peptide Development: D-Leucine in Antimicrobial Peptides

The incorporation of D-amino acids, such as D-leucine, into therapeutic peptides is a key strategy to enhance their stability against proteolytic degradation, thereby increasing their in vivo efficacy. A notable example is the modification of antimicrobial peptides (AMPs).

A study on the brevinin-1 type peptide, B1OS, isolated from Odorrana schmackeri, demonstrated that the addition of a D-leucine residue at the second position (B1OS-D-L) significantly enhanced its antibacterial and anticancer activities compared to the parent peptide and its L-leucine counterpart. The D-leucine modification maintained the necessary hydrophobicity for antimicrobial action while improving its therapeutic profile.[1]

The primary mechanism of action for many AMPs, including those containing D-leucine, involves the disruption of the bacterial cell membrane. This interaction is largely non-receptor-mediated and depends on the physicochemical properties of the peptide, such as its charge, amphipathicity, and hydrophobicity.[2]

Signaling Pathway: Antimicrobial Peptide Action on Bacterial Cell Membrane

The following diagram illustrates the proposed mechanism of action for a D-leucine containing antimicrobial peptide leading to bacterial cell death.

AMP_Mechanism peptide D-Leucine Containing AMP interaction Electrostatic Interaction peptide->interaction membrane Bacterial Cell Membrane (Negatively Charged) membrane->interaction insertion Hydrophobic Insertion interaction->insertion pore Pore Formation / Membrane Disruption insertion->pore leakage Ion and Metabolite Leakage pore->leakage death Bacterial Cell Death leakage->death

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-D-Leu-OH.DCHA
Reactant of Route 2
Z-D-Leu-OH.DCHA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.